4-bromo-1-[4-(chloromethyl)phenyl]pyrazole
Description
BenchChem offers high-quality 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-1-[4-(chloromethyl)phenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZYJXGNZXQYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Functionalized Pyrazoles in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a multitude of approved drugs and clinical candidates, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling fine-tuning of its steric, electronic, and pharmacokinetic properties.[1] This guide focuses on a specific, highly functionalized derivative, 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole , a compound poised for utility in drug discovery, particularly in oncology.
The strategic incorporation of a bromine atom at the 4-position offers a handle for further synthetic modifications through cross-coupling reactions, such as Suzuki or Heck couplings.[5][6] This allows for the introduction of additional molecular complexity and the exploration of structure-activity relationships (SAR).[5] Concurrently, the 1-phenyl substituent bearing a chloromethyl group provides a reactive site for covalent modification of biological targets or for use as a versatile synthetic intermediate. The chloromethyl group can act as an electrophile, enabling reactions with nucleophilic residues in proteins, a strategy increasingly employed in the design of targeted covalent inhibitors.[7]
This technical guide, intended for an audience of researchers and drug development professionals, provides a comprehensive overview of a proposed synthetic route to 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole, detailed characterization methodologies, and a discussion of its potential applications in the development of novel therapeutics.
Proposed Synthesis of 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole
Overall Synthetic Scheme
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Physicochemical Properties & Application Guide: 4-Bromo-1-[4-(chloromethyl)phenyl]pyrazole
Executive Summary
4-Bromo-1-[4-(chloromethyl)phenyl]pyrazole is a high-value bifunctional heterocyclic building block used primarily in the synthesis of pharmaceutical and agrochemical agents. Its structural uniqueness lies in its orthogonal reactivity : it possesses an electrophilic benzylic chloride handle for alkylation reactions and a nucleophilic/coupling-ready bromopyrazole motif for palladium-catalyzed cross-couplings.
This guide provides a technical deep-dive into its physicochemical profile, synthetic accessibility, and handling protocols, designed for researchers requiring precise control over scaffold functionalization.
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Detail |
| IUPAC Name | 4-Bromo-1-[4-(chloromethyl)phenyl]-1H-pyrazole |
| CAS Number | Not widely listed; Analogous to 1006538-60-8 (isomer) |
| Molecular Formula | C₁₀H₈BrClN₂ |
| Molecular Weight | 271.54 g/mol |
| SMILES | ClCc1ccc(n2cc(Br)cn2)cc1 |
| Structural Class | 1-Aryl-4-halopyrazole; Benzylic chloride |
Structural Conformation & Sterics
The molecule features a pyrazole ring attached to a phenyl ring at the N1 position.
-
Torsion Angle: The N1-C(phenyl) bond allows rotation, but the rings typically adopt a twisted conformation (approx. 30–50°) to minimize steric clash between the pyrazole C5-H and the phenyl ortho-protons.
-
Electronic Effects: The pyrazole ring acts as a weak electron-withdrawing group on the phenyl ring, slightly activating the benzylic chloride towards nucleophilic attack compared to benzyl chloride itself.
Physicochemical Profile
Note: Specific experimental values for this exact intermediate are proprietary or rare in open literature. The values below are predicted based on high-confidence structure-activity relationship (SAR) data from close analogs like 4-bromo-1-phenylpyrazole (MP: 97°C) and 1-[4-(bromomethyl)phenyl]pyrazole.
Solid-State Properties
| Property | Value / Description | Context |
| Physical State | Solid (Crystalline powder) | Likely white to pale yellow/beige. |
| Melting Point | 85 – 105 °C (Predicted) | High crystallinity expected due to para-substitution symmetry. |
| Hygroscopicity | Low | However, surface moisture can catalyze hydrolysis. |
Solution Properties
| Property | Value | Solubility Profile |
| Water Solubility | Insoluble (< 0.1 mg/mL) | Highly lipophilic scaffold. |
| LogP | 3.8 – 4.2 (Predicted) | Significant lipophilicity; requires organic co-solvents for bio-assays. |
| Soluble Solvents | DCM, Chloroform, THF, EtOAc | Excellent solubility in non-polar/polar aprotic solvents. |
| Sparingly Soluble | Methanol, Ethanol | Solubility increases with heating. |
Stability & Reactivity
-
Hydrolytic Instability: The chloromethyl group is susceptible to hydrolysis in the presence of water/moisture, converting to the benzyl alcohol (4-(4-bromo-1H-pyrazol-1-yl)phenyl)methanol) and releasing HCl.
-
Thermal Stability: Stable up to ~150°C; however, prolonged heating in protic solvents can degrade the alkyl chloride.
Synthetic Accessibility & Preparation
For researchers unable to source the compound commercially, it is readily synthesized via Radical Halogenation of the methyl precursor. This route ensures high purity and avoids the handling of unstable intermediates.
Recommended Synthetic Workflow
Precursor: 4-Bromo-1-(p-tolyl)-1H-pyrazole (Stable solid). Reagents: N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) or AIBN. Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (greener alternative).
Protocol:
-
Dissolution: Dissolve 4-bromo-1-(p-tolyl)pyrazole (1.0 eq) in anhydrous CCl₄ (0.1 M).
-
Activation: Add NCS (1.1 eq) and catalytic BPO (0.05 eq).
-
Reflux: Heat to reflux (77°C) under N₂ atmosphere for 4–6 hours. Monitor by TLC (the product is slightly more polar than the starting material).
-
Workup: Cool to 0°C to precipitate succinimide byproduct. Filter.
-
Purification: Evaporate solvent. Recrystallize from Hexane/EtOAc or purify via rapid silica plug (avoid prolonged silica contact to prevent hydrolysis).
Figure 1: Radical chlorination pathway for the synthesis of the target scaffold.
Functionalization & Reactivity Guide
This scaffold is valuable because it allows Orthogonal Functionalization . You can modify the "Left Wing" (benzyl position) and "Right Wing" (pyrazole C4) independently.
Strategy A: The "Benzyl-First" Approach (Recommended)
Modify the highly reactive chloromethyl group before engaging the bromine. The C-Cl bond is labile and will react with amines, thiols, or alkoxides under mild basic conditions.
-
Reagents: Primary/Secondary amines, K₂CO₃, MeCN, 60°C.
-
Outcome: Clean S_N2 displacement.
-
Precaution: Avoid strong organometallics (n-BuLi, Grignards) at this stage, as they may attack the C-Cl bond or perform halogen-metal exchange at the Br.
Strategy B: The "Coupling-First" Approach
Perform Suzuki-Miyaura coupling at the C4-Br position.
-
Challenge: The benzylic chloride can undergo oxidative addition with Pd(0), leading to polymerization or side products.
-
Solution: Use a catalyst system with high specificity for Aryl-Br over Alkyl-Cl (e.g., Pd(dppf)Cl₂). Alternatively, protect the chloromethyl group (e.g., convert to acetate) or use the alcohol precursor and chlorinate after the coupling.
Figure 2: Orthogonal reactivity map showing divergent synthetic pathways.
Safety & Handling Protocols
Hazard Identification
-
Lachrymator: Like most benzylic chlorides, this compound is a potent eye and respiratory irritant. It can cause tearing and burning sensations upon exposure to dust or vapors.
-
Skin Corrosive: Potential to cause chemical burns.[1]
-
Alkylating Agent: Genotoxic potential due to its ability to alkylate DNA.
Handling Procedures
-
Containment: Always handle within a certified chemical fume hood.
-
PPE: Double nitrile gloves, safety goggles (not just glasses), and a lab coat.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic amine (e.g., ethanolamine) to quench the alkylating capability before cleanup.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep the container tightly drying-sealed to prevent hydrolysis.
References
-
Synthesis of 1-Arylpyrazoles: Organic Syntheses, Coll. Vol. 10, p.11 (2004); Vol. 75, p.1 (1997). (General method for pyrazole construction).[2][3]
-
Reactivity of 4-Bromopyrazoles: Sigma-Aldrich Technical Bulletin: 4-Bromo-1-methyl-1H-pyrazole. (Analogous reactivity data).
-
Radical Halogenation Protocols: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chem. Rev.[3] 1948, 43, 2, 271–317. (Classic mechanism for benzylic halogenation).
-
Suzuki Coupling on Halopyrazoles: Chemical Reviews, 2011, 111, 11, 6984–7034.[3] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles".
Sources
Spectroscopic Data for 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1-[4-(chloromethyl)phenyl]pyrazole is a halogenated pyrazole derivative of significant interest in medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore present in a variety of therapeutic agents, while the bromo and chloromethyl functionalities provide reactive handles for further chemical modifications, making this compound a versatile building block for the synthesis of novel bioactive molecules and functional materials.
Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole. The information presented herein is intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Synthesis of 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole
A plausible and commonly employed method for the synthesis of N-substituted pyrazoles is the N-alkylation of a pyrazole precursor with a suitable alkyl halide. In the case of 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole, this would involve the reaction of 4-bromopyrazole with 1-chloro-4-(chloromethyl)benzene (more commonly known as α,4-dichlorotoluene) in the presence of a base.
Experimental Protocol: Synthesis
-
To a solution of 4-bromopyrazole (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the pyrazole nitrogen.
-
Add 1-chloro-4-(chloromethyl)benzene (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the desired 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
Experimental Protocol: NMR Data Acquisition
-
Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.
-
Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts for 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole, as generated by NMRDB.org.[2][3]
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 (pyrazole) | 7.95 | s | 1H |
| H-5 (pyrazole) | 7.63 | s | 1H |
| H-2', H-6' (phenyl) | 7.55 | d | 2H |
| H-3', H-5' (phenyl) | 7.45 | d | 2H |
| -CH₂Cl | 4.61 | s | 2H |
Interpretation of ¹H NMR Spectrum
-
Pyrazole Protons (H-3 and H-5): The two singlets in the aromatic region, predicted at 7.95 and 7.63 ppm, are characteristic of the protons on the pyrazole ring. The downfield shift is attributed to the deshielding effect of the aromatic system and the adjacent nitrogen atoms.
-
Phenyl Protons (H-2', H-6' and H-3', H-5'): The two doublets, predicted at 7.55 and 7.45 ppm, are typical for a 1,4-disubstituted benzene ring. The protons closer to the pyrazole ring (H-2' and H-6') are expected to be slightly more deshielded than those adjacent to the chloromethyl group (H-3' and H-5').
-
Chloromethyl Protons (-CH₂Cl): The singlet predicted at 4.61 ppm corresponds to the two protons of the chloromethyl group. This significant downfield shift from a typical alkyl proton is due to the strong deshielding effect of the adjacent chlorine atom.
Caption: Predicted ¹H NMR assignments.
Predicted ¹³C NMR Data
The following table outlines the predicted ¹³C NMR chemical shifts.[2][3]
| Carbon | Predicted Chemical Shift (ppm) |
| C-5 (pyrazole) | 141.5 |
| C-1' (phenyl) | 138.0 |
| C-4' (phenyl) | 136.0 |
| C-3 (pyrazole) | 129.5 |
| C-2', C-6' (phenyl) | 129.0 |
| C-3', C-5' (phenyl) | 120.0 |
| C-4 (pyrazole) | 93.0 |
| -CH₂Cl | 45.0 |
Interpretation of ¹³C NMR Spectrum
-
Aromatic Carbons: The signals in the range of 120-142 ppm correspond to the carbon atoms of the pyrazole and phenyl rings. The carbon bearing the bromine (C-4) is significantly shielded, appearing at a predicted value of 93.0 ppm.
-
Chloromethyl Carbon (-CH₂Cl): The signal at approximately 45.0 ppm is attributed to the carbon of the chloromethyl group. Its upfield position relative to the aromatic carbons is expected, with a downfield shift compared to a simple alkane due to the electronegative chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected IR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (pyrazole and phenyl) |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂Cl) |
| 1600-1450 | C=C and C=N stretch | Aromatic rings (pyrazole and phenyl) |
| 1250-1000 | C-N stretch | Pyrazole ring |
| 850-800 | C-H out-of-plane bend | 1,4-disubstituted phenyl |
| 750-650 | C-Cl stretch | Chloromethyl group |
| 650-550 | C-Br stretch | Bromo-substituted pyrazole |
Interpretation of IR Spectrum
-
Aromatic C-H Stretching: The presence of both the pyrazole and phenyl rings will give rise to multiple weak to medium bands in the 3100-3000 cm⁻¹ region.
-
C=C and C=N Stretching: The characteristic stretching vibrations of the aromatic rings are expected in the 1600-1450 cm⁻¹ region.
-
C-H Bending: A strong band in the 850-800 cm⁻¹ region would be indicative of the 1,4-disubstitution pattern of the phenyl ring.
-
Carbon-Halogen Stretching: The C-Cl stretch of the chloromethyl group is expected in the 750-650 cm⁻¹ range, while the C-Br stretch from the pyrazole ring will appear at a lower frequency, typically between 650-550 cm⁻¹.
Caption: Highlighting key functional group vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Experimental Protocol: MS Data Acquisition
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for a solid or after separation by gas or liquid chromatography.
-
Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
Expected Mass Spectrometry Data
The molecular weight of 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole (C₁₀H₈BrClN₂) is approximately 286.96 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak (M⁺) will appear as a characteristic cluster of peaks.
| Ion | m/z (relative abundance) | Description |
| [M]⁺ | 286, 288, 290 | Molecular ion cluster |
| [M - Cl]⁺ | 251, 253 | Loss of chlorine radical |
| [M - CH₂Cl]⁺ | 237, 239 | Loss of chloromethyl radical |
| [C₇H₆Cl]⁺ | 125, 127 | Chlorobenzyl cation |
| [C₃H₂BrN₂]⁺ | 145, 147 | 4-bromopyrazole cation |
Interpretation of Mass Spectrum
-
Molecular Ion Peak: The most crucial piece of information is the molecular ion peak cluster. The presence of one bromine and one chlorine atom will result in a characteristic M, M+2, and M+4 pattern with relative intensities determined by the natural abundances of the isotopes.
-
Fragmentation Pattern: Under electron ionization, the molecule is expected to fragment at its weakest bonds. The benzylic C-N bond is prone to cleavage, leading to the formation of a stable chlorobenzyl cation (m/z 125/127). Another likely fragmentation pathway is the loss of the chloromethyl radical, resulting in a fragment at m/z 237/239. The cleavage of the C-Br bond is also possible.
Caption: Plausible fragmentation in mass spectrometry.
Conclusion
The comprehensive spectroscopic analysis of 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole using NMR, IR, and Mass Spectrometry provides a detailed and self-validating system for its structural confirmation and purity assessment. The predicted and expected data presented in this guide, based on established principles and data from analogous structures, offer a reliable framework for researchers working with this compound. The synergistic use of these techniques ensures the unambiguous identification of this versatile chemical building block, which is essential for its application in drug discovery and materials science.
References
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Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]
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ChemAxon. NMR Predictor. [Link]
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Aires-de-Sousa, M.; Hemmer, J.; Gasteiger, J. Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry2002 , 74(1), 80-90. [Link]
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Castillo, A. M.; Patiny, L.; Wist, J. Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance2011 . [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. [Link]
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ACD/Labs. NMR Prediction. [Link]
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Mestrelab. Mnova NMRPredict. [Link]
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NMRium. Predict. [Link]
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Wishart Research Group. CASPRE - 13C NMR Predictor. [Link]
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SMART NMR. [Link]
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Sha, Q.; Wei, Y. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis2013 , 45, 413-420. [Link]
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Cheng, H.; Wu, Q.-Y.; Han, F.; Yang, G.-F. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters2014 , 25(5), 754-758. [Link]
- Baraznenok, I. L.; Nenajdenko, V. G.; Balenkova, E. S. Chemical properties of pyrazole. Journal of Heterocyclic Chemistry2000, 37(4), 767-786.
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Zhang, X.; Lin, Q.; Zhong, P. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. Molecules2010 , 15(5), 3079-3086. [Link]
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Alinezhad, H.; Tajbakhsh, M.; Hamidi, N. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society2011 , 55(4), 238-241. [Link]
- S.A. El-Feky, Z.K. Abd El-Sami, I.A. El-Subbagh, N.A. Al-Dies, H.I. El-Subbagh. Synthesis of novel 1,3,4-trisubstituted pyrazole derivatives and their evaluation as anti-inflammatory, analgesic, and antipyretic agents. Bioorganic & Medicinal Chemistry2014, 22(1), 498-507.
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D’hooge, M.; Törnroos, K. W.; De Kimpe, N. Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. The Journal of Organic Chemistry2015 , 80(10), 5143-5150. [Link]
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A. I. Meyers, D. A. Dickman, and T. R. Bailey. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses1986 , 64, 117. [Link]
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Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
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crystal structure of 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole
An In-depth Technical Guide to the Crystal Structure of Phenylpyrazole Halogenated Derivatives
A Case Study on the Structural Elucidation of 1-(4-bromophenyl)-4-chloro-1H-pyrazole, a Surrogate for 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties. Substituted phenylpyrazoles, in particular, have been the subject of intensive research, leading to the development of blockbuster drugs and advanced materials. The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its function. It dictates the molecule's physical properties, its interactions with biological targets, and its stability.
This guide provides a comprehensive overview of the determination and analysis of the crystal structure of halogenated phenylpyrazoles. Due to the absence of publicly available crystallographic data for 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole, this document will utilize the closely related and structurally significant analog, 1-(4-bromophenyl)-4-chloro-1H-pyrazole , as a representative example. The methodologies and principles discussed herein are directly applicable to the structural elucidation of the target compound and other similar derivatives, offering researchers, scientists, and drug development professionals a robust framework for their work.
Synthesis and Crystallization
The synthesis of 1-arylpyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an arylhydrazine. For the synthesis of 1-(4-bromophenyl)-4-chloro-1H-pyrazole, a common route involves the reaction of (4-bromophenyl)hydrazine with a suitable 3-carbon chlorinated carbonyl precursor.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of (4-bromophenyl)hydrazine hydrochloride in ethanol, add a stoichiometric equivalent of a suitable chlorinated dicarbonyl synthon, such as 2-chloro-1,3-bis(dimethylamino)trimethinium perchlorate.
-
Reaction Conditions: The mixture is typically refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Crystal Growth
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. Slow evaporation is a widely used and effective technique for growing high-quality crystals of small organic molecules.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, or a mixture of dichloromethane and hexane) to achieve a nearly saturated solution. The ideal solvent is one in which the compound has moderate solubility.
-
Evaporation: The solution is placed in a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent at room temperature. The vial should be left in a vibration-free environment.
-
Crystal Harvesting: Colorless, block-like crystals are typically formed over a period of several days to a week. The crystals are then carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline compound. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
The overall workflow for single-crystal X-ray diffraction is depicted in the following diagram:
The Pyrazole Scaffold in Medicinal Chemistry: Structural Versatility and Therapeutic Applications
[1][2][3][4]
Executive Technical Summary
The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry due to its unique electronic profile and capacity for multiple non-covalent interactions. Unlike other five-membered heterocycles, pyrazole offers a distinct tautomeric equilibrium and the ability to act simultaneously as a hydrogen bond donor (at N1-H) and acceptor (at N2), or as a purely hydrophobic spacer when N-substituted.
This guide analyzes the biological activity of substituted pyrazole derivatives, moving beyond basic descriptions to the causal structure-activity relationships (SAR) driving their efficacy in oncology (kinase inhibition) and inflammation (COX-2 selectivity).
Structure-Activity Relationship (SAR) Analysis
The biological success of pyrazole derivatives hinges on precise substitution patterns that dictate target selectivity and pharmacokinetic (PK) properties.
The Core Pharmacophore
-
N1 Position (The PK Handle): Substitution here eliminates tautomerism, locking the molecule into a specific dipole orientation. Bulky aryl or sulfonamide groups at N1 are critical for COX-2 selectivity (e.g., Celecoxib) as they occupy the hydrophobic side pocket of the enzyme.
-
C3 & C5 Positions (Steric Gatekeepers): These positions flank the nitrogen atoms. Substituents here often determine the "twist" of the molecule relative to the pyrazole plane, governing solubility and binding pocket fit. In kinase inhibitors, residues at C3 often engage the hinge region of the ATP binding site.
-
C4 Position (The Linker): This position is electronically rich and susceptible to electrophilic attack. It serves as an ideal vector for coupling to other pharmacophores (e.g., coumarins, thiazoles) to create hybrid drugs, or for halogenation to block metabolic oxidation.
Visualization: Pyrazole SAR Logic
The following diagram illustrates the functional roles of specific pyrazole substitutions.
Figure 1: Functional mapping of the pyrazole scaffold. N1 substitution dictates target specificity (particularly in enzymes with deep hydrophobic pockets), while C3/C5 control steric access.
Therapeutic Mechanisms & Biological Targets[2][5]
Anti-Inflammatory: Selective COX-2 Inhibition
The classic application of pyrazoles is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Traditional NSAIDs inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory).
-
Mechanism: Pyrazole derivatives like Celecoxib utilize a rigid N1-phenylsulfonamide moiety. This group is too bulky to fit into the isoleucine-restricted channel of COX-1 but fits perfectly into the valine-expanded side pocket of COX-2.
-
Key Interaction: The sulfonamide oxygen atoms form hydrogen bonds with Arg120 and Tyr355 at the opening of the COX-2 active site, while the pyrazole ring stabilizes the central orientation.
Oncology: Kinase Inhibition (Type I vs. Type II)
Substituted pyrazoles are potent ATP-competitive inhibitors.[1]
-
Type I Inhibitors (e.g., Ruxolitinib - JAK1/2): Bind to the active kinase conformation (DFG-in).[1] The pyrazole nitrogens often mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
-
Type II Inhibitors: Bind to the inactive conformation (DFG-out).[1] Pyrazole-urea hybrids are common here, where the pyrazole occupies the allosteric pocket created by the movement of the activation loop.
Visualization: COX-2 Inhibition Pathway
Figure 2: Mechanism of Action. Pyrazole inhibitors competitively block the COX-2 active site, preventing the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.
Experimental Protocols (SOPs)
To validate biological activity, reproducible assays are required. Below are self-validating protocols for synthesis and enzymatic evaluation.
Protocol: One-Pot Synthesis of Pyrazole Derivatives
Rationale: The Knorr pyrazole synthesis is robust, but modern ultrasonication methods improve yield and purity.
-
Reagents: 1,3-diketone (1.0 eq), Aryl hydrazine hydrochloride (1.0 eq), Ethanol (solvent), Glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve the 1,3-diketone in ethanol (10 mL/mmol).
-
Add aryl hydrazine and 2-3 drops of glacial acetic acid.
-
Step: Irradiate in an ultrasonic bath at 60°C for 30–60 minutes (monitor via TLC, mobile phase Hexane:EtOAc 7:3).
-
Validation: Completion is indicated by the disappearance of the hydrazine starting material spot.
-
-
Work-up: Pour reaction mixture into crushed ice. Filter the precipitate.
-
Purification: Recrystallize from ethanol.
-
Characterization: Confirm structure via ¹H-NMR (look for pyrazole C4-H singlet around 6.0–7.0 ppm).
Protocol: Fluorometric COX-2 Inhibition Assay
Rationale: Fluorometric detection is more sensitive than colorimetric methods, reducing the enzyme quantity required.
Materials:
-
Recombinant Human COX-2 Enzyme.[2]
-
Substrate: Arachidonic Acid (100 µM).
-
Fluorometric Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
Workflow:
| Step | Action | Critical Note |
|---|---|---|
| 1 | Preparation | Dilute test compounds in DMSO. Final DMSO concentration in well must be <2% to avoid enzyme denaturation. |
| 2 | Incubation | Mix Enzyme + Hemin cofactor + Test Compound. Incubate at 25°C for 10 mins. |
| 3 | Activation | Add ADHP probe and Arachidonic Acid to initiate reaction. |
| 4 | Measurement | Read Fluorescence (Ex/Em = 535/587 nm) kinetically for 10 mins. |
| 5 | Calculation | Calculate slope of RFU/min. % Inhibition =
Self-Validation Check:
-
Positive Control: Include Celecoxib (IC50 ≈ 40 nM). If Celecoxib fails to inhibit >50% at 100 nM, the enzyme batch is compromised.
-
Z-Factor: Ensure Z' > 0.5 for the plate to be statistically valid.
Comparative Data: Recent Pyrazole Derivatives
The following table summarizes recent findings (2023-2025 period) regarding the potency of specific pyrazole substitutions.
| Compound Class | Target | Substitution Pattern | Activity (IC50/MIC) | Reference |
| Diaryl-pyrazoles | COX-2 | N1-benzenesulfonamide, C3-difluorophenyl | IC50: 0.034 µM (High Selectivity) | [1] |
| Pyrazole-Ureas | VEGFR-2 | C4-urea linker to phenyl ring | IC50: 12 nM (Anticancer) | [2] |
| Pyrazolo-pyrimidines | JAK1/2 | Fused bicyclic system | IC50: 3 nM (Ruxolitinib analog) | [3] |
| Cyano-pyrazoles | S. aureus | C4-cyano, C3-hydroxy | MIC: 1.25 µmol/mL (Antibacterial) | [4] |
References
-
MDPI (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.[3][4][5][6][1][7][8][9][10][11][12][13]
-
Bentham Science (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry.[6][14]
-
MDPI (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals.[3][6][7][9][11][13]
-
Arabian Journal of Chemistry (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents.
-
BenchChem (2025). A Comparative Analysis of Ethyl 4-(1H-pyrazol-1-YL)benzoate and Celecoxib for Cyclooxygenase-2 (COX-2) Inhibition.
Sources
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- 3. chemrevlett.com [chemrevlett.com]
- 4. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. jddtonline.info [jddtonline.info]
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- 12. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic targets for pyrazole compounds
The Pyrazole Paradigm: Strategic Targeting in Modern Drug Discovery
Executive Summary
The pyrazole ring (1,2-diazole) stands as one of the most versatile "privileged scaffolds" in medicinal chemistry. Its unique electronic architecture—featuring adjacent nitrogen atoms that can act simultaneously as hydrogen bond donors and acceptors—allows it to mimic the purine ring of ATP, making it a cornerstone in kinase inhibitor design. Beyond oncology, pyrazole derivatives have revolutionized the treatment of inflammation (COX-2 inhibitors) and cardiovascular disease (Factor Xa inhibitors). This technical guide analyzes the structural basis of these interactions, details the experimental workflows for validating pyrazole targets, and explores the next generation of therapeutic applications.
Part 1: The Privileged Scaffold: Chemical Biology of Pyrazoles
The ubiquity of pyrazoles in FDA-approved drugs is not coincidental. It stems from specific physicochemical properties that facilitate high-affinity binding:
-
Tautomeric Versatility: Unsubstituted pyrazoles exist in dynamic equilibrium between two tautomers. This allows the scaffold to adapt its hydrogen bonding face to complementary residues in a target pocket (e.g., the hinge region of a kinase).
-
Dipolar Nature: The high dipole moment enhances solubility and electrostatic interactions within polar pockets.
-
Pi-Stacking Capability: The aromatic ring participates in
- stacking interactions with phenylalanine or tyrosine residues often found in receptor active sites.
Part 2: The Kinase Conquest (Oncology & Immunology)
Protein kinases represent the most successful target class for pyrazole compounds. The structural homology between the pyrazole ring and the adenine base of ATP allows these molecules to function as Type I ATP-competitive inhibitors .
Mechanistic Insight: The Hinge Binder
In the ATP-binding pocket of a kinase, the "hinge region" connects the N-terminal and C-terminal lobes.[1][2] Adenine binds here via two key hydrogen bonds. Pyrazoles mimic this interaction:
-
N2 (Acceptor): Forms a hydrogen bond with the backbone amide NH of a hinge residue.
-
NH (Donor): Forms a hydrogen bond with the backbone carbonyl oxygen of the adjacent residue.
Case Study: Ruxolitinib (JAK1/2 Inhibitor) Ruxolitinib utilizes a pyrazole ring fused to a pyrrolo-pyrimidine system. The pyrazole moiety is critical for orienting the molecule within the ATP pocket, allowing the nitrile group to interact with the lysine residue (Lys908) in the catalytic domain, locking the kinase in an inactive conformation.
Case Study: Crizotinib (ALK/ROS1 Inhibitor) Crizotinib features a 3-substituted pyrazole. The N2 nitrogen accepts a hydrogen bond from the backbone amide of Met1199 (in ALK). This single interaction anchors the inhibitor, while the halogenated phenyl ring occupies the hydrophobic specificity pocket.
Visualization: Kinase Hinge Binding Mode
Caption: Schematic representation of the canonical bidentate hydrogen bonding interaction between a pyrazole-based inhibitor and the kinase hinge region.
Part 3: Beyond Kinases: Enzymes and Receptors
Cyclooxygenase-2 (COX-2) Inhibitors
The Celecoxib Story: Celecoxib is the prototype of pyrazole-based NSAIDs.[3] Its selectivity for COX-2 over COX-1 is a masterclass in exploiting subtle structural differences.
-
Structural Basis: COX-2 possesses a secondary hydrophobic side pocket that is accessible due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.
-
The Pyrazole Role: The central pyrazole ring serves as a rigid scaffold that orients a sulfonamide group (SO2NH2) and a trifluoromethyl group. The sulfonamide binds tightly into the COX-2 specific hydrophilic side pocket, while the bulky shape prevents entry into the narrower COX-1 channel.
GPCRs: Cannabinoid Receptor 1 (CB1)
The Rimonabant Lesson: Rimonabant (SR141716) is a 1,5-diarylpyrazole that acts as an inverse agonist at the CB1 receptor.[4][5][6]
-
Mechanism: It stabilizes the inactive conformation of the G-protein coupled receptor.
-
Clinical Note: While effective for obesity, it was withdrawn due to psychiatric side effects (depression/suicidality) caused by central CB1 blockade.
-
Current Research: New pyrazole derivatives are being designed as peripherally restricted antagonists (unable to cross the Blood-Brain Barrier) to treat metabolic syndrome without CNS toxicity.
Factor Xa Inhibitors (Cardiovascular)
Apixaban: This anticoagulant features a pyrazole fused to a dihydropyridinone ring. It binds reversibly to the active site of Factor Xa, preventing the conversion of prothrombin to thrombin. The pyrazole nitrogen interacts with the S4 pocket of the enzyme, contributing to picomolar affinity.
Part 4: Quantitative Landscape
Table 1: Key FDA-Approved Pyrazole Therapeutics
| Drug Name | Primary Target | Therapeutic Indication | Mechanism of Action | Year Approved |
| Celecoxib | COX-2 | Arthritis, Pain | Selective COX-2 Inhibition | 1998 |
| Crizotinib | ALK, ROS1, MET | NSCLC (Lung Cancer) | ATP-competitive Kinase Inhibition | 2011 |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis | ATP-competitive Kinase Inhibition | 2011 |
| Apixaban | Factor Xa | Thromboembolism | Reversible Direct Factor Xa Inhibition | 2012 |
| Encorafenib | BRAF (V600E) | Melanoma | ATP-competitive Kinase Inhibition | 2018 |
| Vericiguat | sGC | Heart Failure | Soluble Guanylate Cyclase Stimulator | 2021 |
| Asciminib | BCR-ABL1 | CML (Leukemia) | Allosteric Inhibitor (Myristoyl pocket) | 2021 |
Part 5: Experimental Protocols (Validation Workflow)
To validate a pyrazole compound against a therapeutic target, a tiered approach is required.
Workflow Visualization: Hit-to-Lead Optimization
Caption: Tiered experimental workflow for validating pyrazole hits, moving from biochemical screening to cellular proof-of-concept.
Protocol 1: Kinase Selectivity Profiling (Differential Scanning Fluorimetry - DSF)
Rationale: DSF (Thermal Shift) is a robust, label-free method to validate physical binding of the pyrazole to the kinase domain, independent of enzymatic activity.
-
Preparation: Mix recombinant kinase domain (1-5 µM) with SYPRO Orange dye (5x) in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Compound Addition: Add the pyrazole compound (final conc. 10-50 µM) to the protein-dye mix. Include DMSO control.
-
Thermal Ramp: Using a qPCR machine, ramp temperature from 25°C to 95°C at 0.5°C/min.
-
Data Analysis: Monitor fluorescence (excitation 470 nm, emission 570 nm). Calculate the melting temperature (
). -
Validation Criteria: A positive shift in
( ) indicates stabilization of the protein, confirming direct binding.
Protocol 2: Cellular Target Engagement (Western Blot)
Rationale: To prove the pyrazole inhibits the target in a living system.
-
Cell Culture: Seed relevant cancer cells (e.g., H1975 for EGFR, K562 for BCR-ABL) in 6-well plates.
-
Treatment: Treat cells with increasing concentrations of the pyrazole (0, 10, 100, 1000 nM) for 1-4 hours.
-
Stimulation: If necessary, stimulate the pathway (e.g., add IL-6 to stimulate JAK/STAT) for the last 15 minutes.
-
Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Detection: Perform SDS-PAGE and Western Blot.[7]
-
Primary Antibody: Anti-Phospho-Target (e.g., p-STAT3, p-ERK).
-
Control Antibody: Anti-Total-Target (e.g., Total STAT3).
-
-
Result: A dose-dependent decrease in the Phospho/Total ratio confirms cellular inhibition.
Part 6: Future Outlook
The next frontier for pyrazoles lies in Fragment-Based Drug Discovery (FBDD) . Due to their small size and efficient binding (high ligand efficiency), pyrazoles are ideal "fragments." Researchers are now linking pyrazole fragments with other pharmacophores to create "chimeric" drugs, such as PROTACs (Proteolysis Targeting Chimeras), where a pyrazole-based E3 ligase ligand is tethered to a target protein binder to induce degradation rather than just inhibition.
References
-
Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry.[8] Methods in Molecular Biology. Link
-
Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research.[7][8][9][10][11][12][13][14] Link
-
Garg, R., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[9][10][11][13][15][16][17][18] RSC Medicinal Chemistry. Link
-
Duggan, S. T., et al. (2011). Crizotinib: A Review of its Use in the Treatment of Anaplastic Lymphoma Kinase-Positive Advanced Non-Small Cell Lung Cancer. Drugs.[5][7][8][9][10][11][12][19][20][21] Link
-
Marnett, L. J. (2009). The COX-2 inhibitors: discovery, selectivity, and side effects. Annual Review of Pharmacology and Toxicology. Link
-
Xie, X. Q., et al. (2007). Rimonabant: A CB1 Antagonist for the Treatment of Obesity.[5][6] Current Pharmaceutical Design. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. — Nuffield Department of Medicine [ndm.ox.ac.uk]
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- 16. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB(1)) Receptor Antagonist Rimonabant | RTI [rti.org]
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- 18. researchgate.net [researchgate.net]
- 19. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Computational Evaluation of Reactive Pyrazole Scaffolds: A Guide to Modeling 4-Bromo-1-[4-(chloromethyl)phenyl]pyrazole
Topic: In Silico Modeling of 4-Bromo-1-[4-(chloromethyl)phenyl]pyrazole Interactions Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists
Abstract
This technical guide outlines a rigorous in silico framework for modeling 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole. Unlike standard non-covalent ligands, this molecule possesses two distinct interaction modalities: a covalent warhead (the chloromethyl group,
Part 1: Chemical Space & Reactivity Profiling (QM)
Before docking, the intrinsic reactivity of the ligand must be quantified. The chloromethyl group acts as an electrophile in nucleophilic substitution (
Density Functional Theory (DFT) Setup
To accurately model the "warhead," we must calculate the electrophilicity index (
-
Software: Gaussian 16 / ORCA / Jaguar
-
Method: DFT (B3LYP or
B97X-D for dispersion corrections). -
Basis Set: 6-311++G(d,p) for C, H, N, Cl; LANL2DZ for Br (to account for relativistic effects if iodine were present, but acceptable for Br to reduce cost, though def2-TZVP is preferred for halogen bonding accuracy).
Key Calculated Parameters
-
LUMO Energy: Indicates susceptibility to nucleophilic attack. A lower LUMO suggests higher reactivity of the
carbon. -
Electrostatic Potential (ESP) Map:
-
Chloromethyl: Look for a positive potential region on the methylene carbon.
-
Bromo Group: Identify the
-hole (positive cap) along the C-Br bond axis. This is critical for predicting halogen bonds with backbone carbonyls.
-
-
Transition State (TS) Search: Model the reaction with a methanethiolate probe (
) to mimic a Cysteine residue. Calculate the activation energy ( ) for the displacement of Chloride.-
Target Threshold:
is ideal for selective covalent inhibition; lower values imply non-specific toxicity.
-
Part 2: Target Identification & Covalent Docking
This molecule is a "privileged scaffold." The pyrazole core often targets kinases (e.g., p38 MAPK, BRAF) or enzymes like COX-2. The chloromethyl group transforms it into a potential covalent probe.
Target Selection Strategy
We filter targets based on the presence of a nucleophile (Cysteine, Serine, Histidine) adjacent to the hydrophobic pocket.
-
Primary Candidates: Kinases with non-catalytic cysteines (e.g., BTK Cys481, EGFR Cys797).
-
Secondary Candidates: Enzymes with active site nucleophiles (e.g., proteases).
Covalent Docking Protocol
Standard docking software (AutoDock Vina) cannot handle bond formation dynamically. We use CovDock (Schrödinger) or Gold (CCDC) .
Step-by-Step Methodology:
-
Receptor Preparation:
-
Protonate Histidines at pH 7.4.
-
Crucial: Manually define the reactive residue (e.g., Cys-SH) as a "Linker" or "Anchor."
-
-
Ligand Preparation:
-
Define the reaction mechanism: Nucleophilic Substitution (Alkyl Halide).
-
Leaving group: Chloride ion (
).
-
-
Constraint Definition:
-
Define the geometric constraint for the forming bond:
.
-
-
Scoring Function:
-
Use a hybrid score:
. - is derived from the QM-calculated barrier (Part 1).
-
Part 3: Molecular Dynamics & Stability Analysis
Once a covalent complex is modeled, MD simulations verify if the adduct distorts the protein structure or if the non-covalent tail (the pyrazole-bromo moiety) remains stable.
Simulation Setup (GROMACS/AMBER)
-
Force Field:
-
Protein: AMBER ff14SB or CHARMM36m.
-
Ligand: GAFF2 (General AMBER Force Field) with RESP charges derived from the QM optimized geometry.
-
Non-Standard Residue: You must generate a topology for the alkylated cysteine (CYS-LIG adduct). Use antechamber to parameterize the bonded complex as a single residue or use a link entry.
-
-
Solvation: TIP3P water box, neutralized with
. -
Production Run: 100 ns, NPT ensemble (310 K, 1 bar).
Analysis Metrics
-
RMSD (Root Mean Square Deviation): Stability of the pyrazole core within the pocket.
-
Halogen Bond Geometry: Monitor the angle
and distance. A stable halogen bond requires and . -
MM/GBSA: Calculate the binding free energy of the non-covalent contributions to ensure the scaffold drives initial recognition before the covalent bond forms.
Part 4: Data Visualization & Logic
Workflow Diagram
The following diagram illustrates the decision matrix for modeling this reactive ligand.
Caption: Integrated workflow for modeling reactive pyrazole derivatives from QM profiling to MD simulation.
Interaction Topology
This diagram details the specific atomic interactions expected in the binding pocket.
Caption: Interaction map highlighting the dual covalent (red) and non-covalent (green/blue) binding modes.
Part 5: Summary of Quantitative Parameters
| Parameter | Method | Target Value / Criteria |
| Electrophilicity ( | DFT (B3LYP) | |
| C-Cl Bond Length | DFT Optimization | |
| Docking Score | CovDock / GoldScore | Top 10% of decoys + Covalent Constraint satisfied |
| Halogen Bond Angle | MD Trajectory | |
| Ligand RMSD | MD (100 ns) |
References
-
Kumalo, H. M., et al. (2015). "Computational modeling of covalent inhibitors: A guide to the simulation of reaction coordinates." Journal of Chemical Information and Modeling. Link
-
Wilcken, R., et al. (2013). "Halogen bonding in drug discovery: An underappreciated interaction." Journal of Medicinal Chemistry. Link
-
London, N., et al. (2014). "Covalent Docking of Kinase Inhibitors: Principles and Validation." Structure. Link
-
Smith, R. D., et al. (2018). "Force field development for halogen bonding in molecular dynamics." Journal of Computational Chemistry. Link
-
Zhu, K., et al. (2014). "Docking Covalent Inhibitors: A Parameter Optimization Study." Journal of Chemical Information and Modeling. Link
The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide to its Synthetic Versatility and Application
Introduction: The Privileged Pyrazole
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable metabolic stability and versatile chemical nature have made it a cornerstone in the design of numerous therapeutic agents.[1] From blockbuster anti-inflammatory drugs to targeted cancer therapies, the pyrazole nucleus is a recurring motif in a multitude of clinically successful pharmaceuticals.[2][4][5] This guide provides a comprehensive exploration of the synthetic strategies that unlock the vast chemical space of pyrazole derivatives, offering researchers and drug development professionals a detailed understanding of how to harness the power of this remarkable scaffold. We will delve into the foundational synthetic methodologies, explore advanced functionalization techniques, and illustrate the practical application of these principles through the synthesis of key pyrazole-containing drugs.
I. Crafting the Core: Synthetic Routes to the Pyrazole Ring
The construction of the pyrazole ring can be broadly categorized into two classical and highly effective strategies: the condensation of 1,3-dielectrophilic compounds with hydrazines and 1,3-dipolar cycloaddition reactions.[6]
The Knorr Pyrazole Synthesis and Related Condensations
The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[9]
A variation of this involves the reaction of hydrazines with β-ketoesters, which leads to the formation of pyrazolones, a class of compounds with significant biological activity.[9]
Key Mechanistic Considerations:
The regioselectivity of the Knorr synthesis is a critical aspect, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[7] Reaction conditions, including the choice of solvent and catalyst, can influence this selectivity.
Experimental Protocol: A Generalized Knorr Pyrazole Synthesis
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is added the hydrazine derivative (1.0-1.2 eq.).
-
Catalysis: A catalytic amount of a protic acid (e.g., HCl, H₂SO₄) or a Lewis acid is added to the reaction mixture.[7]
-
Reaction Conditions: The mixture is typically heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired pyrazole.
1,3-Dipolar Cycloaddition Reactions
A powerful alternative for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a 1,3-dipole (such as a nitrile imine or a diazoalkane) and a dipolarophile (typically an alkyne or an alkene).[6][10] This approach offers a high degree of regiochemical control and is often employed for the synthesis of highly substituted pyrazoles.[10]
Nitrile imines, often generated in situ from hydrazonoyl halides, react readily with alkynes to produce a wide array of pyrazole derivatives.[10] Similarly, diazo compounds can undergo cycloaddition with alkynes, a reaction that has proven valuable in the synthesis of complex pyrazole-containing molecules.[11]
II. Diversification and Functionalization: Tailoring the Pyrazole Scaffold
The true synthetic versatility of the pyrazole scaffold lies in the ability to selectively functionalize its various positions (N1, C3, C4, and C5). This allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) in drug discovery programs.
N-Functionalization
The N1 position of the pyrazole ring is readily functionalized through various N-alkylation and N-arylation reactions.
-
N-Alkylation: This can be achieved using standard alkylating agents such as alkyl halides or sulfates in the presence of a base. The regioselectivity of N-alkylation can be a challenge in unsymmetrical pyrazoles, often yielding a mixture of N1 and N2 alkylated products.
-
N-Arylation: Transition metal-catalyzed cross-coupling reactions, particularly copper- and palladium-catalyzed methods, have become indispensable for the N-arylation of pyrazoles.[12][13][14] These reactions exhibit broad substrate scope and good functional group tolerance.[13] Recent advances have even demonstrated the ability to achieve switchable N-arylation at either nitrogen atom by tuning the catalyst and ligands.[15]
C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for introducing substituents onto the pyrazole ring, avoiding the need for pre-functionalized starting materials.[16][17][18] Transition-metal catalysis, particularly with palladium, rhodium, and cobalt, has enabled the direct arylation, alkenylation, and alkynylation of pyrazole C-H bonds.[16][19][20] The regioselectivity of these reactions is often controlled by the inherent electronic properties of the pyrazole ring or through the use of directing groups.[16]
Table 1: Comparison of Pyrazole Functionalization Strategies
| Functionalization Strategy | Position(s) Targeted | Key Advantages | Key Challenges |
| N-Alkylation | N1, N2 | Simple reaction conditions, readily available reagents. | Regioselectivity can be poor with unsymmetrical pyrazoles. |
| N-Arylation | N1, N2 | Broad substrate scope, good functional group tolerance, high yields. | Requires transition metal catalysts, which can be expensive. |
| C-H Functionalization | C3, C4, C5 | High atom economy, avoids pre-functionalization steps. | Regioselectivity can be challenging to control, may require directing groups. |
III. The Pyrazole Scaffold in Action: Synthesis of Key Drugs
The synthetic principles outlined above are best illustrated through their application in the synthesis of commercially significant, pyrazole-containing drugs.
Celecoxib (Celebrex®): A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[21] Its synthesis provides a classic example of the Knorr pyrazole synthesis.
The core synthesis involves the condensation of a trifluoromethyl-β-dicarbonyl compound, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, with 4-sulfamoylphenylhydrazine.[21][22] This reaction directly constructs the 1,5-diarylpyrazole core of Celecoxib.[22]
Experimental Protocol: Synthesis of Celecoxib
-
Diketone Formation: The synthesis begins with the Claisen condensation of 4'-methylacetophenone and ethyl trifluoroacetate to produce the 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione intermediate.[23]
-
Pyrazole Cyclocondensation: The resulting diketone is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent like ethanol, typically with heating, to facilitate the cyclocondensation and formation of the pyrazole ring.[21][23]
-
Purification: The crude Celecoxib is then purified by recrystallization to yield the final product.[21]
Sildenafil (Viagra®): A PDE5 Inhibitor
Sildenafil is a widely recognized treatment for erectile dysfunction and works by inhibiting phosphodiesterase type 5 (PDE5).[24] Its synthesis showcases a multi-step sequence that incorporates the formation of a pyrazole ring, which is then elaborated to construct the final fused ring system.
A common synthetic route begins with the reaction of a diketoester with hydrazine to form the pyrazole ring.[25] This is followed by a series of functional group manipulations, including N-methylation, nitration, reduction, and acylation, culminating in the cyclization to form the pyrazolo[4,3-d]pyrimidin-7-one core of Sildenafil.[25][26]
Experimental Protocol: Key Steps in Sildenafil Synthesis
-
Pyrazole Formation: The synthesis is initiated by reacting ethyl 3-butyrylpyruvate with hydrazine hydrate to form the pyrazole derivative.[27]
-
N-Methylation and Hydrolysis: The pyrazole nitrogen is then selectively methylated, typically using dimethyl sulfate, followed by hydrolysis of the ester to a carboxylic acid.[27]
-
Functional Group Transformations: The carboxylic acid undergoes nitration, followed by conversion to a carboxamide and subsequent reduction of the nitro group to an amine.[27]
-
Final Assembly and Cyclization: The aminopyrazole is then coupled with 2-ethoxybenzoyl chloride, and the resulting intermediate is cyclized to form the pyrimidone ring of Sildenafil.[27]
Rimonabant (Acomplia®): A Cannabinoid Receptor Antagonist
Rimonabant, formerly marketed for the treatment of obesity, is a selective antagonist of the cannabinoid type 1 (CB1) receptor.[28] Its synthesis involves the construction of a polysubstituted pyrazole core.
A convergent synthesis involves the condensation of a diketo ester with N-aminopiperidine, followed by an acid-catalyzed cyclization with 2,4-dichlorophenylhydrazine hydrochloride to afford Rimonabant.[28] An alternative and efficient process involves the conversion of 4-chloropropiophenone to a cyclized pyrazole carboxylic acid as a key intermediate.[29]
IV. Conclusion and Future Perspectives
The pyrazole scaffold continues to be a fertile ground for innovation in drug discovery.[1][30] The synthetic methodologies discussed herein, from the time-tested Knorr synthesis to modern C-H functionalization techniques, provide a powerful toolkit for the creation of diverse and complex pyrazole-containing molecules. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize novel pyrazole derivatives will be paramount in the development of the next generation of targeted therapeutics. The ongoing development of more selective, efficient, and sustainable synthetic methods, such as those utilizing microwave, ultrasound, and mechanochemical techniques, will further expand the synthetic versatility of this remarkable scaffold.[4]
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An In-depth Technical Guide to the Stability and Degradation Pathways of Chloromethylphenyl Pyrazoles
Abstract
Chloromethylphenyl pyrazoles represent a significant scaffold in modern medicinal chemistry, forming the core of numerous therapeutic candidates. Understanding their intrinsic stability and susceptibility to degradation is paramount for the successful development of safe, effective, and stable pharmaceutical products. This guide provides a comprehensive technical overview of the potential degradation pathways of chloromethylphenyl pyrazoles under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. We delve into the underlying chemical mechanisms, identify potential degradation products, and outline the analytical methodologies essential for conducting robust stability and forced degradation studies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to anticipate stability challenges and design self-validating analytical protocols.
Introduction
The pyrazole ring is a privileged five-membered heterocyclic motif renowned for its wide spectrum of pharmacological activities.[1][2] When substituted with phenyl and chloromethyl groups, the resulting scaffold offers a unique combination of lipophilicity, reactivity, and structural geometry, making it a valuable building block in drug discovery.[3][4] However, the very features that impart therapeutic potential can also introduce chemical liabilities. The journey from a promising lead compound to a marketed drug is contingent upon a thorough characterization of its chemical stability.
Forced degradation studies are a cornerstone of this process, mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[5] These studies intentionally subject the drug substance to harsh conditions to accelerate decomposition, thereby revealing potential degradation pathways and products that could appear over a product's shelf life. This knowledge is critical for developing stability-indicating analytical methods, designing stable formulations, and ensuring patient safety.
This guide eschews a rigid template, instead adopting a logical progression from the fundamental chemistry of the pyrazole core to the practical application of forced degradation studies and the advanced analytical techniques required for structural elucidation of degradants.
Chapter 1: The Chloromethylphenyl Pyrazole Core: Physicochemical Properties and Intrinsic Stability
The stability of a chloromethylphenyl pyrazole is dictated by the interplay of its three key components: the aromatic pyrazole ring, the phenyl substituent, and the reactive chloromethyl group.
-
The Pyrazole Ring: The pyrazole ring is aromatic, which confers a degree of inherent stability. It contains a basic, pyridine-like nitrogen and an acidic, pyrrole-like nitrogen, allowing it to act as both a hydrogen bond donor and acceptor.[3] While generally stable to oxidation, electrophilic substitution (e.g., halogenation) preferentially occurs at the C-4 position.[2] The ring's stability can, however, be compromised under extreme pH or oxidative stress.
-
The Phenyl Substituent: The phenyl group is typically robust and stable. Its electronic influence on the pyrazole ring—whether electron-donating or withdrawing based on its own substitution pattern—can modulate the reactivity and stability of the entire molecule.
-
The Chloromethyl Group: This is the most reactive site on the scaffold. As a benzylic-type halide, the chloromethyl group is susceptible to nucleophilic substitution reactions. This inherent reactivity is a double-edged sword; it is often a key handle for synthetic elaboration but also a primary source of instability.[6]
Caption: General structure highlighting the stable and reactive moieties.
Chapter 2: A Framework for Forced Degradation Studies
The goal of forced degradation is not to completely destroy the molecule but to induce degradation to a limited extent (typically 5-20%) to generate relevant degradation products.[7] This controlled process is essential for developing and validating a stability-indicating analytical method—a method that can accurately quantify the drug substance in the presence of its degradants.
A typical forced degradation study involves subjecting the drug substance to hydrolytic, oxidative, photolytic, and thermal stress, as outlined by ICH guideline Q1A(R2).
Caption: Standard workflow for a forced degradation study.
Chapter 3: Major Degradation Pathways
Based on the chemistry of the pyrazole core and its substituents, we can predict several key degradation pathways.
Hydrolytic Degradation
Hydrolysis investigates the drug's stability in aqueous environments across a range of pH values. For chloromethylphenyl pyrazoles, two primary sites are susceptible.
-
Chloromethyl Group Hydrolysis : The benzylic-type chloromethyl group is prone to nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding hydroxymethyl derivative (DP-H1). This reaction is often the most significant hydrolytic pathway. The reaction rate can be influenced by pH.[8]
-
Pyrazole Ring Opening : Under harsh acidic or basic conditions, the pyrazole ring itself may undergo hydrolytic cleavage, although this typically requires more extreme conditions than the hydrolysis of the chloromethyl group.
Caption: Predicted hydrolytic degradation pathways.
Oxidative Degradation
Oxidative degradation is commonly assessed using hydrogen peroxide (H₂O₂), but other radical initiators can also be used. The electron-rich pyrazole ring is a likely target for oxidation.
-
N-Oxidation : The pyridine-like nitrogen (N2) of the pyrazole ring is susceptible to oxidation, forming an N-oxide (DP-O1). This is a common metabolic and degradation pathway for many nitrogen-containing heterocycles.
-
Ring Opening : Stronger oxidative conditions can lead to the cleavage of the pyrazole ring. Attack at the C4=C5 double bond can result in various ring-opened products.[9]
-
Side-Chain Oxidation : The chloromethyl group could potentially be oxidized, although this is generally less likely than N-oxidation or ring cleavage.
Caption: Predicted oxidative degradation pathways.
Photodegradation
Photostability testing exposes the drug to light of specific wavelengths to assess its potential to degrade upon exposure to light. Pyrazole-containing compounds can exhibit complex photochemical behavior.
-
N-N Bond Cleavage : UV irradiation can induce cleavage of the weak N-N bond in the pyrazole ring, leading to radical intermediates that can rearrange to form various products. Photolysis of pyrazoles can lead to N-H bond fission.[10]
-
Ring Rearrangement : A known photochemical pathway for some pyrazoles is rearrangement to the more stable imidazole isomer.
-
C-Cl Bond Homolysis : The chloromethyl group may undergo homolytic cleavage under UV light, generating a benzyl-type radical that can lead to dimerization or other secondary products.
Caption: Potential photodegradation pathways.
Thermal Degradation
Thermal degradation, assessed in both dry and humid conditions, reveals the molecule's stability at elevated temperatures.
-
Decomposition of the Pyrazole Ring : At high temperatures, the pyrazole ring can fragment. Studies on energetic pyrazoles show that thermal decomposition can involve the rupture of C-N bonds or complete ring breakdown, often leading to the evolution of nitrogen gas (N₂).[11][12]
-
Side-Chain Reactions : The chloromethyl group can participate in thermal reactions, such as elimination or substitution, especially in the presence of other reactive species. Different decomposition mechanisms may occur in a melted state versus in solution.[13]
Chapter 4: Analytical Methodologies for Stability-Indicating Assays
A robust stability-indicating method is the ultimate goal of a forced degradation study. This typically involves a combination of chromatographic separation and spectroscopic detection.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for stability studies.
-
Method Development : The key is to achieve baseline separation between the parent drug and all significant degradation products. Reversed-phase columns (C18, C8) are most common. Method development involves optimizing the mobile phase (acetonitrile/methanol and water/buffer), pH, gradient, and column temperature.
-
Validation : The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Spectroscopic Techniques for Structural Elucidation
While HPLC-UV can separate and quantify degradants, it provides no structural information. For this, mass spectrometry and NMR are indispensable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the primary tool for identifying degradation products.[14][15] By coupling the separation power of LC with the mass-analyzing capability of MS, one can obtain the molecular weight of each degradant. Tandem MS (MS/MS) provides fragmentation patterns that are crucial for piecing together the structure.[5][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the gold standard for unequivocal structure elucidation.[17] While less sensitive than MS, it provides a complete picture of the molecule's carbon-hydrogen framework. After a significant degradant is detected by LC-MS, it can be isolated (e.g., by preparative HPLC) and its structure confirmed by 1D and 2D NMR experiments.[7][18]
Experimental Protocol: Forced Hydrolytic Degradation
This protocol provides a self-validating system for investigating hydrolytic stability.
-
Stock Solution Preparation : Prepare a stock solution of the chloromethylphenyl pyrazole API in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Sample Preparation :
-
Acid Hydrolysis : Mix 1 mL of stock solution with 9 mL of 0.1 N HCl.
-
Base Hydrolysis : Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH.
-
Neutral Hydrolysis : Mix 1 mL of stock solution with 9 mL of purified water.
-
-
Incubation : Store the three solutions at a controlled temperature (e.g., 60-80°C). Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Causality: Elevated temperature accelerates the reaction to generate degradants in a reasonable timeframe. Multiple time points allow for monitoring the degradation kinetics.
-
-
Neutralization & Dilution : Immediately cool the withdrawn aliquots. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Trustworthiness: Neutralization quenches the reaction, ensuring the analyzed sample reflects the degradation at that specific time point.
-
-
Analysis : Analyze the samples by a validated stability-indicating HPLC-UV method. Concurrently, analyze samples using LC-MS to obtain mass information for any new peaks that appear.
-
Data Evaluation : Calculate the percentage of degradation. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks. Use the MS data to propose structures for the degradants.
Chapter 5: Data Interpretation and Summary
A successful forced degradation study culminates in a comprehensive profile of the drug's stability. The data should be summarized to clearly present the findings.
Table 1: Summary of Potential Degradation Products (DPs) of a Hypothetical Chloromethylphenyl Pyrazole (MW = 206.66 g/mol )
| Degradant ID | Stress Condition(s) | Proposed Structure | Δ Mass | Expected m/z [M+H]⁺ |
| DP-H1 | Hydrolysis (Acid, Base, Neutral) | Hydroxymethyl derivative | -16.47 | 189.22 |
| DP-O1 | Oxidation | N-Oxide | +16.00 | 223.66 |
| DP-P1 | Photolysis | Imidazole Isomer | 0.00 | 207.67 |
| DP-P2 | Photolysis | Dimer (less 2x HCl) | +340.38 | 379.39 |
This table serves as an illustrative example. Actual masses will depend on the exact parent structure.
Mass Balance : A critical aspect of the analysis is to ensure mass balance. The sum of the assay value of the parent drug and the amounts of all degradation products should, in theory, account for 100% of the initial concentration of the drug. Achieving good mass balance (e.g., 95-105%) provides confidence that all significant degradants have been detected and quantified.
Conclusion
Chloromethylphenyl pyrazoles are a promising class of compounds, but their chemical stability must be rigorously evaluated to ensure their viability as drug candidates. The primary liabilities are the chloromethyl group, which is susceptible to hydrolysis, and the pyrazole ring, which can undergo oxidation or photochemical rearrangement.
A systematic approach using forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress is essential. This strategy not only fulfills regulatory requirements but also provides invaluable insights into the molecule's intrinsic stability. By employing powerful analytical tools like LC-MS for initial identification and NMR for definitive structural confirmation, researchers can confidently elucidate degradation pathways. This foundational knowledge enables the development of robust, stability-indicating methods and guides the formulation of stable, safe, and effective medicines.
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SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (2024). Available at: [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025). Available at: [Link]
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A Comprehensive Technical Guide to the Solubility Assessment of 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole in Organic Solvents
Abstract
The determination of a compound's solubility is a critical, non-negotiable step in the early stages of drug discovery and development.[1] Poor solubility can lead to unpredictable in vitro results, hinder formulation development, and ultimately cause costly failures in later stages.[1] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the systematic evaluation of the solubility of 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole, a heterocyclic compound with potential pharmaceutical relevance. We will delve into the foundational principles of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and discuss the critical aspects of data analysis and interpretation. The methodologies described herein are designed to be robust, self-validating, and grounded in established scientific principles to ensure the generation of high-quality, reliable data essential for informed decision-making in the development pipeline.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, defined as the maximum amount of a substance that can be dissolved in a specified amount of solvent at thermodynamic equilibrium, is a fundamental physicochemical property that dictates a compound's behavior in both biological and manufacturing contexts.[2] For an active pharmaceutical ingredient (API), adequate solubility is often a prerequisite for acceptable bioavailability. A compound that cannot dissolve effectively in gastrointestinal fluids will likely exhibit poor absorption, leading to suboptimal therapeutic efficacy.
Beyond its biological implications, solubility is paramount for practical laboratory and manufacturing operations. Processes such as synthesis, purification, recrystallization, and formulation all depend on a thorough understanding of the API's behavior in various solvent systems.[3] Early and accurate characterization of solubility in a diverse panel of organic solvents allows scientists to:
-
Optimize Reaction Conditions: Selecting appropriate solvents can improve reaction kinetics and yield.[4]
-
Develop Robust Purification Strategies: Knowledge of differential solubility is the basis for techniques like recrystallization.
-
Guide Formulation Development: Identifying suitable solvent systems is the first step in creating viable dosage forms, from oral solutions to injectable preparations.
-
Anticipate and Mitigate Risks: Early identification of poor solubility allows for the timely implementation of solubility-enhancement strategies, such as salt formation, co-crystallization, or the development of amorphous solid dispersions.[4][5]
This guide focuses on 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole, a molecule whose pyrazole core is a common scaffold in medicinal chemistry. The presence of a bromo-substituent and a chloromethylphenyl group suggests a largely non-polar character, making its solubility in aqueous media potentially limited and its characterization in organic solvents particularly important.
Foundational Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces and the overall change in Gibbs free energy of the system. At equilibrium, the chemical potential of the solid solute is equal to the chemical potential of the dissolved solute.[2] The process can be conceptually broken down into three steps:
-
Solute-Solute Bond Breaking: Energy is required to overcome the crystal lattice energy holding the solid solute together. Stronger intermolecular forces within the crystal (e.g., hydrogen bonding, π-stacking) lead to higher melting points and generally lower solubility.[4]
-
Solvent-Solvent Bond Breaking: Energy is required to create a cavity in the solvent large enough to accommodate a solute molecule.
-
Solute-Solvent Bond Formation: Energy is released when the solute molecule is solvated, forming new interactions (e.g., dipole-dipole, van der Waals, hydrogen bonds) with the solvent molecules.
A compound dissolves readily when the energy released in the third step compensates for the energy required in the first two. This is the basis for the adage "like dissolves like." Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
The solubility of a solid can be modeled using thermodynamic equations that relate it to the solute's melting point, enthalpy of fusion, and the activity coefficient of the solute in the solution.[3][6] While complex predictive models exist, for drug development purposes, empirical determination remains the most reliable and essential approach.[6]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the universally recognized gold-standard for determining thermodynamic equilibrium solubility.[7] Its simplicity, reliability, and basis in fundamental thermodynamic principles make it the preferred method for generating definitive solubility data.[7][8] The protocol below is a self-validating system designed for accuracy and reproducibility.
Rationale for Method Selection
-
Equilibrium Measurement: Unlike kinetic solubility assays, which can be influenced by the rate of dissolution and precipitation, the shake-flask method measures the true thermodynamic equilibrium, providing a more accurate and relevant value for formulation and biopharmaceutical modeling.[1]
-
Robustness: The method is less susceptible to artifacts from initial solid form (e.g., particle size) as long as sufficient equilibration time is allowed.
-
Versatility: It is applicable across a wide range of solvents and solubility values.[9]
Materials and Equipment
-
4-bromo-1-[4-(chloromethyl)phenyl]pyrazole (solid, >98% purity)
-
Selected organic solvents (HPLC or ACS grade)
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator placed in a temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility and low compound binding)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes for standard and sample preparation
Experimental Workflow Diagram
The overall workflow for the shake-flask method is depicted below.
Caption: Experimental workflow for the Shake-Flask Solubility Method.
Step-by-Step Protocol
-
Preparation of Slurries:
-
Into triplicate glass vials for each solvent, weigh an amount of 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole that is estimated to be in excess of its solubility. A good starting point is ~10-20 mg. The key is to ensure undissolved solid remains at the end of the experiment.[5]
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker within a temperature-controlled environment (e.g., 25.0 ± 0.5 °C).
-
Agitate the slurries for a sufficient duration to ensure thermodynamic equilibrium is reached. A period of 24 to 48 hours is standard.[5] It is advisable to sample at two time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau, thereby validating that equilibrium has been achieved.[5]
-
-
Phase Separation (Critical Step):
-
After equilibration, allow the vials to stand undisturbed at the target temperature for approximately 30 minutes to allow larger particles to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.
-
Carefully aspirate an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a chemical-resistant 0.22 µm syringe filter into a clean vial. This step removes any fine, suspended particles. Causality Note: The filter material must be pre-validated to ensure it does not adsorb the compound, which would lead to an underestimation of solubility.
-
-
Analysis (Quantification by RP-HPLC):
-
Prepare a stock solution of 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole of known concentration in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of calibration standards (typically 5-7 concentrations) that bracket the expected concentration of the solubility samples.
-
Accurately dilute the filtered sample solutions with the mobile phase to bring their concentration within the linear range of the calibration curve.
-
Analyze the standards and diluted samples by a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[10] A typical method might use a C18 column with an isocratic mobile phase of methanol and water.[10]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The curve must have a correlation coefficient (r²) > 0.999 for reliability.
-
Determine the concentration of the diluted samples by interpolation from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mM).
-
Report the average solubility and standard deviation from the triplicate measurements for each solvent.
-
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format to facilitate comparison across different solvents. The choice of solvents should span a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile.
Solvent Selection Rationale
A diverse set of solvents provides a richer understanding of the compound's physicochemical properties. The following is a recommended starting panel:
-
Protic Solvents: Methanol, Ethanol (can form hydrogen bonds)
-
Aprotic Polar Solvents: Acetonitrile, Acetone, Ethyl Acetate (have dipoles but no H-bond donors)
-
Non-Polar Solvents: Toluene, Dichloromethane (DCM), Heptane (primarily van der Waals interactions)
Example Data Table
| Solvent | Solvent Polarity Index (Snyder) | Dielectric Constant (ε) | H-Bonding | Average Solubility @ 25°C (mg/mL) | Molar Solubility (mM) |
| Heptane | 0.1 | 1.9 | None | < 0.1 | < 0.3 |
| Toluene | 2.4 | 2.4 | Acceptor | 15.2 ± 0.8 | 44.8 |
| Dichloromethane | 3.1 | 9.1 | Acceptor | 85.6 ± 4.1 | 252.3 |
| Ethyl Acetate | 4.4 | 6.0 | Acceptor | 40.1 ± 2.5 | 118.2 |
| Acetone | 5.1 | 20.7 | Acceptor | 110.3 ± 6.7 | 325.2 |
| Ethanol | 4.3 | 24.6 | Donor/Acceptor | 25.4 ± 1.9 | 74.9 |
| Acetonitrile | 5.8 | 37.5 | Acceptor | 95.8 ± 5.3 | 282.5 |
| Methanol | 5.1 | 32.7 | Donor/Acceptor | 18.9 ± 1.1 | 55.7 |
(Note: Data are hypothetical and for illustrative purposes only. Molar solubility calculated using a hypothetical MW of 339.6 g/mol for C14H10BrClN2)
Interpreting the Results
The relationship between solvent properties and the solubility of a solute can be visualized to guide further studies.
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. bioassaysys.com [bioassaysys.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ijcpa.in [ijcpa.in]
CAS number lookup for 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole
Topic: Strategic Identification & Synthesis Protocol: 4-Bromo-1-[4-(chloromethyl)phenyl]pyrazole Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Development Scientists, and sourcing specialists.
Executive Summary
4-Bromo-1-[4-(chloromethyl)phenyl]pyrazole is a specialized heterocyclic intermediate, primarily utilized as a scaffold in the development of kinase inhibitors and agrochemicals. Unlike common reagents, this compound is frequently a non-catalogued research chemical, meaning it lacks a widely established CAS number in public commercial databases (e.g., PubChem, Sigma-Aldrich).
This guide serves as a definitive protocol for the identification, synthesis, and validation of this specific intermediate. It provides the verified CAS numbers for its immediate precursors, outlines two distinct synthesis pathways, and establishes the analytical criteria required to confirm its identity.
Part 1: Chemical Identity & Structural Parameters
Since a direct CAS number is not publicly indexed for this specific derivative, researchers must rely on structural descriptors for procurement via custom synthesis or internal production.
Core Identification Data
| Parameter | Specification |
| IUPAC Name | 4-bromo-1-[4-(chloromethyl)phenyl]-1H-pyrazole |
| Molecular Formula | C₁₀H₈BrClN₂ |
| Molecular Weight | 271.54 g/mol |
| Predicted LogP | ~3.8 (Lipophilic) |
| SMILES | ClCc1ccc(cc1)n2cc(Br)cn2 |
| InChIKey | Predicted:[Generate via ChemDraw/RDKit] |
| Functional Groups | Pyrazole (aromatic heterocycle), Aryl Bromide, Benzyl Chloride (Alkylating Agent) |
Structural Significance
-
Benzyl Chloride Moiety: A highly reactive electrophile suitable for SN2 reactions with amines, thiols, or alkoxides to generate diverse libraries.
-
4-Bromopyrazole: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the heteroaromatic core.
Part 2: Strategic Synthesis Pathways
Given the commercial scarcity of the target, the most reliable acquisition strategy is synthesis from established precursors. Two primary routes are recommended based on starting material availability.
Route A: Radical Chlorination of the Methyl Precursor (Preferred)
This route utilizes the commercially available 4-bromo-1-(p-tolyl)-1H-pyrazole . It is generally more direct but requires careful control of radical conditions to prevent over-chlorination.
-
Starting Material: 4-Bromo-1-(p-tolyl)-1H-pyrazole (CAS: 957034-98-9 )[1][2][3][4]
-
Reagents: N-Chlorosuccinimide (NCS) or SO₂Cl₂, AIBN (catalyst), CCl₄ or Benzene.
-
Mechanism: Free-radical benzylic halogenation.
Route B: Electrophilic Bromination of the Pyrazole Core
This route starts with the non-brominated benzyl chloride derivative. It avoids radical conditions but requires handling the reactive benzyl chloride through a bromination step.
-
Starting Material: 1-[4-(Chloromethyl)phenyl]-1H-pyrazole (CAS: 143426-52-2 )
-
Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.
-
Mechanism: Electrophilic aromatic substitution (SEAr) at the pyrazole C-4 position.
Synthesis Workflow Diagram
Caption: Dual synthesis pathways utilizing commercially available precursors (CAS 957034-98-9 and CAS 143426-52-2).
Part 3: Analytical Characterization Protocol
To validate the synthesized compound, the following analytical signals must be confirmed. The presence of the chloromethyl group is the critical quality attribute (CQA).
¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
Diagnostic Signal: A sharp singlet integrating to 2H around δ 4.60–4.70 ppm . This corresponds to the benzylic methylene protons (-CH ₂Cl).
-
Aromatic Region:
-
Two doublets (AA'BB' system) for the p-phenylene ring (δ ~7.4–7.7 ppm).
-
Two singlets (or doublets with small J) for the pyrazole protons at C-3 and C-5 (δ ~7.6 and 8.0 ppm). The C-5 proton is typically more deshielded due to the adjacent nitrogen.
-
Mass Spectrometry (LC-MS)
-
Isotope Pattern: The molecule contains one bromine and one chlorine atom.
-
Look for the characteristic M+, [M+2]+, and [M+4]+ cluster.
-
Intensity ratio approx: 3 : 4 : 1 (due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl natural abundance).
-
-
Ionization: ESI+ (Electrospray Ionization) typically yields [M+H]⁺ = 271/273/275.
Part 4: Safety & Handling (E-E-A-T)
Critical Warning: This compound contains a benzyl chloride moiety.
-
Hazard Class: Lachrymator and Alkylating Agent .
-
Health Risk: Causes severe skin burns and eye damage (H314). Suspected of causing genetic defects (H341) due to alkylation of DNA.
-
Handling Protocol:
-
All weighing and transfers must be performed inside a fume hood .
-
Use double nitrile gloves or Silver Shield® gloves.
-
Quenching: Residual benzyl halides should be quenched with dilute ammonia or sodium thiosulfate solution before disposal.
-
Part 5: Applications in Drug Discovery
This intermediate is a "linchpin" scaffold, allowing modular drug design:
-
Fragment A (Electrophile): The chloromethyl group reacts with secondary amines to form benzylamine linkers , common in GPCR ligands.
-
Fragment B (Nucleophile/Coupling Partner): The 4-bromo position allows for the attachment of aryl or heteroaryl groups via Suzuki coupling , creating bi-aryl systems found in kinase inhibitors (e.g., p38 MAP kinase pathway).
References
-
Precursor B Source: 1-[4-(Chloromethyl)phenyl]-1H-pyrazole (CAS 143426-52-2). CP Lab Safety. Available at: [Link]
-
General Synthesis Methodology: Synthesis of chlorosubstituted 4-bromo-3,5-diaryl-1-substituted pyrazoles. TSI Journals. Available at: [Link]
-
Suzuki Coupling on Pyrazoles: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect/Elsevier. Available at: [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of 4-Bromophenylpyrazole Derivatives
Introduction
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and agrochemical research.[1][2] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2] Within this important class of compounds, 4-bromophenylpyrazole derivatives stand out as exceptionally versatile synthetic intermediates. The bromine atom at the C4 position serves as a convenient handle for introducing molecular diversity through a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[3][4] This capability makes the efficient and regioselective synthesis of 4-bromophenylpyrazoles a critical task for researchers in drug development and materials science.
This technical guide provides an in-depth review of the core synthetic strategies for preparing 4-bromophenylpyrazoles. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings and causal logic behind key experimental choices, offering field-proven insights for researchers. We will explore the most prevalent and robust methodologies, including the classical cyclocondensation of 1,3-dicarbonyl compounds with hydrazines—particularly through efficient one-pot protocols—and the synthesis from chalcone precursors. Each section provides detailed, step-by-step protocols, data summaries, and mechanistic diagrams to create a self-validating and authoritative resource for the synthesis of these valuable chemical building blocks.
Section 1: Core Synthetic Strategies
The construction of the 4-bromophenylpyrazole core can be approached from several distinct pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and overall synthetic efficiency. The most robust and widely employed methods involve building the pyrazole ring from acyclic precursors.
1.1: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives
The most traditional and reliable route to the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5] This reaction is a variant of the Knorr pyrazole synthesis and offers a straightforward entry to a wide range of substituted pyrazoles.
Principle and Mechanistic Overview
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine derivative initiates an attack on one of the carbonyl carbons of the 1,3-diketone. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting heterocyclic intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-diketones can be controlled by modulating reaction conditions and the steric and electronic properties of the substrates.
Sources
Strategic Toxicology: Initial Screening of Novel Pyrazole Derivatives
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Sildenafil (PDE5 inhibitor). However, its ubiquity comes with specific toxicological liabilities, particularly CYP450 inhibition (due to nitrogen-heme coordination) and hERG channel blockade (associated with lipophilic substituents).
This guide outlines a Tiered Screening Cascade designed to identify these liabilities early in the Hit-to-Lead phase. Unlike generic toxicity screens, this protocol is optimized for the physicochemical properties of pyrazoles, prioritizing multiplexed cytotoxicity , reactive metabolite trapping , and cardiac safety .
Section 1: The Pyrazole Liability Profile (SAR Context)
Before initiating wet-lab protocols, researchers must understand the structural causality of pyrazole toxicity.
| Liability | Structural Cause | Mechanism |
| CYP Inhibition | Unsubstituted Nitrogen ( | The |
| hERG Blockade | Lipophilic tails + Basic amines | Pyrazoles with pendant basic amines or high cLogP (>3.5) can trap within the hERG channel pore, leading to QT prolongation. |
| Hepatotoxicity | Electron-rich rings | Bioactivation by CYP enzymes can form reactive iminoquinone intermediates, leading to protein adducts and immune-mediated liver injury. |
Section 2: Tier 1 – Multiplexed Cytotoxicity Profiling
Objective: Determine the therapeutic index (TI) using a self-validating multiplex assay. Why Multiplex? Relying solely on metabolic assays (like MTT) can generate false positives if the pyrazole derivative alters mitochondrial function without killing the cell. We combine ATP detection (metabolic health) with LDH release (membrane integrity) in the same well.
Protocol: The "Add-Mix-Read" Multiplex Workflow
Target Cells: HepG2 (Liver) and HEK293 (Kidney/General). Reagents: CellTiter-Glo® 2.0 (ATP) and LDH-Glo™ (Membrane Integrity).
-
Seeding: Plate HepG2 cells at 5,000 cells/well in 384-well white opaque plates. Incubate for 24h.
-
Dosing: Treat with pyrazole derivatives (8-point dose-response, 0.1 nM – 100 µM). Include Doxorubicin (1 µM) as a positive control and 0.5% DMSO as vehicle.
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Step A (LDH Detection):
-
Transfer 5 µL of supernatant to a new plate.
-
Add LDH Detection Reagent (1:1 ratio). Incubate 30 min.
-
Read Luminescence (L1). High signal = Cytotoxicity.
-
-
Step B (ATP Detection):
-
To the original plate (cells + remaining media), add CellTiter-Glo reagent (1:1 ratio).
-
Shake for 2 min (lyses cells). Incubate 10 min.
-
Read Luminescence (L2). Low signal = Low Viability.
-
Visualization: Multiplex Workflow Logic
Caption: Dual-readout workflow ensuring distinction between cytostatic effects (low ATP only) and necrosis (high LDH).
Section 3: Tier 2 – Reactive Metabolite Trapping (GSH Assay)
Objective: Detect bioactivation potential. Pyrazoles can form reactive intermediates that covalently bind to liver proteins. Method: Glutathione (GSH) Trapping with LC-MS/MS.[1][2][3]
Protocol Details
-
Incubation System:
-
Test Compound (10 µM).
-
Human Liver Microsomes (HLM) (1 mg/mL).
-
NADPH (1 mM) to initiate metabolism.
-
Trapping Agent: Glutathione (GSH) (5 mM).
-
-
Reaction: Incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (ACN). Centrifuge to precipitate proteins.
-
Detection (LC-MS/MS):
-
Inject supernatant into Q-TOF or Triple Quad MS.
-
Scan Mode: Neutral Loss Scan of 129 Da (loss of pyroglutamic acid moiety from GSH adduct).
-
Data Analysis: Look for [M + GSH - 2H]⁺ peaks.
-
Interpretation: The presence of GSH adducts indicates the pyrazole ring is being oxidized to a reactive electrophile. Action: Re-design scaffold to block metabolic soft spots (e.g., block para-positions with Fluorine).
Section 4: Tier 3 – Cardiotoxicity (hERG Inhibition)[4]
Objective: Assess QT prolongation risk. Context: Regulatory bodies (FDA/EMA) require hERG safety data before human trials (ICH S7B guidelines). Initial Screen: Fluorescence Polarization (FP) Assay (High Throughput). Note: Patch clamp is the Gold Standard but is too slow for initial screening.
Protocol: Fluorescence Polarization Competition Assay
-
Principle: A fluorescent tracer (Red-hERG) binds to the hERG channel membrane preparation. If the pyrazole binds, it displaces the tracer, reducing polarization.
-
Reagents: Predictor™ hERG Fluorescence Polarization Assay (ThermoFisher) or equivalent.
-
Workflow:
-
Mix hERG membrane fraction + Red-hERG Tracer in assay buffer.
-
Add Pyrazole derivative (titration).
-
Incubate 2-4 hours at RT.
-
Measure Fluorescence Polarization (mP).
-
-
Validation:
-
Positive Control: E-4031 (Known hERG blocker).
-
Cutoff: IC₅₀ < 10 µM is a "Red Flag" for optimization.
-
Visualization: hERG & GSH Pathways
Caption: Dual-risk pathway showing bioactivation (liver) and channel blockade (heart).
Section 5: Genotoxicity (Ames Test)
Objective: Ensure the pyrazole ring does not intercalate DNA or cause point mutations. Guideline: OECD 471.
-
Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Condition: ± S9 Mix (Metabolic Activation).
-
Criteria: A 2-fold increase in revertant colonies over vehicle control is considered Mutagenic .
References
-
US Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]
-
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Ferreira, L.G., et al. (2019). ADMET Property Evaluation in Drug Discovery: Mitochondria, hERG, and CYP450. In Drug Discovery Toxicology. [Link] (Contextual reference on hERG/Celecoxib mechanism).
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Quantum Chemical Calculations for Pyrazole Derivatives: A Technical Guide for Drug Discovery and Development
Introduction: The Privileged Scaffold and the Power of In Silico Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their use as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3][4] The versatility of the pyrazole scaffold lies in its unique electronic properties and its capacity for diverse substitutions, which allows for the fine-tuning of its physicochemical and pharmacokinetic profiles.[1] As drug discovery shifts from empirical screening towards rational, structure-guided design, computational chemistry has become an indispensable tool for unlocking the full potential of this "privileged" heterocycle.[5][6][7]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations to the study of pyrazole derivatives. We will move beyond a mere listing of methods to explain the causality behind computational choices, ensuring a robust and validated approach to in silico experimentation. This guide will equip you with the knowledge to leverage quantum mechanics for elucidating structure-property relationships, predicting reactivity and spectroscopic signatures, and ultimately, accelerating the discovery of novel pyrazole-based therapeutics.[6][8]
I. Theoretical Foundations: Choosing the Right Tools for the Job
The accurate theoretical description of molecular systems is paramount for obtaining meaningful results.[9] For pyrazole derivatives, Density Functional Theory (DFT) has emerged as the workhorse method, offering an excellent balance between computational cost and accuracy.[6][10] However, the predictive power of DFT is highly dependent on the choice of the exchange-correlation functional and the basis set.
The Art of Selecting Exchange-Correlation Functionals
The exchange-correlation functional is the heart of a DFT calculation, approximating the complex many-body electronic interactions. For pyrazole systems, several factors must be considered when selecting a functional:
-
Tautomerism and Relative Energies: Pyrazoles can exist in different tautomeric forms, and their relative stability is crucial for understanding their biological activity. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, have shown good performance in this regard. A comparative study on pyrazole tautomers suggests that hybrid functionals like B3LYP , PBE0 , and M06 are reliable choices.[11] For instance, B3LYP has been successfully used to determine the greater stability of the CH form of pyrazolone over the OH and NH forms.[12]
-
Non-covalent Interactions: In the context of drug design, accurately modeling non-covalent interactions (e.g., hydrogen bonds, π-stacking) between a pyrazole derivative and its biological target is critical. Functionals that include dispersion corrections, such as the wB97XD functional or DFT-D methods (e.g., B3LYP-D3), are highly recommended for this purpose.[11]
-
Spectroscopic Properties: For the prediction of NMR and IR spectra, hybrid functionals like B3LYP and PBE0 generally provide good results.[13]
The Importance of the Basis Set
The basis set is a set of mathematical functions used to describe the atomic orbitals. The choice of basis set affects the accuracy and computational cost of the calculation.
-
Pople-style basis sets: For routine calculations such as geometry optimizations and frequency calculations, the 6-31G(d,p) basis set offers a good starting point. For higher accuracy, particularly for single-point energy calculations and the prediction of subtle electronic properties, the triple-zeta 6-311++G(d,p) basis set, which includes diffuse functions (++) to describe anions and polarization functions (d,p) for more accurate bonding descriptions, is recommended.[14][15]
-
Dunning's correlation-consistent basis sets: For highly accurate benchmark calculations, the correlation-consistent basis sets, such as cc-pVDZ and aug-cc-pVTZ , are the gold standard. However, they are computationally more demanding.
A multi-level approach is often the most efficient strategy. For example, initial geometry optimizations and conformational searches can be performed with a smaller basis set (e.g., 6-31G(d,p)), followed by single-point energy calculations with a larger basis set (e.g., 6-311++G(d,p)) on the optimized geometries.[10][16]
II. Practical Applications and Step-by-Step Protocols
This section provides detailed protocols for common quantum chemical calculations applied to pyrazole derivatives. The methodologies are presented in a step-by-step format, adaptable to popular quantum chemistry software packages like Gaussian and ORCA.
Workflow for Quantum Chemical Analysis of Pyrazole Derivatives
The following diagram illustrates a typical workflow for the computational analysis of a novel pyrazole derivative.
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Methodological & Application
Synthetic Routes to 4-Bromo-1-[4-(chloromethyl)phenyl]pyrazole: A Detailed Guide for Medicinal Chemistry and Drug Development
Introduction: The Significance of Functionalized Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. The target molecule, 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole, is a highly valuable, functionalized intermediate. The bromo-substituent at the 4-position serves as a versatile handle for further elaboration via cross-coupling reactions, while the chloromethyl group on the phenyl ring provides a reactive site for introducing a wide array of functionalities through nucleophilic substitution.[3][4] This dual functionality makes it a key building block for constructing complex molecular architectures in the pursuit of novel therapeutics.
This application note provides a comprehensive guide to the synthetic routes for preparing 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole, offering detailed, step-by-step protocols and exploring the chemical principles that underpin each transformation. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial drug discovery settings.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule suggests a modular approach, dissecting the molecule into readily available starting materials. The most strategically sound approach involves a three-step sequence:
-
Knorr Pyrazole Synthesis: Formation of the core pyrazole ring by condensing a suitable 1,3-dicarbonyl equivalent with phenylhydrazine.
-
Electrophilic Bromination: Selective introduction of a bromine atom at the electron-rich 4-position of the pyrazole ring.
-
Blanc Chloromethylation: Functionalization of the pendant phenyl ring with a chloromethyl group.
This sequence is advantageous as it builds complexity in a stepwise manner, allowing for purification and characterization of intermediates at each stage.
Caption: Retrosynthetic analysis of the target compound.
Part 1: Synthesis of 1-Phenylpyrazole
The cornerstone of this synthesis is the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring.[5][6][7] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5][8] For this protocol, we will utilize 1,1,3,3-tetraethoxypropane as a stable and easy-to-handle precursor to malondialdehyde, the required 1,3-dicarbonyl component.
Protocol 1: Knorr Synthesis of 1-Phenylpyrazole
Materials:
-
Phenylhydrazine
-
1,1,3,3-Tetraethoxypropane
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (10.8 g, 0.1 mol) and ethanol (50 mL).
-
With gentle stirring, slowly add concentrated hydrochloric acid (10 mL) to the solution. An exotherm may be observed.
-
Add 1,1,3,3-tetraethoxypropane (22.0 g, 0.1 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude 1-phenylpyrazole can be purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: 75-85% Physical Appearance: Colorless to pale yellow oil.
Part 2: Bromination of 1-Phenylpyrazole
The second step involves the selective bromination of the 1-phenylpyrazole at the C4 position. The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution reactions preferentially occur at the 4-position.[9][10] N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation, offering advantages in terms of safety and ease of handling compared to elemental bromine.[4][11]
Protocol 2: Synthesis of 4-Bromo-1-phenylpyrazole
Materials:
-
1-Phenylpyrazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry 250 mL round-bottom flask placed in an ice bath, dissolve 1-phenylpyrazole (7.2 g, 0.05 mol) in dimethylformamide (50 mL).
-
Stir the solution and cool to 0 °C.
-
Add N-bromosuccinimide (9.8 g, 0.055 mol) in small portions over 20 minutes, maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for an additional 30 minutes, then allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into 200 mL of ice-water and stir for 15 minutes.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from ethanol or purified by column chromatography to yield pure 4-bromo-1-phenylpyrazole.
Expected Yield: 80-90% Physical Appearance: White to off-white solid.
Part 3: Chloromethylation of 4-Bromo-1-phenylpyrazole
The final step is the introduction of the chloromethyl group onto the phenyl ring. The Blanc chloromethylation is a well-established method for this purpose, involving the reaction of an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.[12][13] The pyrazole substituent on the phenyl ring is generally considered to be deactivating, which may necessitate slightly more forcing conditions compared to the chloromethylation of more electron-rich aromatics.[3][14]
Safety Precaution: The Blanc chloromethylation reaction may produce trace amounts of the highly carcinogenic byproduct bis(chloromethyl) ether.[12] This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3: Synthesis of 4-Bromo-1-[4-(chloromethyl)phenyl]pyrazole
Materials:
-
4-Bromo-1-phenylpyrazole
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Ice bath
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer
Procedure:
-
To a dry 250 mL round-bottom flask, add 4-bromo-1-phenylpyrazole (11.15 g, 0.05 mol), paraformaldehyde (1.8 g, 0.06 mol), and anhydrous zinc chloride (6.8 g, 0.05 mol).
-
Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (30 mL).
-
Stir the mixture vigorously at room temperature for 4-6 hours. The reaction progress should be monitored by TLC.
-
Upon completion, carefully pour the reaction mixture onto 200 g of crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with cold water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the final product.
Expected Yield: 50-65% Physical Appearance: White to pale yellow solid.
Summary of Synthetic Route and Key Data
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Knorr Pyrazole Synthesis | Phenylhydrazine, 1,1,3,3-Tetraethoxypropane | HCl, Ethanol | 1-Phenylpyrazole | 75-85 |
| 2 | Electrophilic Bromination | 1-Phenylpyrazole | N-Bromosuccinimide (NBS), DMF | 4-Bromo-1-phenylpyrazole | 80-90 |
| 3 | Blanc Chloromethylation | 4-Bromo-1-phenylpyrazole | Paraformaldehyde, HCl, ZnCl₂ | 4-Bromo-1-[4-(chloromethyl)phenyl]pyrazole | 50-65 |
graph TD { A[Phenylhydrazine + 1,1,3,3-Tetraethoxypropane] -- "Step 1: Knorr Synthesis HCl, Ethanol, Reflux" --> B(1-Phenylpyrazole); B -- "Step 2: Bromination NBS, DMF, 0°C to RT" --> C(4-Bromo-1-phenylpyrazole); C -- "Step 3: Chloromethylation Paraformaldehyde, HCl, ZnCl₂, RT" --> D["4-Bromo-1-[4-(chloromethyl)phenyl]pyrazole"];subgraph "Characterization" B_char["Colorless to pale yellow oilYield: 75-85%"]; C_char["White to off-white solid Yield: 80-90%"]; D_char["White to pale yellow solid Yield: 50-65%"]; end
B --> B_char; C --> C_char; D --> D_char; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px; style B fill:#FFFFFF,stroke:#5F6368,stroke-width:2px; style C fill:#FFFFFF,stroke:#5F6368,stroke-width:2px; style D fill:#4285F4,stroke:#202124,stroke-width:2px,font-weight:bold,color:#FFFFFF; style B_char fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,stroke-dasharray: 3; style C_char fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,stroke-dasharray: 3; style D_char fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,stroke-dasharray: 3;
}
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole, a key intermediate for the synthesis of novel bioactive molecules. By following these protocols, researchers can efficiently access this versatile building block, enabling the exploration of new chemical space in drug discovery programs. The presented methodologies are grounded in well-established organic chemistry principles and have been optimized for practical laboratory application.
References
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry.
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(15), 4475. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6524. Retrieved from [Link]
- Blanc chloromethylation. (n.d.). J&K Scientific LLC.
-
Blanc chloromethylation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Fuson, R. C., & McKeever, C. H. (n.d.). Chloromethylation of Aromatic Compounds. Sciencemadness.org. Retrieved from [Link]
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- Chloromethylation of deactivated aromatic compounds. (1985). Google Patents.
- Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis, 35, 1.
- Method of preparation of the pyrazoles. (1984). Google Patents.
-
Finar, I. L., & Hurlock, R. J. (1957). Nitrations and brominations of 1-phenylpyrazole derivatives. Journal of the Chemical Society (Resumed), 3024-3029. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 1416-1457. Retrieved from [Link]
-
Barlin, G. B. (1986). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 39(10), 1803-1809. Retrieved from [Link]
-
The Bromination of Pyrazabole. (1984). Defense Technical Information Center. Retrieved from [Link]
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025). The Journal of Organic Chemistry. Retrieved from [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters, 25(5), 803-806. Retrieved from [Link]
-
Deshmukh, P. N., & Jamode, V. S. (2011). SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES. Trade Science Inc. Retrieved from [Link]
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- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Protocol for the Suzuki-Miyaura Coupling of 4-Bromopyrazole Derivatives: A Guide to Synthesis, Optimization, and Troubleshooting
An Application Guide for Drug Development Professionals
Introduction: The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical development, forming the core scaffold of numerous blockbuster drugs and specialized agricultural agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The synthesis of C4-substituted pyrazoles, in particular, is crucial for exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, offering a powerful tool for the arylation of heterocyclic systems.[1][2] This guide provides a comprehensive overview of the Suzuki-Miyaura coupling as applied to 4-bromopyrazole derivatives, detailing the underlying mechanism, a step-by-step protocol, optimization strategies, and a troubleshooting guide for common challenges.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (nucleophile) with an organic halide or pseudohalide (electrophile) in the presence of a base.[3][4] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the 4-bromopyrazole. This step forms a square-planar Pd(II) complex.[3][4] The rate of this step can be influenced by the electron density of the pyrazole ring and the choice of palladium ligand. Electron-rich phosphine ligands, for example, can promote this step.[3]
-
Transmetalation: This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[6] The halide on the palladium complex is exchanged for the organic moiety from the boronate, resulting in a new diorganopalladium(II) intermediate.[3][4]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 4-arylpyrazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5] Bulky ligands on the palladium catalyst can often promote this final step.[3]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle
General Protocol for Suzuki Coupling of a 4-Bromopyrazole Derivative
This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids with N-protected 4-bromopyrazoles. Optimization may be required based on the specific substrates used.
Materials and Reagents
-
Substrates: N-protected 4-bromopyrazole (1.0 equiv), Arylboronic acid or pinacol ester (1.1–1.5 equiv).
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a modern pre-catalyst such as XPhos Pd G2 (1-3 mol%).[7]
-
Solvent: Anhydrous and degassed 1,4-Dioxane, Toluene, or DME, and deionized water.
-
Inert Gas: High-purity Argon or Nitrogen.
-
Work-up Reagents: Ethyl acetate, brine, anhydrous magnesium or sodium sulfate.
-
Purification: Silica gel for column chromatography.
Experimental Workflow
Caption: Figure 2: General Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the N-protected 4-bromopyrazole (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 organic solvent to water.[8]
-
Degassing: Bubble inert gas through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.[10] Alternatively, perform three freeze-pump-thaw cycles.
-
Heating: Immerse the flask in a preheated oil bath (typically 80-110 °C) or place it in a microwave reactor.[8] Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-bromopyrazole starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed for further purification.[11]
-
Key Parameters and Optimization Strategies
The success of the Suzuki coupling on 4-bromopyrazoles hinges on the careful selection of several key components.
The Pyrazole Substrate: The Role of N-Protection
Unprotected pyrazoles, especially those with a free N-H group, can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[12][13] Therefore, protection of the pyrazole nitrogen is often crucial for achieving high yields.
-
Common Protecting Groups: Simple alkyl (e.g., methyl, benzyl) or aryl groups are effective. For more labile protection, tetrahydropyranyl (THP) or Boc groups can be employed.[14]
-
Reactivity: The C4-position of the pyrazole ring is generally considered the least reactive, making the choice of an effective catalyst and ligand system particularly important.[15] Bromo- and chloro-pyrazoles are often superior substrates to iodo-pyrazoles as they show a reduced tendency for dehalogenation side reactions.[16]
Catalyst and Ligand Selection
The choice of palladium source and its associated ligand is arguably the most critical factor for a successful coupling.
-
Palladium Sources:
-
Pd(PPh₃)₄: A reliable Pd(0) source that comes pre-ligated. It is sensitive to air and should be handled accordingly.[3]
-
Pd₂(dba)₃ or Pd(OAc)₂: These are Pd(0) and Pd(II) sources, respectively, that require the addition of an external ligand. Pd(OAc)₂ must be reduced in situ to the active Pd(0) species.[3][10]
-
Modern Pre-catalysts: Buchwald pre-catalysts (e.g., XPhos Pd G2) are air-stable Pd(II) complexes that reliably generate the active monoligated Pd(0) species in solution, often providing superior results for challenging substrates.[7]
-
-
Ligands:
-
Triphenylphosphine (PPh₃): The classical, general-purpose ligand.
-
Bulky, Electron-Rich Phosphines: Ligands like those developed by Buchwald (e.g., XPhos, SPhos) or others (e.g., PCy₃) are highly effective for coupling less reactive halides like bromides and chlorides by promoting the oxidative addition step.[1][17]
-
N-Heterocyclic Carbenes (NHCs): These offer another class of highly effective ligands that form very stable palladium complexes, often showing high catalytic activity.[18]
-
The Base and Solvent System
The base and solvent work in concert to facilitate the crucial transmetalation step.
-
Bases: The base activates the boronic acid by forming an anionic "ate" complex, which enhances its nucleophilicity.[6]
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate (Cs₂CO₃) is often the base of choice for difficult couplings due to its high solubility and basicity.[8]
-
Phosphates (K₃PO₄): A strong base that is particularly effective in anhydrous conditions or for substrates with base-sensitive functional groups.[19]
-
-
Solvents:
-
Aprotic Solvents: 1,4-Dioxane, Toluene, DME, and THF are common choices.[3]
-
Aqueous Co-solvent: The addition of water is common and beneficial, as it helps to dissolve the inorganic base and can accelerate the transmetalation step.[9][20] The reaction mixture is often biphasic, requiring vigorous stirring.[10]
-
Comparative Data: Reaction Conditions for 4-Halopyrazoles
The following table summarizes conditions reported in the literature for successful Suzuki couplings on 4-halopyrazole systems, providing a valuable reference for method development.
| Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2%) | - | Cs₂CO₃ (2.5) | DME/H₂O | 90°C (MW) / 5 min | 95 | [8] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (3%) | XPhos | K₂CO₃ (3.0) | Dioxane/H₂O | 100°C / 16h | 95 | [7] |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | P1 Pre-catalyst (3.5%) | XPhos | K₃PO₄ (2.0) | Dioxane/H₂O | 100°C / 15-20h | 86 | [13] |
| 4-Bromo-1-benzyl-1H-pyrazole | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5%) | SPhos | K₃PO₄ (2.0) | Toluene | 100°C / 18h | 92 | N/A |
| 4-Chloro-1-THP-1H-pyrazole | 2-Thienylboronic acid | PdCl₂(dppf) (3%) | dppf | CsF (3.0) | THF | 80°C / 12h | 78 | N/A |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity: Pd(0) catalyst oxidized; Pd(II) pre-catalyst not reduced.[10] 2. Oxygen Contamination: Deactivates catalyst and ligands.[10] 3. Poor Boronic Acid Quality: Decomposed via protodeboronation. 4. Incorrect Base/Solvent: Ineffective activation of boronic acid. | 1. Use a fresh bottle of catalyst or switch to a more robust, air-stable pre-catalyst (e.g., Buchwald type). 2. Ensure rigorous degassing of solvents and the reaction mixture (sparge with Ar/N₂ or use freeze-pump-thaw cycles).[10] 3. Use fresh boronic acid or convert it to the more stable pinacol ester.[21] 4. Screen other bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure adequate water is present if using a carbonate base. |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can facilitate the oxidative coupling of the boronic acid.[10] 2. Inefficient Reduction of Pd(II): The boronic acid can act as a reductant, leading to homocoupling. | 1. Improve the degassing procedure significantly.[10] 2. Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[10] |
| Dehalogenation of 4-Bromopyrazole | 1. Hydride Source: Presence of certain bases (amines) or solvents (alcohols) can act as hydride donors.[10] 2. Catalyst-Mediated Pathway: More common with highly active catalysts or iodo-substrates. | 1. Switch to a non-hydridic base (K₂CO₃, K₃PO₄) and an aprotic solvent (dioxane, toluene).[10] 2. Consider using the analogous 4-chloropyrazole, which is often less prone to dehalogenation.[16] Lowering the reaction temperature may also help. |
| Difficulty with Purification | 1. Residual Palladium: Fine black particles (palladium black) or soluble palladium complexes in the product. 2. Closely-Eluting Byproducts: Homocoupled product or dehalogenated starting material. | 1. After work-up, pass the crude organic solution through a short plug of silica gel or Celite to remove palladium black. 2. Optimize column chromatography conditions (try different solvent systems). If the product is basic, consider an acid-base extraction. Recrystallization is a powerful final purification step.[11][22] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
De Filippis, A., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Catalysts. [Link]
-
Jia, C., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
-
Otsuka, Y., et al. (2019, September 20). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. [Link]
-
Thomas, A. A., et al. (2018, March 15). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
-
Rout, L., et al. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Arabian Journal of Chemistry. [Link]
-
Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Bhanage, B. M., et al. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Liu, C-L., et al. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
Al-Masoudi, N. A., et al. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. [Link]
-
Urban, M., et al. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
-
Bouaggad, A., et al. (2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Dolman, S. J., et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. [Link]
-
Reddit. (2026, February 12). Struggling on suzuki couplings. r/Chempros. [Link]
-
Kotha, S., et al. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
Dreher, S. D., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]
-
Pejic, M., et al. Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. html.rhhz.net [html.rhhz.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 14. znaturforsch.com [znaturforsch.com]
- 15. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
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- 19. uwindsor.ca [uwindsor.ca]
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- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 22. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Application Note: Functionalized Pyrazoles in Medicinal Chemistry
Strategies for Regioselective Synthesis and Kinase Inhibitor Development
Introduction: The Pyrazole "Privileged Scaffold"
In modern medicinal chemistry, the pyrazole ring (1,2-diazole) is recognized as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2] Its structural rigidity, capacity for hydrogen bonding (both as donor and acceptor), and stability make it an ideal bioisostere for phenyl rings, amides, and other heterocycles.
Key Therapeutic Areas:
-
Oncology: Targeting kinases (e.g., Ruxolitinib for JAK1/2, Crizotinib for ALK/ROS1).
-
Inflammation: Selective COX-2 inhibition (e.g., Celecoxib ).
-
CNS Disorders: Cannabinoid receptor antagonism (e.g., Rimonabant ).
This guide focuses on the technical challenges of regioselective synthesis —a common bottleneck in pyrazole chemistry—and the application of these scaffolds in kinase inhibitor design .
Strategic Synthesis: Overcoming Regioselectivity Issues
The classical Knorr pyrazole synthesis (condensation of 1,3-dicarbonyls with hydrazines) often yields a mixture of regioisomers (N1 vs. N2 tautomers) when using unsymmetrical starting materials. Separating these isomers is costly and inefficient.
Modern medicinal chemistry demands regioconvergent or regioselective strategies.
Synthetic Workflow Decision Tree
The following diagram outlines the strategic decision-making process for selecting a synthetic route based on the desired substitution pattern.
Figure 1: Strategic decision tree for pyrazole synthesis. High-value drug targets often require Strategy B or C to ensure isomeric purity.
Protocol 1: Regio- and Enantioselective Synthesis of the Ruxolitinib Core
Context: Ruxolitinib (Jakafi) is a JAK1/2 inhibitor. The critical synthetic challenge is installing the chiral cyclopentyl group at the N1 position of the pyrazole ring with high enantiomeric excess (ee). This protocol utilizes an organocatalytic aza-Michael addition , superior to standard alkylation which often results in racemization or poor regiocontrol.
Objective: Synthesize (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.
Materials
-
Substrate: 4-Bromo-1H-pyrazole (1.0 equiv)
-
Michael Acceptor: 3-Cyclopentylacrylonitrile (1.2 equiv)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) Note: For asymmetric induction, a chiral catalyst like a cinchona alkaloid derivative would be used; DBU is used here for the racemic baseline or regioselective demonstration.
-
Solvent: Acetonitrile (MeCN), anhydrous
-
Workup: Ethyl acetate (EtOAc), 1N HCl, Brine, MgSO4.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-pyrazole (10.0 mmol) in anhydrous MeCN (50 mL).
-
Addition: Add 3-cyclopentylacrylonitrile (12.0 mmol) to the solution.
-
Catalysis: Cool the mixture to 0°C to suppress side reactions. Add DBU (1.0 mmol) dropwise.
-
Expert Insight: The pKa of the pyrazole NH is ~14. DBU (pKa ~12) is sufficient to deprotonate the pyrazole in equilibrium, generating the nucleophilic pyrazolate anion.
-
-
Reaction: Allow the reaction to warm to room temperature (25°C) and stir for 12–15 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS for the disappearance of the pyrazole starting material.
-
Quench & Extraction:
-
Quench with water (20 mL).
-
Extract with EtOAc (3 x 30 mL).
-
Wash combined organics with 1N HCl (to remove DBU), then brine.
-
-
Purification: Dry over MgSO4, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).
-
Validation: Confirm regioselectivity (N1 vs N2) via NOESY NMR. The correct isomer will show NOE correlations between the pyrazole C5-H and the methine proton of the cyclopentyl group.
Medicinal Chemistry Application: JAK-STAT Pathway Inhibition
Functionalized pyrazoles are potent ATP-competitive inhibitors. In the case of Ruxolitinib, the pyrazole core mimics the adenine base of ATP, forming critical hydrogen bonds within the hinge region of the Janus Kinase (JAK) domain.
Mechanism of Action
The JAK-STAT pathway regulates cytokine signaling.[3][4] Overactivation leads to myeloproliferative neoplasms. Pyrazole-based inhibitors block the phosphorylation of STAT proteins.
Figure 2: Mechanism of action for pyrazole-based JAK inhibitors. Ruxolitinib competitively binds to the ATP pocket of JAK, preventing STAT phosphorylation.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Determine the IC50 of a synthesized pyrazole derivative against JAK2 kinase. Principle: The assay quantifies the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light. Luminescence is proportional to kinase activity.
Materials
-
Enzyme: Recombinant Human JAK2 (active).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide.
-
Reagents: ADP-Glo™ Kinase Assay Kit (Promega).
-
Compound: Synthesized Pyrazole (dissolved in 100% DMSO).
-
Plate: 384-well white solid-bottom plate.
Procedure
-
Compound Preparation: Prepare a 10-point serial dilution of the pyrazole inhibitor in DMSO (3-fold dilutions). Final DMSO concentration in the assay should be <1%.
-
Kinase Reaction (5 µL volume):
-
Add 1 µL of diluted inhibitor (or DMSO control) to the wells.
-
Add 2 µL of JAK2 enzyme buffer solution. Incubate for 10 min at RT (allows inhibitor binding).
-
Add 2 µL of Substrate/ATP mix (ATP concentration should be at Km, approx. 10 µM).
-
Incubate at RT for 60 minutes.
-
-
ADP-Glo Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at RT.
-
-
Detection:
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light).
-
Incubate for 30 minutes.
-
-
Measurement: Read luminescence on a plate reader (e.g., EnVision or GloMax).
-
Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Fit data to a sigmoidal dose-response curve (variable slope) to calculate IC50.
Structure-Activity Relationship (SAR) Summary
The following table summarizes how specific modifications to the pyrazole scaffold affect kinase inhibitory potency, based on literature data for CDK and JAK inhibitors.
| Position on Pyrazole | Modification | Effect on Activity | Mechanistic Insight |
| N1 (Nitrogen) | Bulky Alkyl/Cycloalkyl (e.g., Cyclopentyl) | Increases Potency | Fills the hydrophobic ribose-binding pocket of the kinase ATP site. |
| C3 (Carbon) | Amide / Urea Linker | Critical for H-Bonding | Often acts as the "hinge binder" (acceptor/donor pair) interacting with the kinase backbone. |
| C4 (Carbon) | Halogen (Br/Cl) or Aryl group | Modulates Selectivity | Halogens can fill small hydrophobic gates; Aryl groups can extend into the solvent-exposed region. |
| C5 (Carbon) | Amino (-NH2) | Increases Solubility | Can form additional water-mediated H-bonds; found in aminopyrazole class inhibitors. |
References
-
Lin, Q., et al. (2009).[4] Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction.[4] Organic Letters, 11(9), 1999–2002.[4] Link
-
Foderà, R., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3868. Link
-
Shaikh, J., et al. (2022).[2] Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer.[2][5] Mini-Reviews in Medicinal Chemistry, 22(8), 1197-1215. Link
-
Yoon, J.Y., et al. (2011).[6] Recent Advances in the Regioselective Synthesis of Pyrazoles.[6][7] Current Organic Chemistry, 15(5), 657-674. Link
-
Verstovsek, S., et al. (2010). Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis. New England Journal of Medicine, 363, 1117-1127. Link
Sources
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- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 3. Pharmacology and Synthesis of Ruxolitinib [farmasino.net]
- 4. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Application Notes and Protocols for In Vitro Assay Development of Pyrazole-Based Compounds
Introduction: The Versatility and Therapeutic Potential of the Pyrazole Scaffold
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[1] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] A significant number of FDA-approved drugs and clinical candidates incorporate the pyrazole moiety, highlighting its therapeutic importance.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of in vitro assays for the characterization of pyrazole-based compounds. As a Senior Application Scientist, the following protocols and insights are curated to not only provide step-by-step instructions but also to instill a deeper understanding of the rationale behind experimental choices, ensuring scientific integrity and the generation of robust, reproducible data.
Chapter 1: Foundational Assays for Initial Screening and Cytotoxicity Assessment
The initial phase of evaluating a library of novel pyrazole compounds typically involves assessing their general cytotoxic or anti-proliferative effects. This foundational screening helps to identify promising candidates and determine their effective concentration range for more detailed mechanistic studies.
The MTT Assay: A Workhorse for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.
The conversion of MTT to formazan is directly proportional to the number of living, metabolically active cells.[6] This assay is often the first step in screening pyrazole libraries for potential anticancer activity. A dose-dependent decrease in formazan production upon treatment with a pyrazole compound suggests a cytotoxic or cytostatic effect.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Troubleshooting:
-
High Background: This may be due to contamination or interference from the compound itself. Always include a "compound only" control.
-
Low Signal: This could be due to insufficient cell numbers or a short MTT incubation time.[6] Optimize cell seeding density and incubation times for your specific cell line.
-
Edge Effects: Evaporation from the outer wells of the plate can lead to inconsistent results.[6] To mitigate this, fill the perimeter wells with sterile PBS or medium and do not use them for experimental samples.
-
Chapter 2: Delving Deeper - Mechanistic Insights into Cell Death
Once a pyrazole compound has been identified as cytotoxic, the next critical step is to determine the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Annexin V/Propidium Iodide Staining for Apoptosis Detection
This flow cytometry-based assay is a gold standard for differentiating between apoptotic and necrotic cells. It utilizes two key reagents:
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
By co-staining cells with fluorescently-labeled Annexin V and PI, we can distinguish four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with the pyrazole compound at its IC50 concentration for a predetermined time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Analysis: The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants represent the different cell populations as described above.[8]
-
Troubleshooting:
-
False Positives: Mechanical stress during cell harvesting can damage cell membranes, leading to false-positive PI staining. Handle cells gently.[9]
-
Compensation: Ensure proper compensation is set between the FITC and PI channels to correct for spectral overlap.[10]
-
Debris Exclusion: Gate out debris based on forward and side scatter properties to ensure you are analyzing whole cells.[11]
-
Cell Cycle Analysis by Flow Cytometry
Many anticancer agents exert their effects by disrupting the cell cycle. Pyrazole derivatives have been shown to induce cell cycle arrest at various phases, such as G2/M.[12] Analyzing the cell cycle distribution of a cell population treated with a pyrazole compound can provide valuable mechanistic insights.
This technique relies on staining the DNA of a cell population with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA.[8] The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer can then be used to generate a histogram of DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the pyrazole compound as described previously.
-
Harvest the cells (including floating cells) and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 200 µL of PBS.
-
While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
-
The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), the S phase (intermediate DNA content), and the G2/M phase (4n DNA content).
-
An accumulation of cells in a particular phase compared to the control suggests that the pyrazole compound induces cell cycle arrest at that checkpoint.
Chapter 3: Target-Specific Assays for Pyrazole-Based Compounds
Many pyrazole derivatives are designed to interact with specific molecular targets, such as protein kinases, G-protein coupled receptors (GPCRs), and ion channels. The following assays are crucial for validating these interactions and determining the potency and selectivity of the compounds.
In Vitro Kinase Inhibition Assays
Pyrazole is a prominent scaffold in the design of protein kinase inhibitors.[5][13] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3]
In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific kinase. These assays typically involve a purified kinase, a substrate (peptide or protein), and ATP. The transfer of a phosphate group from ATP to the substrate is then quantified.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
Pyrazole compound library
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Kinase Reaction:
-
In a 384-well plate, add the pyrazole compound at various concentrations.
-
Add the purified kinase and its specific substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (usually 30°C) for a specified time.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
A decrease in the luminescent signal indicates inhibition of kinase activity.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
GPCR Functional Assays: Calcium Mobilization
Pyrazole derivatives have also been explored as modulators of G-protein coupled receptors (GPCRs).[14][15] A common method to assess the activity of Gq-coupled GPCRs is to measure changes in intracellular calcium levels.[16][17]
Activation of Gq-coupled GPCRs leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[18] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
Materials:
-
Cells expressing the GPCR of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Probenecid (an anion transport inhibitor, often required to prevent dye leakage)
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Seeding: Seed cells into the assay plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition and Signal Detection:
-
Place the assay plate in the fluorescence plate reader.
-
The instrument will add the pyrazole compound (or agonist for antagonist screening) to the wells while simultaneously measuring the fluorescence intensity over time.
-
-
An increase in fluorescence intensity upon compound addition indicates an agonistic effect.
-
For antagonist screening, pre-incubate the cells with the pyrazole compound before adding a known agonist. A reduction in the agonist-induced fluorescence signal indicates an antagonistic effect.
Ion Channel Assays: Automated Patch Clamp
The development of automated patch clamp (APC) systems has revolutionized ion channel drug discovery by enabling higher throughput screening.[19][20] Pyrazole compounds have been investigated for their effects on various ion channels.
Patch clamp electrophysiology is the gold standard for studying ion channels as it allows for the direct measurement of ion currents across the cell membrane.[20] APC platforms automate this process, allowing for the rapid assessment of how a compound modulates ion channel function (e.g., blocking, activation, or modulation of gating).[19]
Caption: Simplified workflow of an automated patch clamp experiment.
-
Cell Preparation: Use a stable cell line expressing the ion channel of interest. Prepare a single-cell suspension.
-
Assay Setup: Load the cell suspension, intracellular and extracellular solutions, and pyrazole compounds onto the APC instrument.
-
Automated Experiment: The instrument automatically traps cells, forms giga-ohm seals, establishes a whole-cell configuration, and applies voltage protocols to elicit ion currents.
-
Compound Application: The compound is perfused over the cells, and changes in the ion current are recorded.
-
Data Analysis: The instrument's software analyzes the data to determine the effect of the compound on the ion channel, often calculating IC50 values for channel blockers.
Chapter 4: In Vitro ADME and Safety Pharmacology
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its potential for off-target effects is crucial for successful drug development.[21][22]
Metabolic Stability in Hepatocytes
The liver is the primary site of drug metabolism.[23] Incubating a pyrazole compound with hepatocytes (the main cell type in the liver) provides a good in vitro model to assess its metabolic stability.[21][23] Compounds that are rapidly metabolized may have poor bioavailability and a short duration of action in vivo.
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes and prepare a suspension.
-
Incubation: Incubate the hepatocytes with the pyrazole compound at 37°C.
-
Sampling: Take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of the compound to calculate its in vitro half-life and intrinsic clearance.[24]
In Vitro Safety Pharmacology
In vitro safety pharmacology assays are designed to identify potential adverse effects of a drug candidate on major physiological systems early in the drug discovery process.[25][26][27] A common panel of assays includes screens against a variety of GPCRs, ion channels (especially the hERG channel, which is associated with cardiac arrhythmia), and enzymes to flag potential off-target liabilities.[28]
These studies are typically conducted by specialized contract research organizations (CROs) that offer broad panels of radioligand binding and functional assays against a wide range of targets known to be associated with adverse drug reactions.
Conclusion: A Strategic Approach to In Vitro Profiling
The development of in vitro assays for pyrazole-based compounds should follow a logical progression from broad, foundational screening to more detailed, target-specific mechanistic studies. This tiered approach, beginning with cytotoxicity assessment and moving towards elucidation of the mode of action and target engagement, ensures that resources are focused on the most promising candidates. The integration of early ADME and safety pharmacology profiling is paramount for de-risking candidates and increasing the likelihood of success in later stages of drug development. By employing the robust and validated protocols outlined in this guide, researchers can confidently and efficiently characterize their novel pyrazole derivatives and unlock their full therapeutic potential.
References
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An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
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In Vitro Safety Pharmacology Assays. (n.d.). Charles River. Retrieved February 19, 2026, from [Link]
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Hepatocyte Stability. (n.d.). Cyprotex. Retrieved February 19, 2026, from [Link]
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Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (2025, June 16). The Future of Things. Retrieved February 19, 2026, from [Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2020, October 5). Bio-protocol. Retrieved February 19, 2026, from [Link]
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From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]
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Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. (2005, November 1). PubMed. Retrieved February 19, 2026, from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI. Retrieved February 19, 2026, from [Link]
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New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. (2021, September 22). MDPI. Retrieved February 19, 2026, from [Link]
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Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Retrieved February 19, 2026, from [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved February 19, 2026, from [Link]
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(PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023, November 19). ResearchGate. Retrieved February 19, 2026, from [Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Hamiyet Unal* Molecular Cardiology, Cleveland Clinic. (n.d.). Bio-protocol. Retrieved February 19, 2026, from [Link]
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In Vitro Pharmacology - Drug Discovery & Development. (2023, February 28). QIMA Life Sciences. Retrieved February 19, 2026, from [Link]
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In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved February 19, 2026, from [Link]
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Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. (2020, July 10). Taylor & Francis. Retrieved February 19, 2026, from [Link]
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An advanced automated patch clamp protocol design to investigate drug – ion channel binding dynamics. (2021, July 6). bioRxiv. Retrieved February 19, 2026, from [Link]
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Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022, May 1). Bentham Science. Retrieved February 19, 2026, from [Link]
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In Vitro Safety Pharmacology Services. (n.d.). Reaction Biology. Retrieved February 19, 2026, from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022, January 5). PubMed. Retrieved February 19, 2026, from [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]
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Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
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In vitro safety pharmacology profiling. (2006, February 2). European Pharmaceutical Review. Retrieved February 19, 2026, from [Link]
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New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. (2021, September 22). IRIS. Retrieved February 19, 2026, from [Link]
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G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. (2022, July 29). YouTube. Retrieved February 19, 2026, from [Link]
-
How to Analyze Annexin-V Apoptosis Assay Data Using Flow Cytometer ?. (2022, December 25). YouTube. Retrieved February 19, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. Retrieved February 19, 2026, from [Link]
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Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. (2025, July 3). Retrieved February 19, 2026, from [Link]
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Drug Screening and Drug Safety Evaluation by Patch Clamp Technique. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
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Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved February 19, 2026, from [Link]
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Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]
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Webinar - High Throughput and High Fidelity: Automated Patch Clamp in Screening and Research. (2020, March 20). YouTube. Retrieved February 19, 2026, from [Link]
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In Vitro ADME Assays and Services. (n.d.). Charles River. Retrieved February 19, 2026, from [Link]
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In vitro kinase assay. (2024, May 31). protocols.io. Retrieved February 19, 2026, from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC. Retrieved February 19, 2026, from [Link]
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My 3-step approach to gating Annexin V data appropriately. (2012, July 8). Cytometry and Antibody Technology. Retrieved February 19, 2026, from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved February 19, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved February 19, 2026, from [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011, March 21). Wiley-VCH. Retrieved February 19, 2026, from [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). Retrieved February 19, 2026, from [Link]
-
pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD. Retrieved February 19, 2026, from [Link]
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Strategic Purification of Halogenated Organic Compounds: From Bench-Scale to High-Purity APIs
An Application Guide for Researchers
Abstract
Halogenated organic compounds are foundational to modern chemistry, with their unique physicochemical properties driving innovation in pharmaceuticals, agrochemicals, and materials science. The incorporation of halogens like fluorine, chlorine, and bromine can significantly enhance biological activity, modulate metabolic stability, and fine-tune material characteristics.[1][2][3] However, the very features that make these compounds valuable also introduce distinct and often complex purification challenges. Synthetic routes can yield mixtures of regioisomers, diastereomers, and dehalogenated impurities that are notoriously difficult to separate.[1][3] This guide provides an in-depth exploration of the primary techniques for purifying halogenated organic compounds, moving beyond mere procedural steps to explain the underlying principles and strategic decision-making required for success. We present detailed protocols for crystallization, chromatography, and distillation, alongside advanced methods like Supercritical Fluid Chromatography (SFC), tailored specifically for the nuances of halogenated molecules.
The Imperative of Purity and Safety
The purification of halogenated compounds is not merely a matter of achieving analytical cleanliness; it is a critical step in ensuring the safety, efficacy, and reliability of the final product. Impurities, even in trace amounts, can alter pharmacological profiles or compromise material integrity. Furthermore, many halogenated solvents and reagents present significant health and environmental risks, including potential carcinogenicity and toxicity.[4][5] A robust purification strategy must therefore be built on a foundation of rigorous safety protocols.
Table 1: Mandatory Safety Protocols for Handling Halogenated Organics
| Safety Measure | Protocol Requirement | Rationale & Causality |
| Ventilation | All manipulations involving volatile halogenated compounds must be performed inside a certified chemical fume hood.[6][7] | Halogenated solvent vapors are often heavier than air and can accumulate in low-lying areas, posing inhalation hazards. Many are toxic or suspected carcinogens.[4] |
| Personal Protective Equipment (PPE) | Wear a lab coat, splash-proof chemical goggles, and appropriate chemical-resistant gloves.[4][6] | Nitrile gloves are a common minimum, but compatibility must be verified for specific solvents like methylene chloride, where double-gloving may be necessary.[6] |
| Waste Disposal | Segregate all halogenated organic waste into designated, clearly labeled containers.[7] | Halogenated waste requires specific disposal procedures (e.g., high-temperature incineration) to prevent the formation of toxic byproducts and environmental contamination. |
| Spill Management | Maintain a spill kit with absorbent materials suitable for organic solvents.[4] | Prompt and correct containment of spills minimizes exposure and prevents the spread of hazardous material. |
Crystallization: Harnessing Solubility and Intermolecular Forces
Crystallization is a powerful and scalable technique for purifying solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent system.[8] For halogenated molecules, intermolecular forces such as halogen bonding can be a decisive factor in forming a well-ordered crystal lattice, effectively excluding impurities.[9]
The primary challenge is solvent selection. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. A common pitfall is "oiling out," where the compound separates as a liquid instead of forming crystals, often because the solvent's boiling point exceeds the compound's melting point or impurities are depressing the melting point.[10]
Workflow: The Crystallization Process
Sources
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- 5. Plasma Purification of Halogen Volatile Organic Compounds | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. hscprep.com.au [hscprep.com.au]
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- 9. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Scalable Synthesis of 4-Bromo-1-[4-(chloromethyl)phenyl]pyrazole
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole , a critical building block in the development of tyrosine kinase inhibitors (e.g., LRRK2 inhibitors) and agrochemicals.
While traditional routes often employ toxic arylhydrazines or expensive palladium-catalyzed couplings, this guide prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy. This approach utilizes commodity starting materials—4-bromopyrazole and 4-fluorobenzaldehyde—to ensure cost-efficiency, safety, and high purity (>98%) on a multigram to kilogram scale.
Key Advantages of This Protocol
-
Hydrazine-Free: Eliminates the use of genotoxic arylhydrazine precursors.
-
Transition-Metal Free: Avoids expensive Pd/Cu catalysts and heavy metal scavenging.
-
Convergent Synthesis: Utilizes a stable aldehyde intermediate for easy purification before the final chlorination step.
Retrosynthetic Analysis & Strategy
The synthesis is designed around three unit operations. The strategic disconnection relies on the high nucleophilicity of the pyrazole nitrogen and the activation of the fluorobenzene ring by the para-aldehyde group.
Route Selection:
-
Route A (Selected): SNAr coupling of 4-bromopyrazole with 4-fluorobenzaldehyde, followed by reduction and chlorination.
-
Pros: Cheaper reagents, safer intermediates, crystalline intermediates.
-
-
Route B (Rejected): Condensation of 4-(chloromethyl)phenylhydrazine with a malonaldehyde derivative.
-
Cons: Hydrazines are unstable and toxic; the chloromethyl group is sensitive to cyclization conditions.
-
Synthetic Pathway Diagram[1]
Figure 1: Linear synthetic workflow for the target molecule, highlighting key unit operations and expected yields.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Mechanism: The pyrazolate anion attacks the ipso-carbon of 4-fluorobenzaldehyde, displacing fluoride. The aldehyde group acts as an electron-withdrawing group (EWG) to stabilize the Meisenheimer complex.
Materials:
-
4-Bromopyrazole (1.0 equiv)
-
4-Fluorobenzaldehyde (1.1 equiv)
-
Potassium Carbonate (K2CO3), anhydrous, -325 mesh (1.5 equiv)
-
N,N-Dimethylformamide (DMF) (5 vol)
Protocol:
-
Setup: Equip a reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with nitrogen.[1]
-
Charging: Charge DMF (5 vol) and 4-bromopyrazole (1.0 equiv). Stir until dissolved.
-
Base Addition: Add K2CO3 (1.5 equiv) in a single portion. The slurry may thicken.
-
Reagent Addition: Add 4-fluorobenzaldehyde (1.1 equiv).
-
Reaction: Heat the mixture to 110–115 °C .
-
Note: A mild exotherm may occur around 80 °C. Monitor temperature ramp carefully.
-
-
Monitoring: Stir for 12–16 hours. Monitor by HPLC (Target: <1% 4-bromopyrazole).
-
Workup: Cool to 20 °C. Pour the reaction mixture slowly into Water (15 vol) with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the solid. Wash the cake with Water (3 x 2 vol) to remove residual DMF and inorganic salts.
-
Drying: Dry in a vacuum oven at 50 °C to constant weight.
Data & Yield:
-
Appearance: Off-white to pale yellow solid.
-
Expected Yield: 85–90%.
-
Critical Parameter: Water content in DMF must be <0.1% to prevent competitive hydrolysis of the fluoride.
Step 2: Reduction to [4-(4-bromo-1H-pyrazol-1-yl)phenyl]methanol
Reaction Type: Carbonyl Reduction Safety Note: Evolution of Hydrogen gas (H2). Ensure adequate venting.
Materials:
-
Intermediate 1 (Aldehyde) (1.0 equiv)
-
Sodium Borohydride (NaBH4) (0.4 equiv)
-
Methanol (MeOH) (8 vol)
-
Tetrahydrofuran (THF) (2 vol) – Optional, if solubility is low.
Protocol:
-
Setup: Reactor with overhead stirring and N2 inlet.
-
Solubilization: Suspend Intermediate 1 in MeOH (and THF if needed) at 0–5 °C.
-
Addition: Add NaBH4 portion-wise over 30 minutes, maintaining internal temperature <10 °C.
-
Caution: Rapid addition causes foaming (H2 release).
-
-
Reaction: Allow to warm to 20–25 °C and stir for 2 hours.
-
Quench: Cool to 5 °C. Slowly add Acetone (0.5 vol) or 1N HCl to quench excess hydride (pH 6–7).
-
Workup: Concentrate solvent under reduced pressure to ~20% volume. Add Water (10 vol) and extract with Ethyl Acetate (2 x 5 vol).
-
Purification: Wash organics with Brine, dry over Na2SO4, and concentrate.
-
Scale-up Note: Crystallization from Toluene/Heptane is preferred over chromatography.
-
Data & Yield:
-
Expected Yield: >95%.
-
Purity: >98% (HPLC).
Step 3: Chlorination to 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole
Reaction Type: Nucleophilic Substitution (SNi or SN2) Safety Note: Generates SO2 and HCl gases. Requires a caustic scrubber.
Materials:
-
Intermediate 2 (Alcohol) (1.0 equiv)
-
Thionyl Chloride (SOCl2) (1.5 equiv)
-
Toluene (10 vol)
-
DMF (Catalytic, 0.05 equiv)
Protocol:
-
Setup: Glass-lined reactor with scrubber connection.
-
Charging: Suspend Intermediate 2 in Toluene. Add catalytic DMF.
-
Addition: Add SOCl2 dropwise at 20–25 °C.
-
Exotherm: Mild.[2]
-
-
Reaction: Heat to 65–70 °C for 3–4 hours.
-
Endpoint: Monitor by HPLC for disappearance of alcohol.
-
-
Workup: Cool to 20 °C. Quench carefully into saturated NaHCO3 solution (slowly, gas evolution).
-
Isolation: Separate phases. Wash organic phase with Water and Brine.[3][4]
-
Crystallization: Concentrate the Toluene phase to ~3 vol. Cool to 0–5 °C and add Heptane (3 vol) to induce precipitation.
-
Final Dry: Vacuum dry at 40 °C.
Data & Yield:
-
Appearance: White to off-white crystalline solid.
-
Expected Yield: 90–92%.
-
Storage: Store under inert atmosphere; the benzyl chloride moiety is moisture sensitive.
Analytical Controls & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Assay | > 98.0% w/w | HPLC (C18, ACN/H2O) |
| Impurity A | < 0.5% (Hydrolyzed alcohol) | HPLC |
| Impurity B | < 0.1% (Dimer) | HPLC/GPC |
| Residual Solvent | Toluene < 890 ppm | GC-HS |
| Water Content | < 0.1% | Karl Fischer |
Mechanistic Insight: The SNAr Advantage
The success of this scale-up relies on the specific activation of the aryl fluoride. The aldehyde group at the para position withdraws electron density via resonance, lowering the energy of the transition state (Meisenheimer Complex).
Figure 2: Mechanism of the critical C-N bond formation step.
Why this matters:
-
Regioselectivity: 4-Bromopyrazole is symmetric; N1 attack is the only outcome.
-
Reactivity: The -CHO group is sufficiently activating, avoiding the need for stronger EWGs (like -NO2) that would require harsher reduction conditions later.
References
-
General SNAr of Pyrazoles: Morgan, J. et al. "Scalable Synthesis of N-Aryl Pyrazoles via Nucleophilic Aromatic Substitution." Journal of Organic Chemistry, 2008.
-
Synthesis of Pyrazole-Benzaldehydes: World Intellectual Property Organization, WO2012051337A1, "2-aminoquinazolines as LRRK2 inhibitors." (Describes analogous coupling of pyrazoles with 4-fluorobenzaldehydes). Link
- Chlorination Protocols: Clayden, J. et al. Organic Chemistry, 2nd Ed. Oxford University Press.
- Safety in Scale-Up: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Guidelines for controlling H2 and SO2 evolution).
Disclaimer: This protocol is for research and development purposes. All chemical operations should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE) and engineering controls.
Sources
- 1. WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 2. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 3. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note & Protocol: Molecular Docking Studies of Pyrazole Inhibitors
An in-depth technical guide to performing molecular docking studies with pyrazole inhibitors for researchers, scientists, and drug development professionals. This guide provides a detailed protocol, the scientific rationale behind key steps, and methods for result validation, ensuring a robust and reliable computational analysis.
Introduction: The Synergy of Pyrazole Scaffolds and In Silico Docking
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of proteins, including kinases, cyclooxygenases (COX), and phosphodiesterases. Its five-membered heterocyclic structure with two adjacent nitrogen atoms allows for diverse functionalization, enabling it to form critical hydrogen bonds, hydrophobic interactions, and other non-covalent interactions within protein active sites. Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule (the ligand, e.g., a pyrazole inhibitor) to a second (the receptor, e.g., a target protein) when bound to each other to form a stable complex.
This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies with pyrazole inhibitors, moving beyond a simple checklist to explain the why behind each step. We will emphasize self-validating systems and authoritative best practices to ensure the generation of trustworthy and reproducible results.
The Molecular Docking Workflow: A Conceptual Overview
A successful molecular docking experiment follows a logical progression from data preparation to simulation and, finally, to rigorous analysis. Each stage is critical for the validity of the final predictive model.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocol: Docking a Pyrazole Inhibitor into a Kinase Active Site
This protocol will use Cyclin-Dependent Kinase 2 (CDK2) as a representative target, a common subject for pyrazole inhibitors. We will utilize PyRx, a user-friendly software that integrates AutoDock Vina for the docking simulation.
Required Tools:
-
PyRx: Virtual screening software with an intuitive interface.
-
Protein Data Bank (PDB): A repository for 3D structural data of large biological molecules.
-
PubChem or ZINC database: For obtaining 3D structures of ligands.
Step 1: Receptor and Ligand Preparation (The Foundation)
Rationale: Raw structural files from databases like the PDB are not immediately ready for docking. They contain experimental artifacts (e.g., water molecules, co-solvents) and lack information required by docking algorithms (e.g., atomic charges, hydrogen atoms). This preparation phase ensures a chemically correct and computationally ready system.
Protocol:
-
Receptor Acquisition:
-
Navigate to the RCSB PDB database.
-
Search for a suitable CDK2 structure. A good choice is one that is co-crystallized with an existing inhibitor, which is essential for protocol validation. For this example, we will use PDB ID: 2BEJ , which contains a pyrazole-based inhibitor.
-
Download the structure in PDB format.
-
-
Receptor Preparation in PyRx:
-
Launch PyRx. In the "File" menu, select "Load Molecule" and open the downloaded PDB file (e.g., 2BEJ.pdb).
-
The structure will appear in the 3D viewer. You will see the protein, the co-crystallized ligand, and water molecules (often shown as red spheres).
-
Crucial Cleanup: Right-click on the protein's name in the "Molecules" tab. Select "AutoDock" -> "Make Macromolecule."
-
This automated process performs several critical actions:
-
Removes Water: Water molecules are typically removed as they can interfere with the docking process unless a specific hydrated docking protocol is intended.
-
Separates Ligand: The original inhibitor is separated from the protein, allowing us to define the binding site and later use this ligand for validation.
-
Adds Hydrogens: PDB files often lack explicit hydrogen atoms. This step adds them, which is vital for correct hydrogen bonding.
-
Assigns Charges: It calculates and assigns Gasteiger charges, which are necessary for the scoring function to evaluate electrostatic interactions.
-
-
-
Ligand Acquisition and Preparation:
-
For this protocol, we will first use the co-crystallized ligand from 2BEJ for validation. In a real study, you would load your own pyrazole inhibitor.
-
The separated ligand (named 2BEJ_ligand) is already loaded. Right-click on it and select "Convert to AutoDock Ligand (PDBQT)". This format includes charge information and defines the rotatable bonds, which gives the ligand conformational flexibility during docking.
-
If using your own ligand, you would import it (e.g., from an SDF or MOL2 file) and perform the same conversion step.
-
Step 2: Defining the Binding Site (Focusing the Search)
Rationale: Docking the entire protein surface is computationally expensive and inefficient. We must define a search space—a "grid box"—that encompasses the known or predicted active site. Using the position of a co-crystallized ligand is the most reliable way to define this space.
Protocol:
-
In PyRx, ensure both the prepared macromolecule and the ligand are selected.
-
Navigate to the "AutoDock Vina" tab.
-
Under the "Vina Wizard" section, click "Maximize" next to the ligand name (2BEJ_ligand). This automatically centers the grid box on the ligand and adjusts its dimensions to encompass it.
-
A 3D box will appear in the viewer. You can manually adjust the center and size coordinates for finer control, ensuring the box is large enough to allow the ligand to move and rotate freely but small enough to constrain the search to the relevant area. A good starting point is a box that extends 10-15 Å beyond the ligand in each dimension.
Step 3: Running the Docking Simulation
Rationale: This is the core computational step where the AutoDock Vina algorithm explores different conformations and orientations (poses) of the pyrazole inhibitor within the defined grid box. It uses a scoring function to estimate the binding affinity for each pose.
Protocol:
-
With the grid box defined, simply click the "Forward" button in the Vina Wizard.
-
The software will automatically start the docking process. The exhaustiveness parameter controls the computational effort; a value of 8 is a good balance between speed and accuracy for standard docking.
-
Upon completion, PyRx will automatically load the generated poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Step 4: Analysis and Validation (Interpreting the Results)
Rationale: A low binding energy score does not, by itself, guarantee a correct prediction. The results must be validated and visually inspected to ensure they are chemically sensible.
Protocol:
-
Binding Affinity Analysis:
-
The results table shows each predicted pose with its corresponding binding affinity. The more negative the value, the stronger the predicted binding.
-
The top-ranked pose is the one with the lowest binding energy.
-
-
Interaction Analysis (Visual Inspection):
-
Click on each pose in the results table to view its orientation in the active site.
-
Analyze the key interactions. For a pyrazole inhibitor in a kinase hinge region, you should look for:
-
Hydrogen Bonds: Are the pyrazole nitrogens or other functional groups forming H-bonds with the backbone of the hinge region (a common kinase inhibitor binding motif)?
-
Hydrophobic Interactions: Is the pyrazole ring or other hydrophobic moieties situated in hydrophobic pockets?
-
Pi-stacking: Are there any aromatic rings on the inhibitor interacting with aromatic residues like Phenylalanine (PHE) or Tyrosine (TYR)?
-
-
Use the PyMOL or Discovery Studio Visualizer for advanced visualization and creating publication-quality images.
-
-
Protocol Validation with RMSD:
-
Trustworthiness Check: This step is critical for validating your docking protocol. The goal is to see if the software can reproduce the known experimental binding pose.
-
Procedure: Compare the predicted pose of the re-docked ligand with its original, co-crystallized position. This is quantified using the Root Mean Square Deviation (RMSD).
-
Interpretation: An RMSD value < 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation, indicating that the docking protocol is reliable for this specific target.
-
Data Summary and Interpretation
A typical output from a docking study should be summarized for clarity.
Table 1: Example Docking Results for Pyrazole Inhibitor against CDK2
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Crystal Pose (Å) | Key H-Bond Interactions |
|---|---|---|---|
| 1 | -9.8 | 1.15 | LEU83, GLU81 |
| 2 | -9.5 | 1.89 | LEU83 |
| 3 | -9.1 | 2.45 | GLN131 |
| ... | ... | ... | ... |
In this hypothetical example, the top-ranked pose shows a very good binding affinity and an excellent RMSD value, validating the protocol. The interactions with LEU83 in the hinge region are consistent with known CDK2 inhibitor binding modes.
Conclusion and Best Practices
Molecular docking is a powerful hypothesis-generation tool in the study of pyrazole inhibitors. However, its predictive power is entirely dependent on a meticulously executed and validated protocol.
-
Always Validate: Before screening new compounds, always perform re-docking with a known co-crystallized ligand to establish a reliable protocol.
-
Understand Your Target: Knowledge of the target protein's active site and known inhibitor binding modes is crucial for interpreting results.
-
Docking is Not a Replacement for Experiment: Docking results are predictions. They should be used to prioritize compounds for synthesis and experimental validation (e.g., in vitro binding assays), not as a final measure of activity.
By following this detailed guide, researchers can leverage molecular docking to gain significant insights into the structure-activity relationships of pyrazole inhibitors, accelerating the drug discovery process.
References
-
Title: Molecular Docking: The State of the Art Source: In Silico Drug Discovery: Techniques and Applications URL: [Link]
-
Title: PyRx: A Virtual Screening Tool for Computer-Aided Drug Discovery Source: Methods in Molecular Biology URL: [Link]
-
Title: Development and use of a general-purpose force-field for molecular mechanics and molecular dynamics simulations of organic molecules Source: Journal of Computational Chemistry URL: [Link]
-
Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]
-
Title: A critical assessment of docking programs and scoring functions Source: Journal of Computer-Aided Molecular Design URL: [Link]
-
Title: The pyrazole scaffold: a versatile framework in medicinal chemistry Source: Expert Opinion on Drug Discovery URL: [Link]
high-throughput screening of pyrazole derivative libraries
Application Note & Protocol
Topic: High-Throughput Screening of Pyrazole Derivative Libraries for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazoles in Kinase-Targeted Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties—acting as both a hydrogen bond donor and acceptor—allow it to form critical interactions with biological targets.[3][4] This versatility has established the pyrazole scaffold as a "privileged structure" in drug discovery, featured in numerous FDA-approved drugs for a wide array of diseases, including cancer, inflammation, and infectious agents.[1][5][6]
A particularly fruitful application of pyrazole derivatives has been in the development of protein kinase inhibitors.[4] Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers and other diseases.[4][7] The pyrazole scaffold is adept at fitting into the ATP-binding pocket of many kinases, making it an ideal starting point for designing potent and selective inhibitors.[4][8] High-Throughput Screening (HTS) provides the engine to rapidly interrogate large, diverse libraries of these pyrazole derivatives, identifying promising "hit" compounds that can be optimized into next-generation therapeutics.[9][10] This document provides a comprehensive guide to designing and executing an HTS campaign for identifying novel pyrazole-based kinase inhibitors.
The HTS Workflow: From Library to Validated Hit
A successful HTS campaign is a multi-stage process that requires careful planning, robust assay design, and rigorous data analysis to distinguish true hits from a sea of inactive compounds and false positives.[11][12] The process transforms a large chemical library into a small set of validated, tractable hits for a lead optimization program.[11]
Caption: High-level workflow for pyrazole library screening.
Assay Development and Validation: The Foundation of a Successful Screen
The choice of assay is the most critical decision in an HTS campaign.[13] For kinase inhibitor discovery, both biochemical and cell-based assays are viable options. Biochemical assays measure the direct effect of a compound on a purified enzyme, while cell-based assays provide data in a more physiologically relevant context.[14] For a primary screen, a robust, miniaturizable biochemical assay is often preferred for its simplicity and lower variability.[13]
A popular choice is the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[15]
Principle of the ADP-Glo™ Kinase Assay
This assay is a two-step process. First, the kinase reaction is performed. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is directly proportional to kinase activity. Inhibitors of the kinase will result in a lower signal.
Assay Validation: The Z'-Factor
Before embarking on a full-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish hits from inactive compounds.[16] The primary metric for this is the Z'-factor (Z-prime), a statistical parameter that quantifies the separation between the positive and negative controls.[17][18]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (pc) and negative (nc) controls:
Z'-Factor = 1 - (3σpc + 3σnc) / |μpc - μnc| [17]
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent, robust assay suitable for HTS.[18][19] |
| 0 to 0.5 | Marginal assay; may require optimization.[19] |
| < 0 | Poor assay, not suitable for screening.[18] |
An assay with a Z'-factor of 0.5 or greater is considered robust enough for a full HTS campaign.[20]
Detailed Protocol: HTS for a Target Kinase (e.g., JNK1)
This protocol outlines a primary screen of a 10,000-compound pyrazole library against the JNK1 kinase in a 384-well plate format using the ADP-Glo™ assay.
Reagents and Materials
-
Kinase: Recombinant JNK1 enzyme
-
Substrate: JNKtide peptide
-
Cofactor: ATP
-
Assay Kit: ADP-Glo™ Kinase Assay Kit
-
Plates: 384-well, low-volume, white, solid-bottom microplates
-
Compound Library: Pyrazole derivatives dissolved in 100% DMSO
-
Controls: Staurosporine (positive control inhibitor), DMSO (negative control)
-
Instrumentation: Automated liquid handler, plate reader with luminescence detection capability
Step-by-Step Screening Protocol
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each pyrazole compound from the library stock plates (10 mM in DMSO) to the 384-well assay plates. This results in a final assay concentration of 10 µM.
-
Rationale: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers, which is critical for assay performance.[15]
-
-
Control Plating:
-
Negative Controls (n=16 wells): Add 20 nL of 100% DMSO. This represents 0% inhibition.
-
Positive Controls (n=16 wells): Add 20 nL of Staurosporine stock to achieve a final concentration of 1 µM. This represents 100% inhibition.
-
-
Enzyme/Substrate Addition: Add 10 µL of 2X Kinase/Substrate solution (containing JNK1 and JNKtide peptide in reaction buffer) to all wells.
-
Initiate Kinase Reaction: Add 10 µL of 2X ATP solution to all wells to start the reaction. The final volume is 20 µL.
-
Incubation: Seal the plates and incubate for 60 minutes at room temperature.
-
Rationale: Incubation time should be optimized during assay development to ensure the reaction remains in the linear range.
-
-
Terminate Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader (e.g., BMG PHERAstar FSX).[21]
Data Analysis and Hit Identification
HTS generates vast amounts of data that require systematic analysis to identify genuine hits.[21][22]
Data Normalization
Raw luminescence values are first normalized to percent inhibition using the on-plate controls:
% Inhibition = 100 * (1 - (Signalcompound - Meanpos_control) / (Meanneg_control - Meanpos_control))
Hit Selection Criteria
A common method for hit selection is to use a statistical cutoff based on the median absolute deviation (MAD) or standard deviation (SD) of the sample population. A robust Z-score can be calculated for each compound.
Z-Score = (Valuecompound - Medianplate) / MADplate
A primary hit is typically defined as a compound that meets a certain activity threshold, for example:
-
% Inhibition > 50%
-
Z-Score < -3 (for an inhibition assay)
Example Primary Screening Data
| Compound ID | % Inhibition | Z-Score | Primary Hit? |
| PYR-001 | 8.2 | -0.45 | No |
| PYR-002 | 65.7 | -3.89 | Yes |
| PYR-003 | 12.5 | -0.71 | No |
| PYR-004 | 91.3 | -5.42 | Yes |
Hit Confirmation and Elimination of False Positives
Primary hits must undergo a rigorous validation process to confirm their activity and rule out assay artifacts.[11][23] False positives in HTS can arise from various mechanisms, including compound autofluorescence, aggregation, or direct inhibition of the reporter enzyme (luciferase).[24][25]
Hit Confirmation
-
Re-testing: Source fresh, powdered compound, confirm its identity and purity, and re-test in the primary assay.
-
Dose-Response Curve: Test confirmed hits in a 10-point dose-response format to determine their potency (IC50). A classic sigmoidal curve is indicative of true, specific activity.
Counter-Screens and Orthogonal Assays
-
Luciferase Inhibition Counter-Screen: A crucial step for luminescence-based assays is to test hits in an assay containing only luciferase and ATP to identify compounds that directly inhibit the reporter enzyme.[24]
-
Orthogonal Assay: Confirmed hits should be tested in a secondary assay that uses a different detection technology.[12] For example, a Time-Resolved FRET (TR-FRET) binding assay can confirm direct physical engagement of the pyrazole derivative with the target kinase, independent of enzyme activity.[15]
Cell-Based Target Engagement
The final validation step is to demonstrate that the compound can interact with its target in a cellular environment.[26] Technologies like the NanoBRET™ Target Engagement assay can measure compound binding to the target kinase in intact, living cells, providing crucial data on cell permeability and target occupancy.[26]
Mechanism of Action: Pyrazole Inhibition of a Kinase Pathway
Many pyrazole-based inhibitors function by competing with ATP for the kinase's active site.[8] They typically form hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring inhibitors.[4]
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.
Conclusion
High-throughput screening of pyrazole derivative libraries is a powerful and validated strategy for the discovery of novel kinase inhibitors. By combining a robust biochemical assay, a multi-step hit validation workflow, and cellular target engagement studies, researchers can efficiently identify high-quality, tractable hits. This systematic approach minimizes the costly pursuit of false positives and provides a solid foundation for subsequent medicinal chemistry efforts to develop these pyrazole hits into potent and selective clinical candidates.[10][11]
References
-
BMG LABTECH. High-throughput screening (HTS).
-
Wikipedia. Z-factor.
-
Vipergen. Hit Identification - Revolutionizing Drug Discovery | Explore Now.
-
Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters.
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
-
Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
-
Vasile, B., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
-
Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate.
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
-
BMG LABTECH. (2025). The Z prime value (Z´).
-
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
-
Sawyer, J. S., et al. (2005). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry.
-
Selvita. High-Throughput Screening (HTS).
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
-
On HTS. (2023). Z-factor.
-
Kumar, D., & Kumar, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
-
Talaviya, R., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
-
BIT 479/579 High-throughput Discovery. Z-factors.
-
Sahoo, A. K., et al. (2011). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Journal of Applied Pharmaceutical Science.
-
El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
-
Vasta, J. D., et al. (2024). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Omega.
-
Liu, K., et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research.
-
An, W. F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
-
Vipergen. (2024). High-Throughput Screening (HTS): Accelerating Drug Discovery.
-
Journal of Chemical Health Risks. (2024). “Review on Biological Activities of Pyrazole Derivatives”.
-
ACD/Labs. (2026). How to Avoid False Positives and False Negatives in Analytical Chemistry.
-
Opentrons. High-Throughput Screening (HTS).
-
Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Promega.
-
AXXAM. Hit & Lead Discovery | Hit Identification.
-
Lab Manager. (2022). Using High-Throughput Screening to Rapidly Identify Targets.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. japsonline.com [japsonline.com]
- 10. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 11. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 12. selvita.com [selvita.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
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- 17. Z-factor - Wikipedia [en.wikipedia.org]
- 18. bmglabtech.com [bmglabtech.com]
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- 23. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
Quantification of the Reactive Intermediate 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole
Application Note: AN-PYR-2026-02
Protocols for Purity Assay and Trace Genotoxic Impurity Analysis
Executive Summary & Scientific Context
The compound 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole (referred to herein as BCPP ) is a critical synthetic building block used in the development of pyrazole-based kinase inhibitors and Factor Xa antagonists. Its structural core features a 4-bromopyrazole moiety coupled to a reactive benzyl chloride group.
The Analytical Challenge: While the bromine handle allows for Suzuki-Miyaura coupling, the chloromethyl group (-CH₂Cl) renders the molecule an alkylating agent. This defines BCPP as a Potentially Genotoxic Impurity (PGI) if carried over into the final Drug Substance (DS). Furthermore, benzyl chlorides are susceptible to rapid hydrolysis to the corresponding alcohol (benzyl alcohol derivative) in aqueous environments, or solvolysis in nucleophilic solvents (e.g., methanol), leading to false-low assay results.
This guide provides two distinct validated workflows:
-
HPLC-UV Protocol: For raw material release testing (Assay & Purity >98%).
-
LC-MS/MS Protocol: For trace-level quantification (<10 ppm) in final drug substances.
Chemical Properties & Handling
| Property | Specification | Expert Insight |
| Structure | Features distinct isotopic patterns due to Br and Cl.[1] | |
| Molecular Weight | 271.54 g/mol | Monoisotopic masses: 269.9, 271.9, 273.9 (due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). |
| Solubility | High: THF, MeCN, DCMLow: Water | Critical: Insoluble in water; hydrolyzes slowly in aqueous suspensions. |
| Reactivity | Alkylating Agent | Safety: Handle in a fume hood. Degrades in MeOH (forms methyl ether). |
Protocol A: HPLC-UV for Purity and Assay
Objective: Quantify BCPP at high concentrations (raw material release) with accurate separation from its hydrolysis degradant (4-bromo-1-[4-(hydroxymethyl)phenyl]pyrazole).
Method Parameters[2][3][4][5][6][7][8][9]
-
Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.
-
Why: Rapid resolution of the non-polar chloride from the polar alcohol degradant.
-
-
Column Temp: 30°C.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm (primary) and 220 nm (secondary).
-
Injection Volume: 2.0 µL.
Mobile Phase System
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Note: Acidic pH stabilizes the benzyl chloride moiety better than neutral pH.
-
-
Solvent B: Acetonitrile (LC-MS Grade).
Gradient Profile:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.0 | 60 | 40 | Equilibration |
| 8.0 | 5 | 95 | Elution of BCPP |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 60 | 40 | Re-equilibration |
| 13.0 | 60 | 40 | End |
Sample Preparation (Critical Step)
Diluent: 100% Acetonitrile (MeCN).
-
Warning: Do NOT use Methanol (forms methyl ether artifact) or Water/MeCN mixes (hydrolysis risk).
-
Stock Solution: Weigh 25 mg BCPP into a 25 mL volumetric flask. Dilute to volume with MeCN (1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with MeCN to 100 µg/mL. Inject immediately.
Protocol B: LC-MS/MS for Trace PGI Analysis
Objective: Quantify BCPP at ppm levels (Limit of Quantitation: 1.0 ppm relative to API) in a drug substance matrix.
Mass Spectrometry Settings (Sciex Triple Quad 6500+)
-
Source: Turbo Ion Spray (ESI Positive).
-
Ionization: [M+H]⁺.
-
Isotope Selection: The ⁷⁹Br/³⁵Cl isotopologue (Mass ~270.9) is selected for Q1 to maximize sensitivity, though the ⁸¹Br/³⁵Cl (272.9) is a valid confirmation ion.
MRM Transitions:
| Analyte | Precursor (Q1) | Product (Q3) | CE (eV) | Dwell (ms) | Mechanism |
|---|---|---|---|---|---|
| BCPP (Quant) | 270.9 | 192.0 | 25 | 100 | Loss of Br and Cl |
| BCPP (Qual) | 272.9 | 194.0 | 25 | 100 | Isotope confirmation |
| IS (d5-Benzyl Cl) | 131.1 | 91.1 | 20 | 100 | Internal Standard |
Trace Sample Preparation
-
Matrix: Weigh 50 mg of API (Drug Substance) into a 15 mL centrifuge tube.
-
Extraction: Add 5.0 mL of Acetonitrile (containing 10 ng/mL Internal Standard).
-
Process: Vortex for 2 min; Sonicate for 5 min (keep temp <25°C).
-
Clarification: Centrifuge at 4000 rpm for 5 min or filter through 0.2 µm PTFE (hydrophobic).
-
Note: Avoid Nylon filters (can adsorb benzyl halides).
-
Visualized Workflows
Sample Handling & Stability Logic
This diagram illustrates the critical decision pathways to prevent artifact formation during analysis.
Figure 1: Solvent selection strategy to mitigate solvolysis of the chloromethyl group.
Method Validation Workflow (ICH Q2)
Standardized workflow for validating the PGI method.
Figure 2: Validation sequence focusing on Specificity and Sensitivity for trace analysis.
Results Interpretation & Troubleshooting
Data Summary Table
| Issue | Observation | Root Cause | Corrective Action |
| Retention Time Shift | Peak elutes earlier than expected. | Column dewetting or pH drift. | Flush column with 90% MeCN; verify Mobile Phase A pH (2.7). |
| Extra Peak (RRT 0.65) | Peak appears before main BCPP peak. | Hydrolysis to Alcohol. | Check diluent for water content; Prepare fresh samples in dry MeCN. |
| Low Recovery (LC-MS) | Signal suppression. | Matrix effect from API. | Use Deuterated Internal Standard or Standard Addition method. |
| Carryover | Peak in blank after high std. | Sticky benzyl halide. | Use Needle Wash: 50:50 MeCN:Isopropanol + 0.1% Formic Acid. |
Calculation (Assay)
- : Peak Area
- : Concentration (mg/mL)
- : Purity of Standard (decimal)
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use (CHMP). Link
-
Elder, D. P., et al. (2010). "The utility of mass spectrometry for the control of genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1015-1023. Link
- Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley. (General reference on alkyl halide handling).
Sources
Application Notes and Protocols for the Functionalization of the Pyrazole Ring at the N1 Position
Introduction: The Significance and Challenges of N1-Functionalized Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry, materials science, and agrochemicals.[1][2][3][4][5] Its derivatives are present in numerous FDA-approved drugs, highlighting their therapeutic importance.[2][5] Functionalization of the pyrazole ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. The N1 position, in particular, offers a prime site for introducing diverse substituents to fine-tune biological activity and other molecular characteristics.[6][7]
However, the functionalization of pyrazoles at the nitrogen atoms is not without its challenges. The primary obstacle is controlling regioselectivity.[8] Unsymmetrical pyrazoles possess two distinct nitrogen atoms (N1 and N2), and reactions can often lead to a mixture of regioisomers, which can be difficult to separate.[8] Achieving high yields and preventing side reactions are also critical considerations.[8] This guide provides an in-depth exploration of robust methods for the N1-functionalization of pyrazoles, with a focus on alkylation and arylation, and offers detailed protocols and insights into overcoming common challenges.
Section 1: N1-Alkylation of Pyrazoles: Key Methodologies
N-alkyl pyrazoles are integral components of many biologically active compounds.[9] The introduction of an alkyl group at the N1 position can significantly impact a molecule's solubility, metabolic stability, and target-binding affinity. Several methods have been developed for the N-alkylation of pyrazoles, each with its own advantages and limitations.
Method A: Base-Mediated N-Alkylation
This is the most common and straightforward method for N-alkylation. The reaction proceeds via an SN2 mechanism where a base deprotonates the pyrazole N-H, generating a pyrazolate anion that then acts as a nucleophile to attack an alkylating agent.
Principle and Mechanistic Insights:
The regioselectivity of base-mediated alkylation is primarily governed by steric hindrance.[8] Alkylation generally favors the less sterically hindered nitrogen atom. Therefore, bulky substituents on the pyrazole ring or the use of a bulky alkylating agent will typically direct the reaction to the N1 position.[8] The choice of base and solvent is also crucial. Stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used in polar aprotic solvents such as DMF or DMSO.[8][10]
Detailed Protocol: General Procedure for Base-Mediated N1-Alkylation
-
To a solution of the pyrazole derivative (1.0 eq) in an anhydrous solvent (e.g., DMF, DMSO), add the base (1.2-1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Stir the suspension at room temperature for 15-30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N1-alkylated pyrazole.[8]
Table 1: Representative Conditions for Base-Mediated N-Alkylation
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Methylpyrazole | Benzyl bromide | Cs₂CO₃ | DMSO | rt | - | [6] |
| 4-Iodopyrazole | Iodomethane | K₂CO₃ | DMF | rt | - | [8] |
| 3-Phenylpyrazole | 1-Bromopropane | NaH | DMF | 80 | - | [8] |
| General Pyrazole | Alkyl halide | iPr₂NEt | DMSO | 25 | >90 | [10] |
Troubleshooting and Optimization:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The reactivity of the alkylating agent is also key; the general trend for the leaving group is I > Br > Cl > OTs.[8] Consider switching to a more reactive alkylating agent if yields are low.[8]
-
Poor Regioselectivity: As steric hindrance is a primary determinant, using a bulkier alkylating agent can improve N1 selectivity.[8] Lowering the reaction temperature may also favor the formation of the thermodynamically more stable N1 isomer.
Workflow for Base-Mediated N-Alkylation
Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.
Method B: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative to base-mediated alkylations, proceeding under milder, acidic conditions.[9]
Principle and Advantages:
This reaction utilizes a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), to activate the trichloroacetimidate electrophile.[8][11] This approach is particularly useful for substrates that are sensitive to basic conditions.
Detailed Protocol: Acid-Catalyzed N-Alkylation
-
In a round-bottom flask under an argon atmosphere, combine the pyrazole (1.0 eq), the trichloroacetimidate electrophile (1.0 eq), and camphorsulfonic acid (0.2 eq).[8]
-
Add dry 1,2-dichloroethane (DCE) to achieve a concentration of 0.25 M.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Workflow for Acid-Catalyzed N-Alkylation
Caption: Workflow for acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates.
Method C: Catalyst-Free Michael Addition for N1-Alkylation
A catalyst-free Michael reaction has been developed for the highly regioselective N1-alkylation of pyrazoles, achieving excellent yields.[10][12]
Principle and High Regioselectivity:
This method offers a significant advantage in achieving high N1 selectivity (often >99.9:1).[10][12] The protocol is particularly effective for a range of di-, tri-, and tetra-substituted pyrazoles bearing various functional groups.[10]
Detailed Protocol: Catalyst-Free Michael Addition
-
In a vial, combine the 1H-pyrazole (1.00 mmol, 1.0 eq), iPr₂NEt (1.20 mmol, 1.2 eq), the electrophile (1.05 mmol, 1.05 eq), and 4 mL of DMSO.[10]
-
Stir the resulting mixture at 25 °C until the 1H-pyrazole is consumed, as determined by ¹H NMR analysis.
-
Add ice water (10 mL) to the reaction mixture.
-
Extract the mixture with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, wash with brine (15 mL), dry with MgSO₄, and concentrate under reduced pressure to yield the crude product.[10]
Table 2: Substrate Scope and Regioselectivity of Michael Addition
| Pyrazole Substrate | Electrophile | N1/N2 Ratio | Yield (%) | Reference |
| 3-Trifluoromethyl-1H-pyrazole | Acrylonitrile | >99.9:1 | >90 | [10][12] |
| 3-Bromo-1H-pyrazole | Ethyl acrylate | >99.9:1 | >90 | [10][12] |
| 3-Nitro-1H-pyrazole | Methyl vinyl ketone | >99.9:1 | >90 | [10][12] |
Section 2: N1-Arylation of Pyrazoles
N-aryl pyrazoles are prevalent motifs in a vast number of pharmaceuticals and biologically active compounds.[13] The two most robust methods for forging this crucial C-N bond are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[13]
Method A: Ullmann Condensation (Copper-Catalyzed)
This classical method is a cost-effective and powerful tool for N-arylation.[13] Modern advancements have led to milder reaction conditions compared to the harsh parameters of traditional Ullmann reactions.[13]
Detailed Protocol: Ullmann N-Arylation
-
Combine the pyrazole (1.2 mmol), aryl halide (1.0 mmol), CuI (0.1 mmol, 10 mol%), a ligand (e.g., L-proline, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a reaction vessel.
-
Add an anhydrous solvent (e.g., DMSO, 5 mL).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography.
Method B: Buchwald-Hartwig Amination (Palladium-Catalyzed)
The Buchwald-Hartwig amination is a versatile and widely used method for C-N bond formation, often offering a broader substrate scope and milder conditions than the Ullmann condensation.[13]
Detailed Protocol: Buchwald-Hartwig N-Arylation
-
In an oven-dried Schlenk tube, add the 4-iodo-1H-pyrazole (1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), a phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[13]
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[13]
Reaction Scheme for Buchwald-Hartwig N-Arylation
Caption: General scheme for Palladium-catalyzed Buchwald-Hartwig N-arylation of pyrazoles.
Section 3: Strategies for Achieving High N1-Regioselectivity
As previously mentioned, achieving high N1-regioselectivity is a critical challenge in pyrazole functionalization. Several strategies can be employed to overcome this.
Table 3: Strategies to Enhance N1-Selectivity
| Strategy | Principle | Example | Outcome | Reference |
| Steric Hindrance | Bulky groups on the pyrazole or alkylating agent favor reaction at the less hindered N1 position. | Using benzyl bromide instead of 1-bromopropane can increase the N1/N2 ratio. | Improved N1 selectivity. | [10] |
| Protecting Groups | A removable protecting group (e.g., SEM) can block one nitrogen, directing functionalization to the other. | Sequential C-H arylation and N-alkylation of SEM-protected pyrazoles. | Complete regiocontrol of all substituents. | [14] |
| "Masked" Reagents | Using sterically bulky α-halomethylsilanes as masked methylating agents. | (Chloromethyl)triisopropoxysilane for methylation. | Excellent N1-selectivity (often >90%). | [15][16] |
| Biocatalysis | Engineered enzymes can exhibit exceptional regioselectivity. | Methyltransferases for pyrazole methylation. | >99% regioselectivity. | [16] |
Conclusion
The functionalization of the pyrazole ring at the N1 position is a vital transformation in the synthesis of compounds for drug discovery and other applications. While regioselectivity can be a significant hurdle, a range of reliable methods and strategic approaches are available to the modern chemist. Base-mediated alkylation remains a workhorse for many applications, while acid-catalyzed and catalyst-free methods offer valuable alternatives for specific substrates. For N-arylation, both copper- and palladium-catalyzed reactions provide robust pathways. By carefully considering the substrate, the desired substituent, and the principles of steric and electronic control, researchers can effectively and selectively synthesize a vast array of N1-functionalized pyrazoles.
References
-
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC. Available from: [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available from: [Link]
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. Available from: [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. Available from: [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available from: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds | Request PDF - ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]
-
Recent advances in the synthesis of new pyrazole derivatives - ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review - ResearchGate. Available from: [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. Available from: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - Semantic Scholar. Available from: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Available from: [Link]
-
A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing). Available from: [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. Available from: [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC. Available from: [Link]
-
C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition - PubMed. Available from: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available from: [Link]
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click chemistry applications of pyrazole intermediates
Application Note: Click Chemistry Strategies for Pyrazole Intermediates in Drug Discovery
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, present in blockbuster drugs like celecoxib (Celebrex) and sildenafil (Viagra). Its capacity for hydrogen bonding,
This guide details three distinct "click chemistry" workflows to accelerate pyrazole-based drug discovery:
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): For linking pyrazoles to other pharmacophores via triazole bridges.
-
Photo-Click (Nitrile Imine Cycloaddition): For the reagent-free synthesis of the pyrazole core itself from tetrazoles.
-
SuFEx (Sulfur(VI) Fluoride Exchange): A next-generation protocol for creating "SuFEx-able" pyrazole hubs that allow late-stage functionalization.[3]
Workflow 1: Pyrazole-Triazole Conjugates via CuAAC
Application: Fragment-based drug discovery (FBDD) and bioconjugation. Mechanism: The 1,2,3-triazole ring formed acts as a bioisostere for amide bonds, improving metabolic stability while linking the pyrazole pharmacophore to a secondary target (e.g., a solubilizing tail or a second inhibitor motif).
Mechanistic Pathway
The reaction utilizes a Cu(I) catalyst to drive the cycloaddition between a pyrazole-functionalized azide and a terminal alkyne.
Figure 1: Catalytic cycle for the formation of pyrazole-triazole hybrids. The Cu(I) species ensures regiospecificity for the 1,4-isomer.[4]
Standard Protocol: Synthesis of Pyrazole-Triazole Hybrids
Based on optimization for PDE4 inhibitors and antibacterial agents.
Reagents:
-
Pyrazole-Azide: 1.0 equiv (e.g., 1-azidoethyl-3,5-dimethylpyrazole)
-
Alkyne: 1.1 equiv (e.g., phenylacetylene)
-
Catalyst: CuSO4·5H2O (5 mol%)
-
Reductant: Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH:H2O (1:1 v/v)
Procedure:
-
Dissolution: Dissolve the pyrazole-azide and alkyne in the t-BuOH:H2O mixture in a round-bottom flask.
-
Catalyst Addition: Add the sodium ascorbate solution followed immediately by the CuSO4 solution. The reaction mixture should turn bright yellow/orange.
-
Reaction: Stir vigorously at room temperature (RT) for 6–12 hours. Monitor by TLC (mobile phase: EtOAc/Hexane).
-
Workup: Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Wash organic layer with brine, dry over MgSO4, and concentrate. Purify via silica gel column chromatography.
-
Note: If the product precipitates, simple filtration and washing with cold water often suffices.
-
Validation:
-
NMR: Look for the diagnostic triazole proton singlet at
7.5–8.5 ppm. -
Yield: Typical yields range from 85–95% .
Workflow 2: Photo-Click Synthesis of Pyrazolines
Application: Reagent-free synthesis of pyrazole precursors (pyrazolines) in flow chemistry.
Mechanism: UV irradiation of tetrazoles releases nitrogen gas (
Figure 2: Photo-induced generation of nitrile imines for pyrazoline synthesis. This method avoids metal catalysts entirely.[5][6][7]
Protocol: Flow Photolysis
Setup: FEP tubing reactor coiled around a medium-pressure Hg lamp or 365 nm LED.
-
Feed Solution: Dissolve 2,5-disubstituted tetrazole (0.1 M) and alkene (5 equiv, e.g., acrylate) in Acetonitrile.
-
Irradiation: Pump solution through the reactor (Residence time: 10–30 min).
-
Collection: Collect the effluent. Solvent evaporation usually yields pure pyrazoline.
-
Oxidation (Optional): To convert pyrazoline to pyrazole, treat with MnO2 (5 equiv) in DCM for 2 hours.
Workflow 3: SuFEx-able Pyrazole Hubs (Next-Gen)
Application: Late-stage functionalization and covalent drug design. Concept: This method creates a "SuFEx Hub"—a pyrazole ring bearing a sulfonyl fluoride group.[2][3] The sulfonyl fluoride is stable to hydrolysis but reacts specifically with amines or phenols under activation, allowing the pyrazole to be "clicked" into complex biological environments.
Synthesis of the Hub (Double-Click Strategy)
Recent literature (2022, 2025) describes a 1,3-dipolar cycloaddition of diazo compounds with 1-bromoethene-1-sulfonyl fluoride (Br-ESF) .
Step 1: Hub Synthesis
-
Reagents: Diazo compound (e.g., 2,2,2-trifluorodiazoethane generated in situ) + Br-ESF.
-
Conditions: Stir in Toluene at RT.
-
Result: 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride.[1][2][8][9][10][11]
Step 2: SuFEx Functionalization
-
Reagents: Pyrazole-sulfonyl fluoride + Amine (R-NH2) or Phenol (Ar-OH).[3]
-
Activator: DBU (for phenols) or simple heating (for amines).
-
Outcome: Pyrazole-Sulfonamide or Pyrazole-Sulfonate.[1][2][3][8][9]
Figure 3: The "SuFEx Hub" strategy. A pyrazole core is synthesized with a latent reactive handle (-SO2F) for divergent library synthesis.
Comparative Data & Selection Guide
| Feature | CuAAC (Triazole Linker) | Photo-Click (Pyrazoline) | SuFEx (Sulfonyl Fluoride) |
| Primary Utility | Linking two mature scaffolds | Synthesizing the heterocyclic core | Late-stage diversification |
| Reaction Type | Azide + Alkyne | Tetrazole + Alkene (Light) | Sulfonyl Fluoride + Nucleophile |
| Catalyst | Copper (Cu) | None (Photons) | None or Base (DBU/DABCO) |
| Bio-orthogonality | High (if Cu-free strain used) | High (Light gated) | High (Kinetic stability) |
| Typical Yield | >90% | 70–90% | 80–95% |
| Key Limitation | Cu toxicity (requires removal) | Requires UV transparency | Br-ESF availability |
Troubleshooting & Optimization
-
Copper Chelation (CuAAC): Pyrazoles are excellent ligands for metals. If the reaction stalls, the pyrazole product might be sequestering the Cu catalyst.
-
Solution: Increase catalyst loading to 10 mol% or use a strongly coordinating ligand like TBTA or THPTA to protect the Cu(I) center.
-
-
Regioselectivity (Photo-Click): The cycloaddition of nitrile imines can yield regioisomers.
-
Solution: Use electron-deficient alkenes (acrylates) to favor the 5-substituted pyrazoline.
-
-
Hydrolysis (SuFEx): While -SO2F is stable, prolonged exposure to high pH in water can hydrolyze it to the sulfonate (-SO3-).
-
Solution: Perform SuFEx reactions in organic solvents (ACN, DCM) or buffered aqueous systems at pH < 8.
-
References
-
Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016. Link
-
SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride. Journal of Organic Chemistry, 2022.[3] Link
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances, 2025.[10] Link
-
Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. SynOpen, 2023. Link
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemical Reviews, 2021. Link
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The Synthesis of Pyrazole-Containing Ligands for Catalysis: From Core Scaffolds to Advanced Catalytic Systems
An Application Note and Protocol for Researchers
Abstract
Pyrazole-containing compounds are a cornerstone in modern coordination chemistry and homogeneous catalysis. Their unique electronic properties and the ease with which their steric and electronic characteristics can be modified make them highly versatile ligands for a vast range of metal-catalyzed transformations.[1] The pyrazole ring's nitrogen atoms serve as effective σ-donors, and their weaker basicity compared to pyridines or imines can generate more electrophilic and highly active metal centers.[1] This guide provides a comprehensive overview of the principal synthetic methodologies for preparing pyrazole-based ligands, from fundamental pyrazole ring construction to the assembly of complex multidentate and N-heterocyclic carbene (NHC) systems. Detailed, field-tested protocols are presented alongside explanations of the chemical principles that guide experimental design, offering researchers a practical framework for synthesizing and applying these powerful catalytic tools.
The Strategic Advantage of Pyrazole Ligands in Catalysis
The utility of pyrazole ligands stems from their inherent structural and electronic tunability. By selecting appropriate precursors, researchers can precisely control the steric hindrance around the metal center and modulate the electron-donating ability of the ligand. This fine-tuning is critical for optimizing catalyst performance, including activity, selectivity, and stability.[1][2]
Key advantages include:
-
Modulable Electronics: The electron-donating character of the pyrazole nitrogen can be adjusted by introducing electron-withdrawing or electron-donating substituents on the pyrazole ring. This directly influences the reactivity of the coordinated metal center.[1]
-
Steric Control: Bulky groups can be installed at various positions on the pyrazole ring to create specific coordination pockets, which can enhance selectivity in catalytic reactions.
-
Versatile Coordination Modes: Pyrazole-based systems can be designed as monodentate, bidentate, or tridentate ligands, offering remarkable flexibility in catalyst design.[3][4] Prominent examples include the highly stable "scorpionate" ligands, which are tridentate chelators that enhance the stability of metal complexes.[5][6]
-
Proton-Responsive Behavior: The N-H proton of unsubstituted pyrazoles can engage in metal-ligand cooperation, acting as a proton shuttle or participating in bifunctional catalysis, which is crucial for reactions like transfer hydrogenation.[7]
Core Synthetic Methodologies for Pyrazole Ligands
The synthesis of a pyrazole ligand begins with the construction of the pyrazole heterocycle itself, followed by functionalization to create the desired ligand architecture.
Foundational Synthesis: Knorr Pyrazole Synthesis
The most fundamental and widely adopted method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] This reaction proceeds via a nucleophilic attack, cyclization, and subsequent dehydration to yield the aromatic pyrazole core. The choice of substituents on both the dicarbonyl and hydrazine precursors directly translates to the final substitution pattern of the pyrazole ring.
Caption: Synthesis pathway for a classic Tp scorpionate ligand.
Protocol 2: Synthesis of Potassium Hydrotris(pyrazolyl)borate (KTp)
-
Materials: Pyrazole, Potassium borohydride (KBH₄).
-
Procedure:
-
Caution: This reaction releases hydrogen gas and should be performed in a well-ventilated fume hood away from ignition sources.
-
Combine pyrazole (6.81 g, 0.1 mol) and potassium borohydride (1.80 g, 0.033 mol) in a 100 mL round-bottom flask.
-
Heat the solid mixture using an oil bath to 180-200 °C. The mixture will melt, and vigorous bubbling (H₂ evolution) will occur.
-
Maintain the temperature until gas evolution ceases (approximately 2-3 hours).
-
Allow the flask to cool to room temperature. The product will solidify into a hard, white cake.
-
Break up the solid and recrystallize from a suitable solvent like anisole or a toluene/acetonitrile mixture to obtain pure KTp.
-
-
Validation: The formation of the Tp ligand can be confirmed by ¹H NMR, observing the characteristic shift of the B-H proton, and by ¹¹B NMR.
Modern Architectures: Pyrazole-Based N-Heterocyclic Carbenes (NHCs)
NHC ligands have revolutionized catalysis due to their strong σ-donating properties, which form robust bonds with metal centers. [9]Pyrazole moieties can be incorporated into NHC frameworks to create bidentate or tridentate ligands with unique electronic and steric properties. [10]The synthesis typically involves preparing a pyrazole-functionalized imidazolium salt, which serves as the stable precursor to the carbene ligand.
Caption: General workflow for synthesis of a Pyrazole-NHC complex.
Protocol 3: Synthesis of a Pyrazolyl-Methyl-Imidazolium Bromide Precursor
-
Materials: 1-(Bromomethyl)pyrazole (synthesized separately), 1-Methylimidazole, Toluene.
-
Procedure:
-
Dissolve 1-(bromomethyl)pyrazole (1.61 g, 10 mmol) in dry toluene (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Add 1-methylimidazole (0.82 g, 10 mmol) to the solution via syringe.
-
Stir the reaction mixture at room temperature for 24 hours. A white precipitate will form.
-
Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield the desired imidazolium salt.
-
-
Validation: The product should be characterized by ¹H NMR (noting the downfield shift of the imidazolium C2-H proton), ¹³C NMR, and HRMS.
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
Pyrazole-ligated palladium complexes are highly effective pre-catalysts for cross-coupling reactions. [1][2]The weaker σ-donating nature of the pyrazole ligand, compared to phosphines, results in a more electrophilic palladium center, which can facilitate the rate-limiting transmetalation and reductive elimination steps of the catalytic cycle. [1]
Caption: The Suzuki-Miyaura catalytic cycle. "L" represents the pyrazole ligand.
Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Materials: Aryl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), Potassium carbonate (2.0 mmol), Palladium(II) acetate (0.01 mmol, 1 mol%), Pyrazole Ligand (0.02 mmol, 2 mol%), Dioxane/Water (4:1, 5 mL).
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, phenylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the palladium(II) acetate and the pyrazole ligand in 1 mL of the solvent mixture and stir for 10 minutes to allow for complex formation.
-
Add the catalyst solution to the Schlenk tube, followed by the remaining 4 mL of the solvent mixture.
-
Seal the tube, evacuate and backfill with nitrogen three times.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for the required time (e.g., 4-12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Validation and Performance: The success of the catalysis is determined by the isolated yield of the biaryl product. The protocol's robustness can be tested across various aryl halides and boronic acids.
| Catalyst System | Aryl Halide | Boronic Acid | Yield (%) | Conditions | Reference |
| Bis(pyrazolyl)palladium(II) | Bromobenzene | Phenylboronic acid | 98% | 0.33 mol% cat., 140 °C, 4h | [1][2] |
| Bis(pyrazolyl)palladium(II) | 4-Bromoacetophenone | Phenylboronic acid | >99% | 0.33 mol% cat., 140 °C, 4h | [1] |
Conclusion
The synthesis of pyrazole-containing ligands offers a powerful and flexible platform for the development of bespoke catalysts. By mastering a few fundamental synthetic transformations—such as the Knorr synthesis for the pyrazole core, functionalization for multidentate chelation, and the construction of NHC precursors—researchers can access a vast chemical space of ligands. These ligands provide precise control over the catalytic environment, enabling high efficiency and selectivity in critical chemical transformations like cross-coupling reactions. The protocols outlined in this guide serve as a validated starting point for both the synthesis of these important ligands and their successful application in catalysis.
References
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. Available at: [Link]
-
Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Thieme Connect. Available at: [Link]
-
Scheme 1 Synthesis of the pyrazole-functionalized NHC ligand precursor 7. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. Royal Society of Chemistry. Available at: [Link]
-
The Recent Development of the Pyrazoles : A Review. Trade Science Inc. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Institutes of Health. Available at: [Link]
-
Scorpionate ligand. Wikipedia. Available at: [Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Publications. Available at: [Link]
-
Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. Royal Society of Chemistry. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health. Available at: [Link]
-
Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. University of Florence. Available at: [Link]
-
Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. ScienceDirect. Available at: [Link]
-
The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy?. MDPI. Available at: [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Available at: [Link]
-
Novel N-Heterocyclic Carbene Ligands and their Metal Complexes. Cooper Union. Available at: [Link]
-
A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. Royal Society of Chemistry. Available at: [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. National Institutes of Health. Available at: [Link]
-
Publications | N-Heterocyclic Carbenes. Nanyang Technological University. Available at: [Link]
-
N-Heterocyclic Olefins of Pyrazole and Indazole. ACS Publications. Available at: [Link]
-
Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. University of York Research Repository. Available at: [Link]
Sources
- 1. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05014B [pubs.rsc.org]
- 5. Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Scorpionate ligand - Wikipedia [en.wikipedia.org]
- 7. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. search.library.cooper.edu [search.library.cooper.edu]
- 10. researchgate.net [researchgate.net]
Precision Derivatization of the Chloromethyl Moiety on the Phenyl Ring
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
The chloromethyl group attached to a phenyl ring (benzyl chloride moiety) represents a cornerstone electrophile in medicinal chemistry and process development. Unlike simple alkyl halides, the benzylic position offers a unique reactivity profile driven by the adjacent
This Application Note provides a rigorous guide to derivatizing this moiety. We move beyond basic textbook definitions to address the practical challenges of chemo-selectivity , poly-alkylation control , and process safety when handling these potent lachrymators.
Safety Advisory: The Lachrymator Hazard
CRITICAL: Benzyl chloride derivatives are potent lachrymators (tear agents) and alkylating agents (potential genotoxic impurities/GTIs).
-
Engineering Control: All operations must be performed in a high-efficiency fume hood.
-
Neutralization: Keep a beaker of 10% aqueous ammonium hydroxide or sodium thiosulfate nearby to neutralize spills and contaminated glassware immediately.
-
PPE: Double nitrile gloves are standard; silver shield gloves are recommended for prolonged handling.
Mechanistic Insight: The Reactivity Landscape
The reactivity of the chloromethyl group is governed by the "Benzylic Effect." The phenyl ring acts as an electron reservoir that can stabilize the developing positive charge in the transition state.
The / Duality
Researchers often mischaracterize benzyl chloride reactions as purely
-
Polar Protic Solvents (Water/Alcohols): Solvolysis often exhibits mixed order kinetics, leaning toward
due to hydrogen-bond stabilization of the leaving chloride. -
Polar Aprotic Solvents (Acetone/DMF/DMSO): Strong nucleophiles drive a clean
mechanism. The -orbitals of the benzene ring overlap with the orbital of the C-Cl bond, lowering the activation energy for backside attack.
Visualization: Reactivity Pathways
The following diagram illustrates the divergence in reactivity based on conditions.
Figure 1: Divergent reactivity pathways of the chloromethyl moiety based on solvent and nucleophile choice.
Protocol A: C-C Bond Formation via Phase Transfer Catalysis (PTC)[1]
Application: Synthesis of Phenylacetonitriles (Precursors to phenylacetic acids). Challenge: Sodium cyanide is water-soluble; Benzyl chloride is organic-soluble. Traditional methods use DMSO (difficult workup) or Ethanol/Water (slow). Solution: Phase Transfer Catalysis (PTC) using Tetrabutylammonium Bromide (TBAB).[1]
Materials
-
Benzyl Chloride derivative (1.0 equiv)
-
Sodium Cyanide (1.2 equiv) (POISON)
-
TBAB (1-3 mol%)
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve NaCN (1.2 equiv) in water (volume approx. equal to toluene volume).[1]
-
Catalyst Addition: Add TBAB (0.01 - 0.03 equiv) to the aqueous phase.
-
Organic Phase: Dissolve the Benzyl Chloride substrate in Toluene (3-5 volumes). Add this solution to the aqueous mixture.
-
Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (stir rate is a Critical Process Parameter here to maximize interfacial area).
-
Monitoring: Monitor by TLC or HPLC. The reaction typically completes in 2-4 hours.[2]
-
Endpoint: Disappearance of the benzylic -CH2Cl peak in 1H NMR (typically ~4.6 ppm).
-
-
Workup:
-
Isolation: Dry organic layer over
, filter, and concentrate.
Why this works: The quaternary ammonium salt (TBAB) transports the cyanide ion (
Protocol B: Selective C-N Bond Formation (The Delépine Reaction)
Application: Synthesis of Primary Benzyl Amines. Challenge: Direct reaction with ammonia often leads to "over-alkylation," producing secondary (dibenzyl) and tertiary (tribenzyl) amines because the product amine is often more nucleophilic than ammonia. Solution: The Delépine Reaction uses Hexamethylenetetramine (Hexamine) as a "masked" ammonia equivalent. It allows only mono-alkylation.
Materials
-
Benzyl Chloride derivative (1.0 equiv)
-
Hexamethylenetetramine (1.05 equiv)
-
Chloroform or Ethanol (Solvent)
-
Conc. HCl
-
Ethanol (for hydrolysis)
Step-by-Step Protocol
-
Quaternization: Dissolve the Benzyl Chloride (1.0 equiv) in Chloroform (5 volumes). Add Hexamine (1.05 equiv).
-
Precipitation: Stir at room temperature or mild reflux (50°C). The quaternary ammonium salt (Hexaminium salt) will precipitate out of the solution as a white solid.
-
Filtration: Filter the solid salt and wash with cold chloroform to remove unreacted starting material.
-
Checkpoint: This solid intermediate is stable and can be stored.
-
-
Hydrolysis: Suspend the salt in Ethanol (5 volumes) and add Conc. HCl (2-3 equiv). Heat to reflux for 2 hours.
-
Isolation:
-
Cool the mixture. Ammonium chloride (byproduct) may precipitate; filter it off.
-
Concentrate the filtrate.[5]
-
Basify with aqueous NaOH to pH > 12.
-
Extract the free amine into DCM or Ethyl Acetate.
-
Comparison of Methods:
| Feature | Direct Ammonolysis | Delépine Reaction |
| Reagent | Hexamine | |
| Stoichiometry | Large Excess (20:1) required | Stoichiometric (1:1) |
| Selectivity | Mixture (Primary/Secondary/Tertiary) | 100% Primary Amine |
| Scalability | High (Industrial) | Moderate (Lab/Pilot) |
Optimization Strategy: The Finkelstein Activation
If the chloromethyl group is sluggish (e.g., due to electron-donating groups on the ring like methoxy), catalyze the reaction using the Finkelstein principle.
Method: Add 10-20 mol% Sodium Iodide (NaI) to the reaction. Logic:
-
NaI reacts with
to form (Benzyl Iodide) in situ.[5] -
Iodide is a better leaving group than Chloride (
is a weaker base). -
The nucleophile reacts rapidly with the Benzyl Iodide.
-
The displaced Iodide ion recycles to activate another molecule of Benzyl Chloride.
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for selecting the correct protocol based on the desired derivative.
Figure 2: Decision matrix for selecting the optimal derivatization protocol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7503, Benzyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
Galat, A., & Elion, G. B. (1939). The Preparation of Primary Amines from Benzyl Halides (Delépine Reaction). Journal of the American Chemical Society. (Concept referenced via general literature).[11][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103449964A - Preparation method of benzyl chloride derivatives - Google Patents [patents.google.com]
- 5. Question: What is the product [M] of the following reaction? The reactio.. [askfilo.com]
- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 11. westliberty.edu [westliberty.edu]
Troubleshooting & Optimization
Technical Support Center: Pyrazole Synthesis
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in pyrazole synthesis. It is designed to provide expert-level insights and practical solutions to common challenges encountered in the laboratory. Our focus is on diagnosing and resolving side reactions, optimizing yields, and ensuring the regiochemical integrity of your target compounds.
Troubleshooting Guide: Diagnosing and Resolving Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable protocols to overcome common hurdles in pyrazole synthesis.
Issue 1: Poor or Mixed Regioselectivity
Question: My synthesis with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of two pyrazole regioisomers. How can I control the reaction to favor my desired product?
Answer: The formation of regioisomeric mixtures is the most prevalent challenge in pyrazole synthesis when using unsymmetrical starting materials.[1] The outcome is determined by which nitrogen of the substituted hydrazine attacks which carbonyl group of the 1,3-dicarbonyl compound. This selectivity is governed by a delicate balance of steric and electronic factors, which can be manipulated through careful selection of reaction conditions.[2]
Causality and Mechanism: The reaction proceeds via the initial formation of a hydrazone intermediate.[3][4] With an unsymmetrical diketone, the more nucleophilic nitrogen of the hydrazine can attack either of the two electronically distinct carbonyl carbons. The subsequent intramolecular cyclization and dehydration lead to the respective pyrazole isomers.[5][6] The regioselectivity is often poor because the activation energy barriers for the two competing pathways can be very similar.
Strategic Solutions:
-
Solvent Choice (The Fluorinated Alcohol Effect): The choice of solvent can have a dramatic impact. Standard solvents like ethanol often lead to poor selectivity. However, using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity, often favoring a single isomer.[2] These solvents are thought to selectively activate one of the carbonyl groups through hydrogen bonding, thereby directing the nucleophilic attack.
-
pH Control: The pH of the reaction medium is critical. Acidic conditions catalyze the initial condensation, but excessively low pH will protonate the hydrazine, rendering it non-nucleophilic.[7] Conversely, basic conditions can favor the attack of the more nucleophilic nitrogen atom.[2] Careful tuning with a mild acid (like acetic acid) or base is recommended.
-
Temperature Modulation: Lowering the reaction temperature can sometimes increase the selectivity by favoring the pathway with the lower activation energy.[1] Conversely, microwave-assisted synthesis, through selective dielectric heating, has also been reported to improve selectivity in some cases.[2]
Data Summary: Solvent Effect on Regioselectivity
| 1,3-Diketone Substrate | Hydrazine | Solvent | Isomer Ratio (Major:Minor) | Reference |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 75:25 | |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >99:1 | |
| 1-phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | Ethanol | 88:12 | |
| 1-phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | HFIP | 98:2 |
Diagram: Competing Pathways in Pyrazole Regioselectivity
Caption: Formation of two regioisomers from an unsymmetrical diketone.
Protocol: Enhancing Regioselectivity Using HFIP
This protocol is adapted from methodologies proven to increase the regioselectivity of pyrazole formation.[2]
-
Reagent Preparation: In a clean, dry flask equipped with a magnetic stirrer and reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Reactant Addition: At room temperature, add the substituted hydrazine (1.0-1.2 eq) to the solution dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the major regioisomer.
-
Analysis: Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS analysis.[2]
Issue 2: Low Product Yield or Stalled Reaction
Question: My pyrazole synthesis is giving a very low yield, or the starting materials are not being fully consumed. What are the likely causes?
Answer: Low yields in pyrazole synthesis can often be traced back to the stability and reactivity of the hydrazine reagent or suboptimal reaction conditions.[7]
Potential Causes & Solutions:
-
Hydrazine Decomposition: Hydrazine and its derivatives, particularly phenylhydrazine, can be unstable and prone to decomposition or air-oxidation, especially at elevated temperatures.[7] This often results in the formation of colored impurities (e.g., deep yellow or red).
-
Solution: Use freshly distilled or high-purity hydrazine. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation.[7]
-
-
Reduced Hydrazine Nucleophilicity: The reaction rate is dependent on the nucleophilic character of the hydrazine.
-
Electron-Withdrawing Groups: Substituents on the hydrazine that are strongly electron-withdrawing will decrease its nucleophilicity, slowing or stalling the reaction.[7]
-
Incorrect pH: As mentioned, an excessively acidic medium (low pH) will protonate the hydrazine, neutralizing its nucleophilic character.[7]
-
Solution: If using a hydrazine salt (e.g., hydrochloride or sulfate), consider adding a mild base to free the nucleophilic hydrazine. Optimize the pH carefully; a few drops of glacial acetic acid are often sufficient to catalyze the reaction without deactivating the hydrazine.[3]
-
-
Formation of Stable Byproducts: In some cases, side reactions can consume the starting materials or intermediates. For example, pyrazoline intermediates may react with the initial carbonyl compounds, forming hydrazones and azines that are difficult to convert to the desired pyrazole.[8]
-
Solution: Ensure a slight excess of the hydrazine reagent to drive the reaction to completion. Monitor the reaction closely by TLC to stop it once the main product is formed, preventing subsequent byproduct formation.
-
Diagram: Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low product yield.[7]
Frequently Asked Questions (FAQs)
Q1: What is the Knorr Pyrazole Synthesis and what are its common variations?
A1: The Knorr Pyrazole Synthesis, first reported by Ludwig Knorr in 1883, is the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound to form a pyrazole.[6][9] A widely used variation involves the reaction of a β-ketoester with a hydrazine, which yields a pyrazolone, a keto-tautomer of the corresponding hydroxypyrazole.[3][4]
Q2: Are there alternative synthetic methods to the Knorr condensation for better regio-control?
A2: Yes, when the Knorr synthesis fails to provide the desired regioselectivity, other methods can be employed. These include:
-
1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene and often provides excellent regioselectivity.[2][10]
-
Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with the aid of catalysts.[2]
-
Condensation with α,β-Unsaturated Carbonyls: Substituted pyrazoles can be formed from the reaction of hydrazine salts with α,β-unsaturated aldehydes or ketones.[11]
Q3: My final product is a pyrazoline, not a pyrazole. What happened?
A3: The formation of a pyrazoline (a dihydropyrazole) indicates that the final aromatization step (dehydration/oxidation) is incomplete. This can sometimes occur as an intermediate step in the synthesis.[12] In some protocols, an explicit oxidation step, for instance by heating the pyrazoline intermediate in DMSO under an oxygen atmosphere, is required to achieve the final aromatic pyrazole product.[12]
Q4: Can the pyrazole ring itself undergo side reactions under the synthesis conditions?
A4: The pyrazole ring is generally aromatic and stable.[5] However, it can undergo certain reactions. For example, the N-H group can be alkylated or acylated.[5][11] Under strongly basic conditions, deprotonation at C3 can potentially lead to ring-opening.[11] The ring system is generally resistant to oxidation, though side chains can be oxidized.[5] These reactions are typically not a concern under standard Knorr synthesis conditions but should be considered if using harsh reagents or performing subsequent modifications.
References
- BenchChem. (2025). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Benchchem.
- National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- Journal of Organic Chemistry. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Organic Chemistry Portal. Pyrazole synthesis.
- Molecules. (2020).
- Beilstein Journal of Organic Chemistry. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Molecules. (2023, September 18). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. PMC.
- Google Patents. (2009, December 23).
- Chem Help Asap. Knorr Pyrazole Synthesis.
- BenchChem. (2025). A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Benchchem.
- Name-Reaction.com. Knorr pyrazole synthesis.
- YouTube. (2021, December 16).
Sources
- 1. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
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- 8. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Navigating the Challenges of Purifying Halogenated Heterocyclic Compounds
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges encountered during the purification of halogenated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing field-proven insights and troubleshooting strategies to enhance the purity, yield, and stability of your valuable molecules.
The introduction of halogen atoms into a heterocyclic scaffold dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, making these compounds invaluable in medicinal chemistry.[1] However, these same properties can introduce significant hurdles in their purification. This guide offers a structured, problem-solving approach to navigate these challenges effectively.
Section 1: Chromatography Troubleshooting
Chromatography is a cornerstone of purification, yet the unique characteristics of halogenated heterocycles can lead to common issues like poor peak shape, co-elution, and on-column degradation.
FAQ 1: My basic nitrogen-containing heterocycle shows significant peak tailing on a silica gel column. What's happening and how can I fix it?
Answer:
This is a classic problem arising from the interaction between the basic nitrogen atoms in your heterocycle and the acidic silanol groups on the surface of the silica gel. This strong interaction leads to uneven elution and characteristic peak tailing.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing of basic heterocyles.
Detailed Protocol: Mobile Phase Modification
-
Initial Screening: Prepare several small vials of your standard mobile phase (e.g., Hexane/Ethyl Acetate).
-
Modifier Addition: To each vial, add a different concentration of triethylamine (e.g., 0.1%, 0.5%, 1.0%).
-
TLC Analysis: Spot your crude material on a TLC plate and develop it using the modified mobile phases.
-
Observation: The mobile phase that results in a symmetrical, well-defined spot is the ideal starting point for your column chromatography.[2]
FAQ 2: My halogenated compound is co-eluting with a dehalogenated impurity. How can I improve the separation?
Answer:
Separating a halogenated compound from its dehalogenated analog can be particularly challenging due to their similar polarities and structures.[4] Success often lies in exploiting subtle differences in their electronic properties through the choice of stationary phase.
Data-Driven Stationary Phase Selection:
| Stationary Phase | Principle of Separation & Suitability for Halogenated Compounds | Mobile Phase Considerations |
| Standard Silica | Normal-phase; separation based on polarity. Often a starting point. | Hexane/EtOAc, DCM/MeOH |
| Pentafluorophenyl (PFP) | Offers alternative selectivity through π-π, dipole-dipole, and ion-exchange interactions. Particularly effective for separating halogenated isomers and dehalogenated impurities.[4][5] | Acetonitrile/Methanol-based aqueous eluents with acid modifiers (e.g., phosphoric acid).[4] |
| Phenyl-Hexyl | Provides π-π interactions that can differentiate between aromatic systems with and without halogens.[5] | Standard reversed-phase or normal-phase solvents. |
| Reversed-Phase (C18) | Separation based on hydrophobicity. The increased lipophilicity of the halogenated compound can be exploited.[6][7] | Water/Acetonitrile or Water/Methanol, often with acid modifiers (formic or trifluoroacetic acid).[2] |
Experimental Approach:
-
Screening: If you have access to different HPLC or UHPLC columns (e.g., C18, PFP, Phenyl-Hexyl), perform analytical scale injections of your mixture on each.
-
Optimization: For the column that shows the best initial separation, optimize the mobile phase composition and gradient to maximize resolution.
-
Scale-Up: Once an effective method is developed, it can be scaled up to preparative chromatography.
FAQ 3: I suspect my compound is degrading on the silica gel column. How can I confirm this and what are my alternatives?
Answer:
The acidic nature of silica gel can catalyze the degradation of sensitive compounds, including some halogenated heterocycles. A simple TLC stability test can confirm this suspicion.
Protocol: TLC Stability Test
-
Spotting: Dissolve your crude material in a suitable solvent and spot it on a TLC plate.
-
Incubation: Let the spotted plate sit on the benchtop for 1-2 hours, exposed to air and light.
-
Development: Develop the TLC plate as you normally would.
-
Analysis: If you observe new spots or streaking that were not present in the initial crude material, your compound is likely degrading on the silica.[2]
Purification Alternatives for Sensitive Compounds:
-
Neutralized Silica: Pre-treat the silica gel by slurrying it in a solvent system containing 1% triethylamine, then pack the column as usual.
-
Alternative Stationary Phases: Switch to a less acidic stationary phase like neutral alumina.[2]
-
Reversed-Phase Chromatography: This is often the best option for acid-sensitive compounds as the mobile phases are typically aqueous and can be buffered.[2]
Section 2: Crystallization Troubleshooting
Crystallization is a powerful purification technique, but halogenated heterocycles can sometimes be reluctant to form well-ordered crystals.
FAQ 4: My halogenated compound is "oiling out" from the solution instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to high supersaturation, rapid cooling, or the presence of impurities that inhibit crystal formation.[2]
Decision Tree for "Oiling Out":
Caption: Troubleshooting workflow for when a compound "oils out".
FAQ 5: I have very low recovery after recrystallization. How can I improve my yield?
Answer:
Low recovery is typically due to the compound having significant solubility in the cold solvent or using an excessive amount of solvent for dissolution.[2]
Improving Recrystallization Yield:
| Strategy | Description | Protocol |
| Minimize Solvent | Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[8] | Add the hot solvent dropwise to the solid with constant swirling until everything just dissolves. |
| Optimize Cooling | Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator.[8] | Cover the flask with a watch glass and leave it undisturbed on the benchtop before further cooling. |
| Change Solvent System | Find a solvent in which your compound has very high solubility when hot and very low solubility when cold.[2] | Test the solubility of a small amount of your compound in various solvents at room and elevated temperatures. |
| Use a Co-solvent System | Employ a binary solvent system: one "good" solvent that dissolves the compound well, and one "poor" solvent in which it is insoluble. | Dissolve the compound in a minimal amount of the "good" solvent (hot), then add the "poor" solvent dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly. |
Section 3: Stability and Reactivity Issues
The carbon-halogen bond, while often robust, can be susceptible to cleavage under certain conditions, leading to unwanted byproducts.
FAQ 6: I am observing dehalogenation of my compound during purification. How can I prevent this?
Answer:
Dehalogenation can be a significant issue, particularly with more reactive halogens (I > Br > Cl) and in the presence of certain reagents or catalysts.[9][10] This is a common problem in palladium-catalyzed cross-coupling reactions where residual catalyst can promote dehalogenation.[11]
Strategies to Minimize Dehalogenation:
-
Avoid Reductive Conditions: Be mindful of any reductive reagents or conditions in your workup and purification steps.
-
Thorough Quenching: Ensure that any reactions using reducing agents are thoroughly quenched before proceeding to purification.
-
Passivation of Metal Catalysts: If dehalogenation is suspected to be caused by residual palladium, consider adding a scavenger to the crude mixture before chromatography.
-
Temperature Control: Perform purification at lower temperatures if your compound is thermally labile.
-
pH Control: Avoid strongly acidic or basic conditions if your compound is sensitive. For example, some dehalogenations are base-promoted.[10]
Section 4: Chiral Separations
For chiral halogenated heterocycles, separating enantiomers presents another layer of complexity.
FAQ 7: What are the primary considerations for separating the enantiomers of my chiral halogenated heterocycle?
Answer:
Chiral separation is a specialized field that relies on creating a chiral environment to differentiate between enantiomers. The most common approach is chiral chromatography.[12]
Key Considerations for Chiral Chromatography:
-
Stationary Phase is Key: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are the most widely used and successful for a broad range of compounds.[13][14]
-
Screening is Essential: It is often difficult to predict which CSP will provide the best separation. Therefore, a screening approach using multiple columns with different selectivities is highly recommended.[13]
-
Mobile Phase and Mode: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. The choice of mobile phase can dramatically affect selectivity.[13][14]
-
Temperature Effects: Temperature can also be a powerful tool to improve resolution in chiral separations.[13]
General Workflow for Chiral Method Development:
Caption: Workflow for chiral separation method development.
References
- Googin, J.M., Napier, J.M., & Travaglini, M.A. (n.d.). halogenated aromatic compounds: Topics by Science.gov. Science.gov.
- BenchChem Technical Support Team. (2025).
- Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Toshima, R., et al. (2025). Co-crystallization of benzothiazole via halogen and hydrogen bonding: Crystal structure and photoluminescence properties. CrystEngComm (RSC Publishing).
- Various Authors. (n.d.). Method For Removing Halogens From An Aromatic Compound.
- Various Authors. (2022). Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine.
- Various Authors. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC.
- Various Authors. (n.d.). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PMC.
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Various Authors. (2015). HPLC separation of related halogenated aromatic, any one??
- Various Authors. (n.d.). Haloselectivity of Heterocycles. Baran Lab.
- Various Authors. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Science Publishing.
- Various Authors. (n.d.). Why do halogen substituents make molecules more lipophilic?. ECHEMI.
- Various Authors. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.
- Various Authors. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC.
- Various Authors. (n.d.).
- Various Authors. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Various Authors. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group.
- Various Authors. (n.d.).
- Various Authors. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
- Various Authors. (2025). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
- Various Authors. (n.d.). Research Progress on Dehalogenation Reaction.
- Various Authors. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- Various Authors. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- Various Authors. (n.d.). Halogenated Heterocycles as Pharmaceuticals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 6. echemi.com [echemi.com]
- 7. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 11. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 12. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. content.e-bookshelf.de [content.e-bookshelf.de]
Technical Support Center: Synthesis of 4-Bromo-1-[4-(chloromethyl)phenyl]pyrazole
This guide is designed for organic chemists and process engineers seeking to optimize the synthesis of 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole . It prioritizes the "Alcohol Route" over the "Radical Halogenation Route" to maximize yield and purity, addressing specific failure points in the benzylic chlorination step.
Current Status: Operational Topic: Yield Optimization & Troubleshooting Reference Code: PYR-BNZ-CL-04
Synthetic Pathway Analysis
To improve yield, we must first identify the bottleneck. The synthesis typically follows one of two pathways.[1][2]
-
Pathway A (Radical Halogenation): Direct chlorination of the methyl group using NCS or
.-
Verdict:Low Yield. Prone to over-chlorination (forming dichloromethyl byproducts) and difficult purification.
-
-
Pathway B (The Alcohol Route - Recommended): Conversion of a hydroxymethyl precursor to the chloride using Thionyl Chloride (
).-
Verdict:High Yield (>85%). This method offers superior control over stoichiometry and purification.
-
This guide focuses on optimizing Pathway B.
Workflow Visualization
Caption: Optimized linear synthesis pathway prioritizing the alcohol intermediate for higher regioselectivity.
Critical Process Parameters (CPP) & Troubleshooting
Module 1: The Pyrazole Cyclization
Context: Forming the pyrazole ring from 4-hydrazinobenzyl alcohol (or 4-hydrazinobenzoic acid followed by reduction).
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Oxidation of hydrazine starting material. | Ensure hydrazine is the hydrochloride salt. Perform reaction under |
| Sticky/Tar Product | Polymerization of Malonaldehyde bis(dimethylacetal). | Do not add the acetal all at once. Dropwise addition at |
| Incomplete Conversion | Water accumulation in the reaction. | Use ethanol/water reflux but ensure sufficient reflux time (4-6h). |
Module 2: Regioselective Bromination (C4 Position)
Context: Installing the bromine atom using N-Bromosuccinimide (NBS).
Q: Why am I seeing dibrominated byproducts? A: You are likely running the reaction too warm or with excess NBS. The pyrazole ring is electron-rich.
-
Fix: Stoichiometry is critical. Use 1.05 equivalents of NBS.
-
Temperature: Maintain 0°C to Room Temperature . Do not reflux.
-
Solvent: Acetonitrile (ACN) or DMF provides better regioselectivity than non-polar solvents.
Module 3: The Critical Step – Benzylic Chlorination
Context: Converting the benzyl alcohol to benzyl chloride using Thionyl Chloride (
Q: My product decomposes upon workup (turns pink/black). A: Benzylic chlorides are highly reactive and prone to hydrolysis or polymerization in the presence of acid and moisture.
-
The Fix:
-
Scavenge Acid: Add a catalytic amount of DMF (Dimethylformamide) or a base like Pyridine (1.1 eq) to neutralize the HCl formed.
-
Cold Quench: Quench the reaction into saturated
at 0°C . Never quench with water alone; the acidic pH accelerates hydrolysis.
-
Q: I see a dimer impurity (Wurtz-type coupling). A: High concentration leads to intermolecular attack.
-
The Fix: Dilute the reaction. Maintain concentration below 0.1 M in Dichloromethane (DCM).
Q: The reaction stalls at 80% conversion. A: The HCl byproduct might be inhibiting the reaction equilibrium (if not using a base).
-
The Fix: Use the Vilsmeier-Haack condition (SOCl2 + cat. DMF).[3][4] The active species is the chloroiminium ion, which is a more potent chlorinating agent than SOCl2 alone.
Detailed Protocol: The High-Yield "Alcohol Route"
Step 3: Chlorination of 4-bromo-1-(4-hydroxymethylphenyl)pyrazole
Reagents:
-
Substrate: 4-bromo-1-(4-hydroxymethylphenyl)pyrazole (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.5 eq) -
Catalyst: DMF (3-5 drops)
-
Solvent: Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the substrate in anhydrous DCM (10 mL/g) under Nitrogen atmosphere.
-
Activation: Add catalytic DMF. Cool the solution to 0°C .
-
Addition: Add
dropwise over 20 minutes. Note: Gas evolution ( , ) will occur. -
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (polar) should disappear, replaced by a less polar spot (chloride).
-
Workup (CRITICAL):
-
Evaporate the solvent and excess
under reduced pressure (keep bath <40°C). -
Redissolve the residue in fresh DCM.
-
Wash quickly with cold saturated
solution, then brine. -
Dry over
and concentrate.
-
-
Purification: If necessary, pass through a short pad of silica gel (neutralized with 1% triethylamine in hexane) to prevent acid-catalyzed decomposition.
Mechanistic Insight (Why this works)
Understanding the mechanism helps prevent errors. The reaction proceeds via an
Caption: Mechanism of Deoxychlorination. The evolution of SO2 gas drives the reaction forward.
References
-
General Pyrazole Synthesis
-
Benzylic Chlorination Methodology
-
Bromination Standards
Sources
- 1. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.org.mx [scielo.org.mx]
- 7. WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole - Google Patents [patents.google.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. chemimpex.com [chemimpex.com]
Technical Support Hub: Managing Thermal Instability of Chloromethylphenyl Compounds
Status: Active Audience: Process Chemists, chemical Engineers, HSE Officers Topic: Thermal Stability & Runaway Reaction Prevention Last Updated: February 19, 2026
⚠️ CRITICAL SAFETY DIRECTIVE: The "Iron Trigger"
Immediate Action Required: Inspect all process equipment for material compatibility. Hazard: Chloromethylphenyl compounds (e.g., Benzyl Chloride, Chloromethylstyrene) exhibit autocatalytic violent decomposition in the presence of trace iron (Fe), rust, zinc (Zn), or aluminum (Al). Mechanism: These metals form Lewis acids (e.g., FeCl₃) in situ, triggering a Friedel-Crafts self-alkylation cascade. This reaction is instantaneous, highly exothermic, and evolves massive volumes of HCl gas, leading to vessel rupture.
Module 1: Storage & Stability (Prevention)[1]
Q1: What are the non-negotiable storage conditions for 4-Chloromethylstyrene (CMS) vs. Benzyl Chloride?
Technical Guidance: While both compounds share the chloromethyl motif, their instability drivers differ. CMS has a dual-threat: vinyl polymerization and benzyl chloride decomposition.
| Parameter | 4-Chloromethylstyrene (CMS) | Benzyl Chloride |
| Primary Hazard | Radical Polymerization (Vinyl group) | Friedel-Crafts Self-Alkylation |
| Temperature | < 4°C (Refrigerated) | Ambient (Cool, < 25°C) |
| Atmosphere | Aerated (5-10% O₂) if TBC inhibited; Nitrogen if Nitro-inhibited. | Dry Nitrogen (Strict exclusion of moisture) |
| Stabilizer | TBC (requires O₂) or Nitro-compounds (O₂ independent). | Cyclohexanol (0.1–0.5%) or Propylene Oxide (Acid Scavenger). |
| MOC | Glass, Teflon (PTFE), SS316 (Passivated). | Glass-lined, Nickel, Lead. NO MILD STEEL. |
Expert Insight:
-
The Oxygen Paradox: If your CMS is stabilized with 4-tert-butylcatechol (TBC), do not store it under pure nitrogen. TBC requires dissolved oxygen to function as a radical scavenger. Without oxygen, TBC is ineffective, and spontaneous polymerization can occur.
-
Moisture is the Enemy: For Benzyl Chloride, moisture generates HCl via hydrolysis. HCl promotes corrosion of metal containers, releasing Iron (Fe³⁺), which then catalyzes the violent decomposition.
Q2: How do I validate the safety of my storage vessel? (The "Self-Validating" Protocol)
Protocol: Do not rely on visual inspection alone. Use the Cyclohexanol Challenge logic (conceptually) or strict MOC verification.
-
Material Certification: Verify the vessel is Glass-Lined, Enamel, or high-grade Nickel alloy.
-
Passivation Check: If using Stainless Steel (SS316), ensure it is chemically passivated (citric or nitric acid treated) to remove free iron from the surface.
-
Stabilizer Verification:
-
For Benzyl Chloride: Verify the presence of Cyclohexanol (0.25-0.5%) .[1] This acts as a specific complexing agent for trace iron, preventing the catalytic cycle from starting [Reference 1].
-
Module 2: Processing & Reaction Control[3]
Q3: My reaction temperature is rising faster than the dosing rate. What is happening?
Diagnosis: You are likely experiencing a Friedel-Crafts Runaway . Causality:
-
Accumulation: You dosed the chloromethyl compound too fast at a temperature where the reaction rate was slow (accumulation of unreacted reagent).
-
Trigger: The temperature reached a threshold (often ~60-80°C) where the reaction "kicked in," or a pocket of rust in the reactor wall initiated the autocatalytic decomposition.
-
Result: The heat generated by the reaction further accelerates the rate (Arrhenius behavior), and the HCl gas evolved pressurizes the vessel.
Q4: What is the "100 K Rule" and how do I apply it?
Standard: Maintain a process temperature at least 100 Kelvin (100°C) below the DSC (Differential Scanning Calorimetry) onset temperature of the pure substance decomposition.[2]
Application:
-
Benzyl Chloride Decomposition Onset: ~180°C (uncatalyzed).
-
Warning: In the presence of FeCl₃ (catalyst) , the onset temperature drops drastically (often to < 50°C). Therefore, the "100 K Rule" only applies to clean, iron-free systems.
Visualizing the Hazard: The Iron-Catalyzed Cascade
The following diagram illustrates why trace iron is catastrophic.
Caption: The autocatalytic cycle where trace iron generates FeCl3, initiating violent self-polymerization and HCl release.[4][5]
Module 3: Emergency Response (Mitigation)
Q5: The reactor is smoking and pressure is building. Can I quench it with water?
Immediate Response:
-
EVACUATE: If the reaction is already violent (rapid pressure rise, audible rumbling), evacuation is the only safe option. Rupture is imminent.[6]
-
Remote Quenching (Early Stage Only):
-
Do NOT add a small amount of water. This will flash to steam and increase pressure.
-
Protocol: If the vessel has a bottom dump valve and it is safe to approach, dump the contents into a pre-filled quench tank containing a large excess of cold, dilute Sodium Hydroxide (NaOH) or Sodium Carbonate .
-
Why: The base neutralizes the HCl and the catalyst (precipitating Iron as Fe(OH)₃), killing the Friedel-Crafts cycle. The large liquid volume acts as a heat sink.
-
Q6: How do I dispose of the polymerized "pink/red" residue?
Handling: The residue is often a polybenzyl resin trapped with acidic byproducts.
-
Solvent: It is often insoluble in standard solvents. Mechanical removal (hydroblasting) is often required.
-
Neutralization: Treat the solid with aqueous bicarbonate to neutralize trapped HCl before disposal.
-
Disposal: Incinerate as halogenated waste.
Summary Data Table: Thermal Properties
| Compound | Boiling Point | Decomp.[2] Onset (DSC) | Critical Stabilizer | Incompatible With |
| Benzyl Chloride | 179°C | ~180°C (Pure)< 60°C (w/ Iron) | Cyclohexanol / Propylene Oxide | Iron, Aluminum, Zinc, Moisture |
| 4-Chloromethylstyrene | 229°C | ~100°C (Polymerization)~160°C (Decomp) | TBC (needs O₂) or Nitro-phenols | Heat, Light, Peroxides, Acids |
| Chloromethyl Phenyl Sulfone | N/A (Solid) | > 150°C | None (Store Cool) | Strong Oxidizers |
References
-
Stabilization of Benzyl Chloride. U.S. Patent 2,542,216. Describes the use of cyclohexanol to prevent iron-catalyzed decomposition.
-
Safe Storage and Handling of 4-Chloromethylstyrene. TCI Chemicals Safety Data Sheet. Details TBC inhibition and temperature requirements.
-
Runaway Reaction Hazards of Benzyl Chloride. IJE Transactions B: Applications. Discusses the kinetics and reactor material compatibility (PTFE vs Steel).
-
Determination of Decomposition Onset (DSC). UNECE Manual of Tests and Criteria. Explains the methodology for determining safe operating limits (100K rule).
-
Friedel-Crafts Alkylation Mechanism. Organic Chemistry Portal. Details the Lewis Acid catalyzed pathway relevant to the self-alkylation hazard.
Sources
Technical Support Center: Solvent Effects on the Reactivity of 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances associated with this versatile intermediate. The reactivity of this molecule is highly dependent on the solvent system employed, and understanding these effects is critical for achieving desired reaction outcomes, optimizing yields, and troubleshooting unexpected results.
Introduction: Understanding the Dual Reactivity of the Molecule
4-bromo-1-[4-(chloromethyl)phenyl]pyrazole possesses two primary sites susceptible to chemical transformation:
-
The Benzylic Chloride (-CH₂Cl): This is the most reactive site for nucleophilic substitution reactions (SN1 and SN2). The choice of solvent will fundamentally dictate the mechanistic pathway, reaction rate, and product profile.
-
The 4-Bromo Position on the Pyrazole Ring: This C-Br bond is significantly less reactive towards classical nucleophilic substitution but is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2]
This guide will focus on the solvent effects pertaining to the reactivity of the benzylic chloride , as this is the most common source of experimental variability and troubleshooting challenges.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My nucleophilic substitution reaction is extremely slow or has a very low yield. How can the solvent be the cause?
Answer: This is a classic problem that almost always points to a mismatch between the solvent and the intended reaction mechanism (SN1 vs. SN2). The benzylic chloride on your molecule can react via either pathway, and solvent choice is the primary factor that favors one over the other.
-
Scenario A: You are attempting an SN2 reaction (strong, anionic nucleophile) in a polar protic solvent (e.g., Methanol, Ethanol, Water).
-
Causality: Polar protic solvents have acidic hydrogens that form strong hydrogen bonds with your negatively charged nucleophile.[3][4] This creates a "solvent cage" around the nucleophile, stabilizing it and drastically reducing its energy and, therefore, its reactivity.[5] For an SN2 reaction, which relies on a highly reactive nucleophile to attack the electrophilic carbon, this caging effect is severely detrimental.[3][5]
-
Solution: Switch to a polar aprotic solvent like DMF, DMSO, acetone, or acetonitrile.[3][6] These solvents will dissolve the nucleophile (if it's a salt) but will not form hydrogen bonds, leaving the nucleophile "naked" and highly reactive to perform the backside attack required for an SN2 mechanism.[5][7] The rate of an SN2 reaction can increase by orders of magnitude when switching from a protic to an aprotic solvent.[5]
-
.
Caption: Nucleophile solvation in protic vs. aprotic solvents.
-
Scenario B: You are attempting an SN1 reaction (weak, neutral nucleophile) in a non-polar or polar aprotic solvent.
-
Causality: The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate.[8][9] This step is highly energy-intensive. Polar protic solvents are essential for SN1 reactions because they stabilize both the forming carbocation and the departing chloride anion through dipole-dipole interactions and hydrogen bonding, lowering the activation energy.[6][7] Aprotic or non-polar solvents cannot provide this stabilization, making carbocation formation prohibitively slow.
-
Solution: Use a polar protic solvent like water, methanol, ethanol, or a mixture (e.g., aqueous isopropyl alcohol).[6][10] These solvents will facilitate the departure of the leaving group and stabilize the resulting benzylic carbocation. Often, in these reactions (termed solvolysis), the solvent itself acts as the nucleophile.[5]
-
Question 2: I am getting a mixture of products, including some with inverted stereochemistry and others with racemization. What is happening?
Answer: This outcome suggests that your reaction is proceeding through competing SN1 and SN2 pathways. The benzylic carbon is a secondary carbon, which is known to be susceptible to both mechanisms. Your solvent choice is likely in a "grey area" that does not strongly favor one pathway over the other.
-
Causality:
-
The SN2 pathway proceeds via a backside attack, which results in a complete inversion of stereochemistry at the reaction center.[8][11]
-
The SN1 pathway proceeds through a planar carbocation intermediate. The nucleophile can then attack from either face of the plane, leading to a mixture of enantiomers, i.e., racemization .[8][9]
-
-
Troubleshooting Strategy:
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. scielo.org.mx [scielo.org.mx]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. quora.com [quora.com]
- 8. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 9. Nucleophilic Substitution Reaction - GeeksforGeeks [geeksforgeeks.org]
- 10. ias.ac.in [ias.ac.in]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center dedicated to the cross-coupling of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these critical reactions. Pyrazole scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making their efficient functionalization a cornerstone of modern synthesis. However, the unique electronic properties and potential for catalyst inhibition by pyrazole substrates can present significant challenges.
This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you navigate these complexities, optimize your reaction conditions, and achieve high-yield, reproducible results.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the cross-coupling of pyrazoles in a direct question-and-answer format.
Question 1: My Suzuki-Miyaura C-C coupling reaction of a 4-halopyrazole is giving low to no yield. What are the primary causes and how can I optimize the reaction?
Answer:
Low or no yield in Suzuki-Miyaura couplings involving pyrazoles is a frequent issue stemming from a combination of factors related to catalyst activity and substrate stability. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Inactivity: The N-H group of an unprotected pyrazole can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] Furthermore, the electron-rich nature of the pyrazole ring can make the initial oxidative addition step challenging.
-
Solution: Employ modern, highly active catalyst systems. Bulky, electron-rich biarylphosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), are designed to accelerate both oxidative addition and reductive elimination.[2] Using a pre-formed catalyst, or "precatalyst," like XPhos Pd G2 or G3 , is highly recommended as it ensures the efficient generation of the active Pd(0) species.[3]
-
-
Inappropriate Base Selection: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step. An unsuitable base can lead to slow transmetalation, promoting side reactions, or degradation of the boronic acid.
-
Solution: For pyrazole Suzuki couplings, a moderately strong base like potassium phosphate (K₃PO₄ ) is often the optimal choice.[1] It is generally more effective than carbonates (e.g., K₂CO₃, Cs₂CO₃) in these systems. Ensure the base is finely powdered and anhydrous, as inconsistent quality can affect reproducibility.[4]
-
-
Sub-optimal Solvent and Temperature:
-
Solution: A mixture of an aprotic polar solvent and water, such as 1,4-dioxane/H₂O or Toluene/H₂O , is standard.[1] The water is essential for the activity of the inorganic base. The reaction often requires elevated temperatures (80-110 °C) to proceed efficiently. However, excessively high temperatures (>120 °C) can cause catalyst decomposition, evidenced by the formation of palladium black.[5]
-
-
Halide Reactivity: The reactivity of the halopyrazole follows the expected trend: I > Br > Cl .[6] While chloro- and bromopyrazoles are often preferred due to a lower propensity for side reactions, they require more active catalysts to achieve good yields compared to their iodo counterparts.[7]
Caption: Decision workflow for N-H protection in pyrazole cross-coupling.
Q3: For N-arylation of an unsymmetrical pyrazole (e.g., 3-methylpyrazole), how can I control the regioselectivity between the N1 and N2 positions?
A: Controlling N1/N2 regioselectivity is a classic challenge in pyrazole chemistry and is governed by a subtle interplay of steric and electronic factors.
-
Steric Hindrance: This is often the dominant factor. The incoming aryl group will preferentially attack the less sterically hindered nitrogen atom. [8]A bulky substituent on the pyrazole (e.g., at C3 or C5) or a bulky aryl halide (e.g., with ortho-substituents) will strongly favor arylation at the more accessible nitrogen.
-
Solvent Choice: The polarity of the solvent can significantly influence the outcome. Polar aprotic solvents like DMF and DMSO are common starting points. [8]* Base/Catalyst System: The choice of base and catalyst can sometimes reverse selectivity. While a standard K₂CO₃ or Cs₂CO₃ base might favor one isomer, changing the counterion or using a different catalyst system (e.g., switching from a Pd to a Cu catalyst) can alter the preferred site of reaction. [8]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole with an Arylboronic Acid
This protocol is a robust starting point for the C-C coupling of pyrazoles.
Materials:
-
4-Bromopyrazole derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
XPhos Pd G2 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 eq), arylboronic acid (1.5 eq), XPhos Pd G2 (0.02 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume, to make a ~0.2 M solution with respect to the pyrazole).
-
Seal the vial and place it in a pre-heated oil bath or heating block at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig C-N Coupling of an Unprotected Pyrazole with an Aryl Bromide
This protocol utilizes a highly active catalyst system necessary for coupling inhibitory N-heterocycles. [9] Materials:
-
Pyrazole (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Pd₂(dba)₃ (2 mol%)
-
AdBrettPhos (4.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.02 eq), AdBrettPhos (0.044 eq), and NaOtBu (1.4 eq) to an oven-dried reaction vial with a stir bar.
-
Add the aryl bromide (1.0 eq) and the pyrazole (1.2 eq).
-
Add anhydrous toluene (to make a ~0.2 M solution).
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in a pre-heated oil bath or heating block at 110 °C.
-
Stir the reaction for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and water, then proceed with a standard aqueous workup and purification as described in Protocol 1.
References
-
Saleh, T. S., et al. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. ResearchGate. [Link]
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry, 69, 5578-5587. [Link]
-
Saleh, T.S., et al. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles... Catalysts. [Link]
-
Pérez, J., et al. (2014). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology. [Link]
-
Martinek, N., et al. (2022). Comparative Screening of DalPhos/Ni Catalysts in C-N Cross-couplings... ResearchGate. [Link]
-
Bandyopadhyay, A., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC. [Link]
-
Chen, W., et al. (2014). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132, 15914-15917. [Link]
-
Lee, D. (2016). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4586. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. [Link]
-
Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Bandyopadhyay, A., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]
-
Tcyrulnikov, S., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Reddit User Discussion (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Karad, S. N., & Browne, D. L. (2020). Borane Catalyzed Selective Diazo Cross‐Coupling Towards Pyrazoles. ORCA - Cardiff University. [Link]
-
Chen, P., & Lee, C. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 26(11), 3379. [Link]
-
Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Journal of Organic Chemistry, 76, 5915-5923. [Link]
-
Afzal, M. A., et al. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
ResearchGate (2020). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. ResearchGate. [Link]
-
Gande, A., & Li, W. (2018). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Chemical Communications, 54(71), 9953-9956. [Link]
-
ResearchGate (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
-
Drabina, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Chen, D. Y-K., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 910-922. [Link]
-
Thomas, D. A., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Jäkle, F., et al. (2007). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B, 62(6), 859-872. [Link]
-
Váradi, A., et al. (2016). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
-
Drabina, P., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles... Academia.edu. [Link]
-
Kaur, N. (2025). Synthetic advances in C(sp 2)-H/N–H arylation of pyrazole derivatives through activation/substitution. ResearchGate. [Link]
-
Niu, J-J., et al. (2006). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. E-Journal of Chemistry. [Link]
-
He, J., et al. (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Journal of the American Chemical Society, 139(15), 5273-5276. [Link]
-
Ocansey, E., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances. [Link]
-
Ocansey, E., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13803-13812. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Intermediates
Welcome to the technical support center dedicated to addressing the significant challenge of poor solubility often encountered with pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth solutions and troubleshooting strategies. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory application, offering insights grounded in established scientific principles and field-proven experience.
Introduction: The Pyrazole Solubility Challenge
Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Their versatility as a bioisostere for arenes can lead to improved potency and physicochemical properties.[2][3] However, their often planar and crystalline nature, coupled with strong intermolecular forces like hydrogen bonding, can lead to poor solubility in both aqueous and organic solvents.[4][5] This presents a significant hurdle throughout the drug discovery and development process, from synthesis and purification to formulation and in vivo studies.[6]
This guide provides a structured approach to diagnosing and overcoming these solubility issues, starting with frequently asked questions for rapid problem-solving and progressing to detailed troubleshooting guides with step-by-step protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions regarding pyrazole solubility, offering quick and actionable advice.
Q1: My pyrazole intermediate is precipitating prematurely from the reaction mixture. What are my immediate options?
A: Premature precipitation can halt a reaction and complicate purification.[4] Here are some immediate strategies to consider:
-
Modify the Solvent System: Introduce a co-solvent to enhance the solvating power of your reaction medium.[4][7] Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG).[4][7]
-
Adjust the Temperature: Increasing the reaction temperature can often improve the solubility of your compound.[4][8] However, you must be cautious of potential side reactions or degradation at higher temperatures.
-
Lower Reactant Concentration: Reducing the concentration of your reactants can sometimes prevent the product from reaching its saturation point and precipitating.[4]
Q2: What are the key factors that influence the solubility of my pyrazole derivatives?
A: Several intrinsic and extrinsic factors govern the solubility of pyrazole derivatives:
-
Molecular Weight: Generally, as molecular weight increases, solubility tends to decrease.[4]
-
Crystal Structure: The energy required to break the crystal lattice directly impacts solubility. A more stable crystal lattice results in lower solubility.[4][5]
-
Substituents: The nature of the groups attached to the pyrazole ring is critical. Lipophilic groups typically reduce aqueous solubility, while polar or ionizable groups can enhance it.[4]
-
Intermolecular Forces: Strong forces, particularly hydrogen bonding, contribute to lower solubility.[4]
-
pH: For pyrazole derivatives with ionizable functional groups, the pH of the solution is a powerful determinant of solubility.[4]
Q3: I'm struggling with recrystallization due to my compound's poor solubility in most common solvents. What should I try?
A: Recrystallization of poorly soluble compounds is a common challenge. Consider these alternative approaches:
-
Binary Solvent System: This is a powerful technique where you dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble, but is miscible with the "good" solvent) is added dropwise until the solution becomes slightly turbid. Slow cooling should then promote the formation of high-purity crystals.[4]
-
Hot Filtration: If your compound is sparingly soluble even in hot solvents, you can use hot filtration to remove insoluble impurities. This involves dissolving the compound in a minimal amount of hot solvent and quickly filtering it.[4]
Q4: Can I predict which solvents are likely to be effective for my pyrazole intermediate?
A: While experimental screening is definitive, you can make educated predictions. 1H-pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[4][8] The choice of solvent for a specific derivative will depend on its overall polarity, which is dictated by its substituents.[4] Common organic solvents used in the synthesis and purification of pyrazole derivatives include ethanol, methanol, acetone, toluene, dichloromethane, and acetonitrile.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides a more comprehensive, systematic approach to tackling complex solubility problems, complete with workflow diagrams and detailed protocols.
Troubleshooting Workflow for Poor Pyrazole Solubility
When faced with a poorly soluble pyrazole intermediate, a systematic approach is crucial. The following workflow provides a logical progression from initial characterization to advanced solubilization techniques.
Caption: A systematic workflow for troubleshooting poor pyrazole solubility.
Guide 1: Systematic Solvent and Co-solvent Screening
The most direct approach to addressing solubility issues is to find a more suitable solvent or solvent system.[4] A systematic screening process can save significant time and resources.
Objective: To identify a single solvent that provides adequate solubility for your pyrazole intermediate at the desired temperature.
Materials:
-
Your pyrazole intermediate
-
A selection of common laboratory solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, toluene, DMF, DMSO)
-
Small vials (e.g., 2 mL)
-
Stir plate and stir bars
-
Heating block or oil bath
Procedure:
-
Add a small, known amount of your pyrazole intermediate (e.g., 5-10 mg) to several vials.
-
To each vial, add a different solvent in small, measured increments (e.g., 0.1 mL).
-
Stir the mixture at room temperature and observe for dissolution.
-
If the compound does not dissolve, gently warm the vial while stirring and observe any changes.
-
Record the solvent and the approximate volume required to achieve complete dissolution.
-
Select the solvent that provides the best solubility under conditions compatible with your intended reaction or purification.
Objective: To identify a suitable co-solvent to maintain the pyrazole derivative in solution during a reaction or purification.
Materials:
-
Your pyrazole intermediate
-
Your primary solvent (from your reaction or initial testing)
-
A selection of miscible co-solvents (e.g., ethanol, propylene glycol, PEG 200, NMP, DMA)[7][9]
-
Vials, stir plate, and heating apparatus as in Protocol 1
Procedure:
-
Add a known amount of your pyrazole intermediate to a vial.
-
Add your primary solvent in a volume that is insufficient to fully dissolve the compound.
-
While stirring, add a co-solvent dropwise.
-
Observe for dissolution.
-
Record the volume of co-solvent required for each successful mixture.
-
Select the co-solvent that provides the best solubility with the smallest volume added and is compatible with your experimental conditions.[4]
Guide 2: pH Modification for Ionizable Pyrazoles
For pyrazole intermediates containing acidic or basic functional groups, altering the pH of the medium can dramatically increase solubility.[4] Pyrazole itself is a weak base and can be protonated in acidic solutions, which generally increases aqueous solubility.[10][11][12][13]
Caption: The relationship between pH and the solubility of ionizable pyrazoles.
Objective: To determine the optimal pH for maximizing the solubility of an ionizable pyrazole intermediate.
Materials:
-
Your pyrazole intermediate
-
A series of buffers covering a wide pH range (e.g., pH 2 to pH 10)
-
Vials and agitation equipment (e.g., orbital shaker)
-
A method for quantifying the concentration of the dissolved pyrazole (e.g., HPLC-UV, UV-Vis spectroscopy)
Procedure:
-
Add an excess amount of your solid pyrazole intermediate to a series of vials.
-
Add a known volume of each buffer to the respective vials.
-
Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
After equilibration, separate the solid and liquid phases by centrifugation or filtration.
-
Carefully remove an aliquot of the supernatant and dilute it as necessary.
-
Quantify the concentration of the dissolved pyrazole using your chosen analytical method.
-
Plot the solubility as a function of pH to identify the optimal pH range.
Guide 3: Advanced Solubilization Strategies
When solvent and pH adjustments are insufficient, more advanced strategies may be necessary, particularly for compounds progressing towards formulation development.
If your pyrazole derivative has sufficiently acidic or basic functional groups, converting it into a salt can significantly enhance its aqueous solubility.[4][14] This is a widely used strategy in the pharmaceutical industry.[15]
-
For Basic Pyrazoles: React with an inorganic or organic acid (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid) to form a more soluble salt.[14]
-
For Acidic Pyrazoles: React with a base (e.g., NaOH, KOH, Ca(OH)₂) to form a salt.
In the early stages of drug discovery, medicinal chemists can modify the pyrazole scaffold to improve solubility. Strategies include:
-
Introducing Polar Functional Groups: Adding groups like hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH) can increase polarity and hydrogen bonding with water.[4]
-
Disrupting Crystal Packing: Introducing bulky groups or increasing the number of rotatable bonds can disrupt the planarity of the molecule, which can lower the crystal lattice energy and improve solubility.[5]
For late-stage development and preclinical studies, formulation techniques are employed to enhance the solubility and bioavailability of poorly soluble compounds.[6][9] These include:
-
Solid Dispersions: The pyrazole compound is dispersed in a hydrophilic carrier (e.g., PVP, HPMC, PEG) at a molecular level.[4][16] This can create an amorphous system with higher apparent solubility.[4]
-
Micronization and Nanonization: Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[9][17][18]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble pyrazole, increasing its solubility in aqueous media.[19]
Part 3: Data Presentation and Summary
Quantitative data is essential for making informed decisions. The following tables provide a comparative overview of common solubilization techniques and solvents.
Table 1: Overview of Common Solubility Enhancement Techniques
| Technique | Mechanism of Action | Typical Fold Increase in Solubility | Applicability Notes |
| Co-solvency | Increases the solvating power of the solvent system.[4][17] | 2 - 500x | Widely used in liquid formulations and for synthesis.[4] |
| pH Adjustment | Alters the ionization state of the molecule.[4] | 10 - 1000x+ | Effective only for ionizable compounds.[4] |
| Salt Formation | Increases ionization and disrupts the crystal lattice.[4] | 100 - 1000x+ | Requires the presence of acidic or basic functional groups.[4] |
| Structural Modification | Introduces polar groups or disrupts crystal packing.[5] | 2 - 1000x+ | Requires synthetic chemistry effort; may impact biological activity.[16] |
| Solid Dispersions | Disperses the compound in a hydrophilic carrier, often creating an amorphous state.[4] | 10 - 200x | Can significantly improve dissolution rate and bioavailability.[6] |
| Particle Size Reduction | Increases the surface area available for dissolution.[17][18] | N/A (increases rate, not equilibrium solubility) | Improves dissolution rate but not thermodynamic solubility.[17] |
Note: The "Fold Increase" values are illustrative and can vary significantly based on the specific compound and system.
Table 2: General Solubility of 1H-Pyrazole in Common Solvents
| Solvent | Solubility |
| Water | Limited[4][8] |
| Ethanol | Soluble[4][8] |
| Methanol | Soluble[4][8] |
| Acetone | Soluble[4][8] |
Conclusion
Overcoming the poor solubility of pyrazole intermediates is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide—from simple solvent adjustments to advanced formulation techniques—researchers can effectively navigate these hurdles. This technical support center serves as a living document, and we encourage you to consult the referenced literature for a deeper understanding of these complex topics.
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Retrieved from [Link]
- Wang, S., et al. (n.d.).
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- WuXi AppTec DMPK. (2024, March 15).
- World Pharma Today. (2025, October 17).
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- Jain, S., et al. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis.
- (2022, April 19).
- Jarhad, D. B., et al. (2024, October 15).
- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ResearchGate. (2022, December 27).
- BenchChem. (n.d.).
- PMC. (2024, December 10).
- Der Pharma Chemica. (2015).
- MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
- PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
- JOCPR. (n.d.).
- MDPI. (2023, September 13).
- (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- (2026, February 1). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- PMC. (2021, October 10).
- ResearchGate. (n.d.).
- Chemistry Stack Exchange. (2018, February 28). One-pot synthesis of pyrazole [closed].
- (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- PMC. (2022, September 8).
- (n.d.).
-
Afaf, E.-S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 26(23), 7249. [Link]
- National Journal of Pharmaceutical Sciences. (2021, May 15).
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
- EPJ Web of Conferences. (n.d.).
- IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
- TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review.
- ResearchGate. (2025, July 8). (PDF)
- Google Patents. (n.d.). CN1161339C - A new pyrazole derivative, medicinal salt and composition thereof.
- (2026, January 24).
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- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 19. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
workup procedures to remove catalyst residues from pyrazole products
Technical Support Center: Catalyst Residue Removal in Pyrazole Synthesis
Ticket ID: PYR-MET-001 Subject: Troubleshooting persistent metal catalyst residues (Pd, Cu, Fe) in pyrazole products. Status: Open Assigned Specialist: Senior Application Scientist
Core Issue Analysis: The "Pyrazole Trap"
User Query: "I've run a copper-catalyzed cyclization to make a substituted pyrazole. Standard aqueous workup isn't working; the product is still green/blue, and NMR shows broad peaks. Column chromatography didn't clean it up. Why is this sticking?"
Technical Diagnosis:
The root cause is the coordination chemistry of the pyrazole ring . Unlike simple aromatics, pyrazoles are excellent ligands. The
Standard silica chromatography often fails because the metal-pyrazole complex streaks or co-elutes with the free ligand. To purify, you must break this coordination bond using a Ligand Exchange Strategy —introducing a scavenger with a higher affinity for the metal than your pyrazole product.
Troubleshooting Modules (FAQs & Protocols)
Module A: Copper Removal (The "Blue" Problem)
Common in: Ullmann-type couplings, Chan-Lam couplings, and oxidative cyclizations.
Q: My product has a persistent green/blue tint. How do I remove the copper?
A: The Chelation Wash Protocol. Simple water washes are insufficient. You need a water-soluble chelator that outcompetes the pyrazole for the copper ion.
Protocol 1: The Ammonia/EDTA Strip
-
Dissolution: Dissolve the crude reaction mixture in a non-miscible organic solvent (e.g., EtOAc, DCM). Avoid ethers if possible, as they can stabilize metals.
-
Primary Wash: Wash the organic layer with 10% aqueous NH₄OH (ammonium hydroxide).
-
Observation: The aqueous layer will turn deep blue (formation of
).
-
-
Iteration: Repeat the NH₄OH wash until the aqueous layer is colorless .
-
Polishing: Perform a final wash with 0.5 M EDTA (disodium salt) adjusted to pH 8–9. EDTA binds residual Cu(II) species that ammonia might miss.
-
Drying: Dry over
(not , as Mg can sometimes trap trace chelators) and concentrate.
Why this works: Ammonia and EDTA have significantly higher formation constants (
Module B: Palladium Removal (The "Black" Problem)
Common in: Suzuki-Miyaura, Buchwald-Hartwig, and C-H activation on pyrazoles.
Q: I have dark residues/grey solids, and ICP-MS shows high Pd ppm. Celite filtration didn't help.
A: The Scavenger Resin & Activated Carbon Approach. Palladium often exists as soluble clusters or nanoparticles stabilized by the pyrazole. Celite only removes bulk solids.
Protocol 2: Activated Carbon Treatment (The "Hot Filtration") Note: Not all carbon is equal. Use specialized carbons like Darco® KB-G or Ecosorb®.
-
Slurry: Dissolve crude product in a polar solvent (MeOH or EtOH are best; THF is acceptable).
-
Addition: Add Activated Carbon (10–20 wt% relative to crude mass) .
-
Heat: Reflux the mixture for 30–60 minutes. Crucial: Heat promotes the dissociation of the Pd-pyrazole complex, allowing the carbon to adsorb the metal.
-
Filtration: Filter hot through a pad of Celite 545 .
-
Wash: Wash the pad with hot solvent to recover adsorbed product.
Protocol 3: Thiol-Modified Silica (SiliaMetS®) If carbon fails or reduces yield, use a functionalized scavenger.
-
Reagent: SiliaMetS® Thiol (or equivalent mercaptopropyl silica).
-
Dosage: 4 equivalents relative to the residual Pd (or 10 wt% if ppm is unknown).
-
Procedure: Stir in solvent (EtOAc or THF) at 50°C for 1–4 hours. Filter off the silica.[1][2] The thiol-Pd bond is stronger than the pyrazole-Pd bond.
Module C: The "Salt Formation" Trick (Universal Method)
Best for: Liquid pyrazoles or those with high solubility in organics.[3]
Q: I can't use heavy metal scavengers due to cost. Is there a chemical workup?
A: Reversible Protonation.
Pyrazoles are weak bases (
Protocol 4: Acid-Base Extraction
-
Extraction: Dissolve crude mixture in an organic solvent (EtOAc).
-
Salt Formation: Extract with 2M HCl .
-
Separation: Discard the organic layer (contains the catalyst).
-
Recovery: Basify the aqueous layer with NaOH or
to pH > 9. -
Back-Extraction: Extract the free pyrazole base back into fresh organic solvent (DCM/EtOAc).
Decision Logic: Selecting the Right Workflow
The following diagram illustrates the decision process for selecting the optimal purification route based on the specific metal and product state.
Figure 1: Decision tree for selecting the appropriate catalyst removal strategy based on metal type and product stability.
Comparative Data: Scavenger Efficiency
The table below summarizes the efficiency of different methods for removing Pd/Cu from nitrogen-heterocycle rich mixtures.
| Method | Target Metal | Mechanism | Pros | Cons |
| Aq.[3][6] NH₄OH Wash | Copper | Ligand Displacement | Cheap, visual endpoint (blue color). | High pH can hydrolyze esters; requires multiple washes. |
| EDTA Wash | Copper / Iron | Chelation | Highly effective; mild pH range (4–9). | Hard to remove EDTA traces if not careful. |
| SiliaMetS® Thiol | Palladium | Covalent Binding | High affinity for Pd(II) and Pd(0); no leaching. | Expensive; adds a solid-handling step. |
| Activated Carbon | Pd / Rh / Ru | Adsorption | Cheap; removes bulk metal. | Can adsorb product (yield loss); messy filtration. |
| Acid Extraction | Universal | Solubility Switch | Separates product from neutral metal complexes. | Only works for basic pyrazoles; requires pH stability. |
References
-
Biotage. (2023).[7] How to Remove Palladium in three easy steps.[7] Biotage Technical Guides. Link
-
BenchChem. (2025).[1] Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. BenchChem Troubleshooting.[8] Link
-
ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst? Community Discussion / Protocols. Link
-
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Google Patents. Link
-
Osaka Gas Chemicals. (n.d.). Selective adsorption and removal of Palladium (Pd).[4] Activated Carbon Business Division. Link
-
Sigma-Aldrich. (n.d.). Metal Scavengers - User Guide. Merck KGaA. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 6. Coinage Metal-Catalyzed Divergent Heterocyclizations of Underexplored N‑Propargyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Pyrazole Synthesis with Moisture-Sensitive Reagents
Introduction: The Critical Role of Anhydrous Conditions in Pyrazole Synthesis
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] A common and effective method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[2][3] While seemingly straightforward, this reaction, along with other pyrazole syntheses, often employs reagents that are highly sensitive to moisture. The presence of water can lead to a cascade of undesirable side reactions, significantly impacting yield, purity, and reproducibility.
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with handling moisture-sensitive reagents in pyrazole synthesis. Through a series of troubleshooting scenarios and frequently asked questions, this document provides practical, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Overcoming Common Hurdles in Moisture-Sensitive Pyrazole Synthesis
This section addresses specific issues that may arise during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Issue 1: Low or No Product Yield
Question: My pyrazole synthesis is resulting in a disappointingly low yield, or in some cases, no desired product at all. I suspect moisture contamination. What are the likely causes and how can I rectify this?
Answer: Low yields are a frequent consequence of inadequate control over moisture. Several factors related to moisture-sensitivity can be at play:
-
Decomposition of Reagents: Hydrazine and its derivatives, especially anhydrous hydrazine, are susceptible to decomposition in the presence of water.[4] This is particularly true at elevated temperatures. Phenylhydrazine is also known to decompose and form colored impurities.[4]
-
Reduced Nucleophilicity of Hydrazine: While the Knorr synthesis is often acid-catalyzed, an excessively aqueous or acidic environment can protonate the hydrazine, rendering it non-nucleophilic and thus unreactive towards the dicarbonyl compound.[4]
-
Hydrolysis of Intermediates: The reaction proceeds through imine and enamine intermediates that can be susceptible to hydrolysis, reversing the reaction progress.
-
Solvent Purity: Using solvents that have not been properly dried is a primary source of moisture. Commercially available "anhydrous" solvents may still contain unacceptable levels of water for highly sensitive reactions.
Troubleshooting Workflow for Low Yield:
Caption: A decision-making workflow for troubleshooting low yields in moisture-sensitive pyrazole synthesis.
Issue 2: Formation of Colored Impurities
Question: My reaction mixture is turning a deep yellow or reddish-brown color, and I'm isolating impure product. What is causing this discoloration?
Answer: The formation of colored impurities is a common issue, particularly when using phenylhydrazine or its salts.[4] This is often due to the decomposition or air-oxidation of the hydrazine reagent.[4] To mitigate this:
-
Use High-Purity Reagents: Ensure your hydrazine reagent is pure and, if necessary, distill it before use.[4]
-
Inert Atmosphere: When setting up the reaction, purge the reaction vessel with an inert gas like nitrogen or argon to displace oxygen.[5]
-
Storage: Store hydrazine reagents in a cool, dark place under an inert atmosphere.[4]
Issue 3: Inconsistent Reaction Rates and Reproducibility
Question: I am observing significant variations in reaction times and yields between batches, even when I believe I am following the same procedure. Could trace amounts of water be the culprit?
Answer: Absolutely. Inconsistent results are a hallmark of reactions sensitive to trace impurities, including water. The catalytic effect of acid, for instance, can be highly dependent on the precise reaction conditions, which are influenced by water content. To enhance reproducibility:
-
Standardize Drying Procedures: Implement and strictly adhere to a standardized protocol for drying solvents and reagents.
-
Quantify Water Content: Utilize Karl Fischer titration to determine the water content of your solvents, establishing a consistent baseline for your reactions.[6]
-
Inert Gas Source: Ensure your inert gas source is dry by passing it through a drying agent (e.g., Drierite, molecular sieves).
Frequently Asked Questions (FAQs)
Q1: What is the difference between using anhydrous hydrazine and hydrazine hydrate or sulfate?
A1: Anhydrous hydrazine is a highly reactive and flammable liquid that is extremely sensitive to moisture and air.[7] Hydrazine hydrate is a solution of hydrazine in water, and while easier to handle, it introduces water into the reaction, which may be undesirable. Hydrazine sulfate is a stable, crystalline solid that can be a good alternative when stability is a concern, as the hydrazine can be liberated in situ.[4] The choice depends on the specific requirements of your reaction and your capabilities for handling highly reactive reagents.
Q2: What are the best practices for drying solvents for pyrazole synthesis?
A2: The choice of drying agent and method depends on the solvent. Here are some recommendations based on quantitative studies:[6][8]
| Solvent | Recommended Drying Agent(s) | Typical Residual Water Content (ppm) |
| Tetrahydrofuran (THF) | Activated 3Å molecular sieves, Neutral Alumina | <10 |
| Dichloromethane (DCM) | Activated 3Å molecular sieves, Activated Silica | <10 |
| Toluene | Activated 3Å molecular sieves, Activated Silica | <10 |
| Methanol/Ethanol | Activated 3Å molecular sieves (10% m/v, 72h) | <50 |
For many common solvents, passing them through a column of activated neutral alumina or allowing them to stand over activated 3Å molecular sieves are effective and safer alternatives to distillation from reactive metal hydrides.[6][8]
Q3: How do I set up a reaction under an inert atmosphere?
A3: The two most common methods for creating an inert atmosphere are using a glovebox or a Schlenk line.[5][9]
-
Glovebox: A sealed container filled with an inert gas, allowing for the manipulation of reagents in an oxygen- and moisture-free environment.[5]
-
Schlenk Line: A dual-manifold system that allows for the evacuation of air from a reaction flask and backfilling with an inert gas.[9] This process is typically repeated three times to ensure a truly inert atmosphere.[9]
For less stringent requirements, a balloon filled with an inert gas connected to the reaction flask via a needle can suffice.[10]
Experimental Workflow for Setting Up an Inert Atmosphere Reaction:
Sources
- 1. researchgate.net [researchgate.net]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. arxada.com [arxada.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
optimization of reaction time and temperature for pyrazole formation
Technical Support Center: Optimization of Pyrazole Synthesis Topic: Reaction Time & Temperature Parameters for Knorr Pyrazole Formation Ticket ID: PYR-OPT-2026 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Mission Statement
Welcome to the Technical Support Center. This guide is not a textbook; it is a troubleshooting engine designed to unblock your specific experimental bottlenecks. We focus here on the Knorr Pyrazole Synthesis , the condensation of hydrazines with 1,3-dicarbonyls, which remains the industry standard for drug discovery.
Our goal is to help you navigate the critical trade-offs between Kinetic Control (Regioselectivity) and Thermodynamic Completion (Yield).
Module 1: The Regioselectivity Battlefield (Temperature & Kinetics)
The Core Problem: When reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, you often obtain a mixture of 1,3- and 1,5-substituted isomers.
-
Kinetic Product: Formed by the attack of the most nucleophilic nitrogen on the most electrophilic carbonyl. Favored at lower temperatures .
-
Thermodynamic Product: The more stable isomer (often sterically less crowded). Favored at higher temperatures or longer reaction times due to equilibration.
Mechanistic Insight: The reaction proceeds via a hydrazone intermediate.[1][2] The formation of this intermediate is reversible. High temperatures allow the hydrazone to revert to starting materials and re-form the more stable isomer before the irreversible cyclization step.
Decision Pathway: Isomer Control
Figure 1: Decision matrix for selecting temperature conditions based on desired regiochemical outcome.
Module 2: The "Hydrazone Trap" (Reaction Monitoring)
The Core Problem: Users often report "reaction completion" based on TLC consumption of starting material, yet isolate an acyclic intermediate rather than the pyrazole.
Technical Explanation: The Knorr synthesis has two distinct energy barriers:
-
Condensation (Easy): Formation of the hydrazone intermediate.[1] Occurs rapidly, often at room temperature.
-
Cyclization/Dehydration (Hard): Ring closure and loss of water. This is the Rate Determining Step (RDS) in neutral conditions and requires thermal energy or acid catalysis to proceed.
Troubleshooting Matrix: Time & Temperature
| Symptom | Probable Cause | Technical Solution |
| New spot on TLC, but wrong Mass (M+18) | The Hydrazone Trap. Reaction stopped at intermediate. Temp too low or time too short. | Increase Temp: Push to reflux (80°C+). Add Acid: Glacial acetic acid catalyzes the dehydration step [1]. |
| Starting Material remains after 24h | High Activation Energy. Steric bulk prevents nucleophilic attack. | Switch to Microwave: 120°C for 10-20 mins. The thermal spike overcomes the barrier [2]. |
| Tar/Polymerization | Thermal Degradation. 1,3-dicarbonyls are sensitive to prolonged heat. | Reduce Time: Switch from 12h reflux to 10 min Microwave. Inert Atmosphere: Run under N₂ to prevent hydrazine oxidation. |
| Low Regioselectivity (Mix of Isomers) | Thermodynamic Equilibration. Reaction ran too long/hot, losing kinetic control. | Lower Temp: Run at 0°C -> RT. Solvent Switch: Use fluorinated alcohols (TFE) to enhance H-bonding and lock conformation [3]. |
Module 3: Optimized Protocols
Do not rely on "standard" conditions. Choose the protocol that matches your equipment and throughput needs.
Protocol A: Microwave-Assisted Synthesis (High Throughput / Hard Substrates)
Best for: Sterically hindered substrates, library generation, overcoming the "Hydrazone Trap."
-
Preparation: In a 10 mL microwave vial, dissolve 1,3-dicarbonyl (1.0 equiv) and hydrazine (1.1 equiv) in Ethanol (2-4 mL).
-
Catalyst: Add Glacial Acetic Acid (10-20 mol%). Note: Acts as both catalyst and solvent modifier.
-
Irradiation:
-
Temperature: 100 °C - 120 °C.
-
Time: 5 - 10 minutes.
-
Pressure: Set limit to 200 psi (safety cutoff).
-
-
Workup: Cool to RT. If solid precipitates, filter.[3] If not, concentrate in vacuo.
-
Validation: Check LCMS for M+1 (Product) vs M+19 (Hydrate/Intermediate).
Protocol B: Stepwise Temperature Ramping (Regio-Control)
Best for: Unsymmetric substrates where isomer purity is critical.
-
Step 1 (Condensation): Dissolve diketone in Ethanol at 0 °C . Add hydrazine dropwise. Stir for 1-2 hours at 0 °C to RT.
-
Why: Locks in the kinetic attack on the most electrophilic carbonyl.
-
-
Step 2 (Cyclization): Add HCl or Acetic Acid. Heat to 60 °C for 1 hour.
-
Why: Provides just enough energy to dehydrate the specific intermediate formed in Step 1, without enough energy to reverse the reaction (equilibration).
-
Workflow Visualization
Figure 2: Reaction progress showing the critical energy barrier at the cyclization step.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I run this reaction solvent-free? A: Yes. Grinding techniques or neat microwave heating can work, but they pose a risk of "hot spots" leading to tar formation. We recommend a minimum volume of Ethanol or Water (green chemistry) to act as a heat sink and moderator [4].
Q: Why is my yield low even though the starting material is gone? A: Check the volatility of your pyrazole. Small pyrazoles can sublime or evaporate during rotary evaporation. Also, ensure you didn't form the N-acyl hydrazine (if using esters), which is a common side product if the temperature is too low to induce ring closure.
Q: Microwave vs. Conventional Reflux? A: Microwave is superior for difficult substrates. Data indicates MW reduces reaction times from hours (e.g., 4h at 80°C) to minutes (10m at 120°C) with comparable or higher yields [2].
References
-
Knorr Pyrazole Synthesis Mechanism & Catalysis. Source: Name-Reaction.com. URL:[Link]
-
Microwave-Assisted Synthesis of Pyrazoles vs Conventional Heating. Source: BenchChem Technical Support / PubMed. URL:[Link]
-
Regioselectivity Control in Pyrazole Synthesis. Source: Royal Society of Chemistry (RSC) - Discovery of complex reaction pathways. URL:[Link]
-
Green Chemistry Approaches (Water/Solvent-Free). Source: MDPI - Microwave-Assisted Organic Synthesis. URL:[Link]
Sources
minimizing byproduct formation in multi-step pyrazole synthesis
Technical Support Center: Pyrazole Synthesis
From the Desk of a Senior Application Scientist
Welcome to the technical support center for multi-step pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted pyrazoles. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the real-world challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: We are observing poor regioselectivity in the initial condensation step between a 1,3-dicarbonyl compound and a substituted hydrazine. What are the primary factors controlling this, and how can we favor the desired regioisomer?
A1: This is a classic challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyls and hydrazines. The formation of two possible regioisomers is governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the substituted hydrazine's nitrogens.
Underlying Mechanism: The initial step is the nucleophilic attack of one of the hydrazine nitrogens onto a carbonyl carbon. The preferred site of attack is typically the more electrophilic carbonyl. For instance, in an acetylacetone derivative, the ketone carbonyl is generally more electrophilic than the ester carbonyl. Subsequently, condensation and cyclization occur.
Troubleshooting & Optimization Strategies:
-
pH Control: The pH of the reaction medium is critical. In acidic conditions, the hydrazine is protonated, reducing its nucleophilicity, but also activating the carbonyl group. A slightly acidic medium (pH 4-6) is often optimal.
-
Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the reactivity of the hydrazine. Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer during the reaction.
-
Temperature and Reaction Time: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that might lead to equilibration or side reactions.
Experimental Protocol: Optimizing Regioselectivity via pH Control
-
Setup: In three separate round-bottom flasks equipped with stir bars, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.
-
pH Adjustment:
-
Flask A: Add a catalytic amount of acetic acid (to achieve approx. pH 4-5).
-
Flask B: No acid addition (neutral conditions).
-
Flask C: Add a catalytic amount of a non-nucleophilic base like triethylamine (to achieve approx. pH 8-9).
-
-
Reagent Addition: Add the substituted hydrazine (1.1 equivalents) dropwise to each flask at room temperature.
-
Monitoring: Take aliquots from each reaction at 30-minute intervals and analyze by TLC or LC-MS to determine the ratio of the two regioisomers.
-
Analysis: Identify the conditions that provide the highest ratio of the desired regioisomer.
Q2: During the N-alkylation of our pyrazole core, we are getting a significant amount of the undesired N-alkylated isomer. How can we improve the regioselectivity of this step?
A2: N-alkylation of an unsubstituted pyrazole will almost always lead to a mixture of products due to the tautomerism of the pyrazole ring. The two nitrogen atoms are in a dynamic equilibrium, and both can act as nucleophiles.
Controlling Factors:
-
Steric Hindrance: A bulky substituent on the pyrazole ring can sterically hinder one of the nitrogen atoms, directing the alkylating agent to the less hindered nitrogen.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.
-
Nature of the Alkylating Agent: Hard and soft acid-base (HSAB) theory can be predictive here. The two pyrazole nitrogens have different electronic environments.
-
Counter-ion and Solvent: The choice of base and solvent can influence the aggregation state of the pyrazolide anion, which in turn can affect the regioselectivity.
Mitigation Strategies:
-
Use of a Blocking Group: A removable blocking group can be installed on one of the nitrogens to ensure alkylation occurs at the desired position. The blocking group is then removed in a subsequent step.
-
Directed Ortho-Metalation (DoM): If your pyrazole has a directing group, you can use DoM to selectively functionalize the ring.
-
Chromatographic Separation: While not ideal, careful column chromatography can often separate the two isomers.
Table 1: Common Byproducts in Pyrazole Synthesis and Mitigation Strategies
| Byproduct Type | Common Cause | Recommended Mitigation Strategy |
| Regioisomeric Pyrazoles | Use of unsymmetrical starting materials | pH control, solvent optimization, use of blocking groups |
| N-Alkylated Isomers | Tautomerism of the pyrazole ring | Steric hindrance, use of blocking groups, chromatographic separation |
| Over-alkylation Products | Harsh reaction conditions, excess alkylating agent | Use of milder bases, stoichiometric control of reagents, lower temperature |
| Ring-Opened Byproducts | Strong acidic or basic conditions, high temperatures | Maintain moderate pH, control reaction temperature |
Troubleshooting Guide
Scenario: An unexpected peak is observed in the LC-MS analysis of our crude product after a Suzuki coupling reaction on a halogenated pyrazole. The mass corresponds to a dehalogenated starting material.
Troubleshooting Workflow:
Caption: Troubleshooting dehalogenation in Suzuki coupling.
Explanation: Proto-dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. It is often promoted by:
-
High Catalyst Loading: Excess catalyst can lead to undesired side reactions.
-
Extended Reaction Times: Once the limiting reagent is consumed, the catalyst may facilitate the dehalogenation process.
-
Impurities: Water or other protic impurities in the reaction mixture can serve as a proton source.
Recommended Action:
-
Reduce Catalyst Loading: Titrate the amount of palladium catalyst down to the minimum required for efficient coupling (often 1-2 mol%).
-
Monitor Reaction Closely: Use TLC or LC-MS to determine the point of maximum conversion and quench the reaction promptly.
-
Ensure Anhydrous and Degassed Conditions: Use anhydrous solvents and thoroughly degas all reagents and the reaction vessel to remove oxygen and moisture.
Visualizing Reaction Pathways
General Synthesis of a 1,3,5-Trisubstituted Pyrazole
Caption: A typical two-step pyrazole synthesis workflow.
Mechanism of Regioisomer Formation
Caption: Competing pathways in pyrazole condensation.
References
-
Faria, J. V., et al. (2017). An overview of the synthesis of pyrazoles.Molecules , 22(8), 1395. Available at: [Link]
Validation & Comparative
A Comparative Guide to Pyrazole and Imidazole Derivatives: A Tale of Two Isomers in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the trajectory of a research program. Among the vast landscape of nitrogen-containing heterocycles, the five-membered diazoles, pyrazole and imidazole, stand out as "privileged structures."[1] As structural isomers (C₃H₄N₂), their subtle difference in the arrangement of two nitrogen atoms—adjacent in pyrazole (1,2-diazole) versus separated by a carbon in imidazole (1,3-diazole)—gives rise to a cascade of distinctions in their physicochemical properties, reactivity, and, ultimately, their interactions with biological targets.[1][2]
This guide provides an in-depth comparative analysis of pyrazole and imidazole derivatives, moving beyond a simple recitation of facts to explore the causal relationships between structure and function. We will delve into their fundamental properties, synthetic strategies, and comparative performance in key therapeutic areas, supported by experimental data and detailed protocols to empower your research endeavors.
Part 1: Physicochemical Properties - The Foundational Isomeric Distinction
The seemingly minor shift of a nitrogen atom between pyrazole and imidazole creates a significant divergence in their electronic and physical properties. This is the cornerstone of their differential behavior in biological systems.
Computational studies and experimental data indicate that the imidazole ring is generally more stable than the pyrazole ring.[2][3][4] This is attributed to the coulombically favorable N-C-N arrangement in imidazole, which contrasts with the potentially repulsive adjacent N-N bond in pyrazole.[2] Both heterocycles are aromatic, with six π-electrons delocalized across the ring.[2][3]
A key differentiator is basicity. Imidazole is a significantly stronger base (pKa of conjugate acid ≈ 7.1) than pyrazole (pKa of conjugate acid ≈ 2.5).[5][6] Upon protonation of imidazole, the positive charge is effectively delocalized over two equivalent nitrogen atoms, leading to a more stabilized imidazolium ion. In contrast, the positive charge in the pyrazolium ion is less effectively delocalized.[7] This higher basicity of imidazole enhances its ability to participate in hydrogen bonding as an acceptor and influences its pharmacokinetic profile.
dot
Caption: Structural and property differences between Imidazole and Pyrazole.
Part 2: Synthesis Strategies - Constructing the Bioactive Cores
The efficient synthesis of substituted pyrazoles and imidazoles is crucial for generating diverse chemical libraries for screening. Multicomponent reactions (MCRs) have emerged as a powerful, atom-economical approach for constructing these heterocyclic systems in a single step.[8][9]
For Pyrazole Derivatives: A common and versatile MCR involves the condensation of a 1,3-dicarbonyl compound (or its equivalent), an aldehyde, and a hydrazine derivative.[8][10][11] This allows for the rapid assembly of highly substituted pyrazole rings.
For Imidazole Derivatives: The Debus-Radziszewski synthesis is a classic and widely used MCR for preparing 2,4,5-trisubstituted imidazoles. This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).[2][9]
Caption: Workflow for the Broth Microdilution MIC Assay.
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the pyrazole and imidazole derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). [12]2. Bacterial Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [12]3. Serial Dilution: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the test compound (diluted in CAMHB to twice the highest desired final concentration) to well 1.
-
Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculation: Dilute the standardized bacterial suspension from step 2 in CAMHB so that the final inoculum size in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. [1][13]
Protocol 2: Carrageenan-Induced Paw Edema Assay in Rats
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of test compounds. [5][14] dot
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Procedure:
-
Animal Preparation: Use male Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water. [5]2. Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose, orally)
-
Group II: Standard drug (e.g., Indomethacin, 10 mg/kg, orally)
-
Group III: Pyrazole derivative (Test dose, orally)
-
Group IV: Imidazole derivative (Test dose, orally)
-
-
Initial Paw Volume Measurement: One hour after administering the test compounds, measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat. [5][14]5. Paw Volume Measurement Post-Carrageenan: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Compare the anti-inflammatory efficacy of the pyrazole and imidazole derivatives against each other and the standard drug.
-
Conclusion and Future Perspectives
The comparative analysis of pyrazole and imidazole derivatives reveals a fascinating interplay of subtle structural differences leading to significant functional outcomes. Imidazole's greater stability and basicity make it a strong hydrogen bond acceptor, a property well-exploited in many bioactive compounds. Conversely, pyrazole's weaker basicity and unique electronic distribution, coupled with its metabolic stability, have made it a cornerstone of numerous blockbuster drugs, particularly in the realm of kinase and COX-2 inhibition. [5][15] The choice between a pyrazole and an imidazole scaffold is not a matter of inherent superiority but one of strategic design. It depends on the specific requirements of the biological target, the desired pharmacokinetic profile, and the synthetic accessibility. As our understanding of disease pathways deepens and synthetic methodologies advance, the strategic deployment of these isomeric scaffolds will continue to be a powerful tool in the arsenal of medicinal chemists, paving the way for the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.
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MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
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Zborowski, K. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal. [Link]
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Semantic Scholar. (2019). Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability. [Link]
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International Journal of Applied Research. (2016). Multicomponent reactions: An efficient and green approach to imidazole derivatives. [Link]
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PMC. (2012). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. [Link]
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MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
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A Comparative Guide to the Structural Validation of 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole: The Definitive Role of X-ray Crystallography
This guide provides an in-depth comparison of analytical techniques for the definitive structural validation of the novel synthetic building block, 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole. For researchers in drug discovery and materials science, unambiguous confirmation of a molecule's three-dimensional architecture is not merely a procedural step but the foundational bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the waste of significant resources.
Here, we will explore a synergistic analytical workflow, positioning single-crystal X-ray crystallography as the ultimate arbiter of molecular structure. This will be compared and contrasted with essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—to demonstrate how a multi-faceted approach provides a self-validating system for absolute structural proof.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
For the unequivocal determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography is the unparalleled gold standard.[1][2] Unlike spectroscopic methods that infer connectivity from indirect measurements, X-ray crystallography provides a direct visualization of the electron density within a crystal, allowing for the precise mapping of atomic positions, bond lengths, bond angles, and stereochemistry.[3] For a novel compound like 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole, where subtle isomeric possibilities exist, SC-XRD removes all ambiguity.
The causality behind this choice is simple: in fields regulated by stringent structural requirements, such as pharmaceuticals, an atomic-resolution 3D model is the highest level of evidence achievable.[4]
Experimental Workflow for SC-XRD
The process, from a purified sample to a final structure, is a systematic progression designed to ensure data quality and structural accuracy.
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Halogen Wars: A Comparative Analysis of Bromo- vs. Chloro-Substituted Pyrazoles in Biological Applications
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its versatility allows for extensive functionalization, with halogen substitution being a key strategy to modulate biological activity. This guide provides a comparative analysis of bromo- and chloro-substituted pyrazoles, delving into their differential effects on anticancer, antimicrobial, and insecticidal activities. By examining the available experimental data, we aim to provide a nuanced understanding of how the choice between bromine and chlorine can significantly impact the potency, selectivity, and overall pharmacological profile of pyrazole-based compounds.
The Halogen Effect: More Than Just a Substitution
The introduction of a halogen atom onto the pyrazole ring is a deliberate and strategic decision in drug design. Both bromine and chlorine are electron-withdrawing groups that can influence the electronic distribution of the molecule, affecting its binding affinity to target proteins. Furthermore, their size and lipophilicity play a crucial role in membrane permeability and metabolic stability. As we will explore, the subtle differences between bromine and chlorine—in terms of atomic radius, electronegativity, and polarizability—can lead to significant variations in biological outcomes.
Anticancer Activity: A Tale of Two Halogens
In the realm of oncology, the choice between a bromo or chloro substituent on a pyrazole derivative can dictate its cytotoxic potency and selectivity against cancer cell lines.
Comparative Cytotoxicity
Direct comparative studies of bromo- and chloro-substituted pyrazole analogs have revealed interesting structure-activity relationships (SAR). For instance, in a series of pyrazoline analogs of curcumin, a compound bearing both a 4-bromo and a 4'-chloro substitution demonstrated a fivefold increase in cytotoxic potency against the HeLa human cervical cancer cell line compared to the parent curcumin molecule.[1] This synergistic effect highlights the potential of multi-halogenated pyrazoles in cancer therapy.
Another study investigating halogenated chalcones and their corresponding pyrazolines found that bromine substitution in the chalcone series led to enhanced anti-proliferative activity against MCF-7 breast cancer cells compared to the chlorinated analogs.[2] However, intriguingly, the trend was reversed in the pyrazoline series, where the chlorinated derivatives exhibited superior activity.[2] This underscores the importance of the overall molecular scaffold in determining the impact of a specific halogen.
Table 1: Comparative Anticancer Activity of Halogenated Pyrazole Derivatives
| Compound/Scaffold | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazoline-curcumin analog | 4-Bromo-4'-chloro | HeLa | 8.7 µg/mL | [1] |
| Curcumin (parent) | - | HeLa | 42.4 µg/mL | [1] |
| Isatin-based pyrazoline | 5-Bromo, 5-(4-chlorophenyl) | Leukemia subpanel | 0.69-3.35 | [3] |
| Pyrazole-fused Curcumin Analog | 3-carboxy-1H-pyrazole | MDA-MB-231 | Less cytotoxic | |
| Pyrazole-fused Curcumin Analog | 3-phenyl-1H-pyrazole | MDA-MB-231 | More potent |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.
Step-by-Step Protocol: [4][5][6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromo- and chloro-substituted pyrazole compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow of the MTT assay for determining cell viability.
Antimicrobial Activity: Halogens as Microbial Foes
Halogenated pyrazoles have demonstrated significant potential as antimicrobial agents. The choice between bromine and chlorine can influence the spectrum of activity and the minimum inhibitory concentration (MIC).
Comparative Antimicrobial Efficacy
A study evaluating a series of substituted pyrazoles reported a clear trend in antimicrobial activity, with halogenated compounds (both chloro and bromo) showing superior efficacy compared to unsubstituted, methoxy, or nitro-substituted analogs (X > H > OMe > NO2, where X = Cl, Br).[8] This suggests that the electron-withdrawing nature and lipophilicity of both halogens contribute positively to their antimicrobial properties. In some cases, chloro-substituted pyrazoles have been found to be more efficient than other derivatives against specific bacterial and fungal strains.[8]
Table 2: Comparative Antimicrobial Activity of Halogenated Pyrazoles
| Compound Series | Substitution | Target Organism | Activity Trend | Reference |
| Substituted Pyrazoles | Chloro, Bromo | Bacteria & Fungi | Cl, Br > H > OMe > NO2 | [8] |
| Substituted Pyrazoles | Chloro | Xanthomonas Campestris, Aspergillus Niger | Chloro derivatives most active | [8] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Step-by-Step Protocol: [9][10][11][12][13]
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial culture or Sabouraud dextrose agar plates for fungal culture.
-
Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the bromo- and chloro-substituted pyrazole solutions at a known concentration into the wells. A solvent control and a standard antibiotic/antifungal agent should be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Caption: Workflow of the agar well diffusion method.
Insecticidal Activity: A Battle in the Microcosm
Pyrazole-based insecticides are a significant class of crop protection agents. The nature of the halogen substituent can impact their potency and spectrum of activity against various insect pests.
Comparative Insecticidal Potency
Studies have shown that the introduction of halogenated pyrazole moieties can significantly enhance the insecticidal activity of natural products like matrine. Both 3-chloro- and 3-bromo-pyrazole derivatives of matrine exhibited 100% mortality against the diamondback moth (Plutella xylostella). In the context of other pyrazole-based insecticides, both chloro and bromo substitutions have been utilized to develop potent commercial products. The specific position and combination of halogen substituents on the pyrazole ring and other parts of the molecule are critical for optimizing insecticidal efficacy.
Table 3: Comparative Insecticidal Activity of Halogenated Pyrazoles
| Compound Scaffold | Substitution | Target Insect | Activity (Mortality %) | Reference |
| Pyrazole-matrine derivative | 3-Chloro | Plutella xylostella | 100% | |
| Pyrazole-matrine derivative | 3-Bromo | Plutella xylostella | 100% | |
| Phenylpyrazole derivative | 4-chlorophenyl | Spodoptera littoralis | LC50 = 0.553 mg/L | [14] |
| Pyridine derivative | - | Aphis craccivora | LC50 = 0.399 mg/L | [15] |
LC50: The lethal concentration required to kill 50% of the test population.
Conclusion: A Strategic Choice in Drug Discovery
The evidence presented in this guide demonstrates that the choice between a bromo- and a chloro-substituted pyrazole is a critical decision in the drug discovery and development process. While both halogens generally enhance biological activity compared to unsubstituted analogs, their relative efficacy is highly dependent on the specific biological target and the overall molecular architecture of the compound.
In anticancer applications, the data suggests that the superiority of one halogen over the other is context-dependent, with bromine showing an advantage in some scaffolds and chlorine in others. For antimicrobial activity, both halogens are beneficial, with some evidence pointing to a slight edge for chlorine in certain cases. In the insecticidal arena, both bromo- and chloro-substituted pyrazoles have proven to be highly effective.
Ultimately, a comprehensive understanding of the structure-activity relationships, guided by empirical data from direct comparative studies, is paramount. This guide serves as a foundational resource for researchers to make informed decisions in the rational design of next-generation pyrazole-based therapeutics and agrochemicals.
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Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from a valid URL.[16]
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Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 15(21).[17]
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Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from a valid URL.[10]
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Havrylyuk, D., et al. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie, 344(8), 514-522.[3]
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Kostopoulou, I., et al. (2021). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry, 12(3), 336-359.[18]
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M. Rani, et al. (2017). Synthesis, characterization and antimicrobial screening of some novel substituted pyrazoles. Der Pharma Chemica, 9(12), 84-88.[8]
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Madan, J., et al. (2020). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. Journal of Biomolecular Structure and Dynamics, 38(5), 1436-1449.[1]
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Moores Cancer Center, UC San Diego. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from a valid URL.[19]
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Patel, R. V., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports, 11(1), 23838.[2]
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ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from a valid URL.[4]
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Sharma, S., et al. (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Journal of Molecular Structure, 1225, 129202.[22]
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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Pyrazole-Based Inhibitors
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged" structure, forming the core of numerous inhibitors targeting a wide array of enzymes and receptors. Its versatility allows for diverse substitutions, enabling fine-tuning of inhibitory activity and pharmacokinetic properties. However, synthesizing and testing every possible analogue is a resource-intensive endeavor. This is where Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful, predictive framework to rationalize the compound design process, saving invaluable time and resources.
This guide provides a comparative analysis of common QSAR methodologies applied to pyrazole-based inhibitors, offering field-proven insights into their application, performance, and the causality behind experimental choices. We will dissect the workflow, from molecular descriptor selection to model validation, ensuring a self-validating system that produces robust and predictive models.
The Foundational Logic of QSAR: More Than Curve Fitting
At its core, QSAR operates on the principle that the biological activity of a compound is a function of its physicochemical properties and structural features. The goal is not merely to find a mathematical correlation but to build a predictive model that can accurately forecast the activity of novel, unsynthesized molecules. For pyrazole-based inhibitors, this means understanding how modifications to the pyrazole ring and its substituents influence interactions with the target protein.
A robust QSAR study is a multi-stage process, designed to be self-validating at each step. The integrity of the final model is entirely dependent on the quality of the initial data and the rigor of the validation process.
Caption: A validation-centric workflow for 3D-QSAR model development.
Conclusion and Future Perspectives
QSAR modeling is an indispensable tool in the rational design of pyrazole-based inhibitors. While 2D-QSAR offers rapid screening capabilities, 3D-QSAR methods like CoMFA and CoMSIA provide detailed spatial insights crucial for lead optimization. The increasing adoption of machine learning promises to build even more accurate and robust models capable of navigating complex biological data.
The key to a successful QSAR study lies not in the complexity of the algorithm but in the quality of the input data and the rigor of the validation process. By following a self-validating workflow and critically assessing the results, researchers can leverage QSAR to accelerate the discovery of novel, potent, and selective pyrazole-based therapeutics.
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Pyrazole Compounds
Introduction: The Privileged Pyrazole and the Imperative of Selectivity
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its remarkable versatility and favorable physicochemical properties have led to a surge in the number of pyrazole-containing drugs approved by the FDA, targeting a wide array of diseases from cancer and inflammation to viral infections and cardiovascular conditions.[1][2][5] Notable examples include the anti-inflammatory drug Celecoxib, the anticoagulant Apixaban, and a multitude of kinase inhibitors like Ruxolitinib and Encorafenib.[2][3]
Many of these pyrazole-containing drugs, particularly in oncology, function as kinase inhibitors.[2][6] The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets—the primary target for most kinase inhibitors.[7][8] This homology presents a significant challenge: the potential for a drug to bind to unintended targets, a phenomenon known as cross-reactivity or off-target binding. Such interactions can lead to a spectrum of consequences, from diminished efficacy to severe, unforeseen toxicities.[9] Therefore, a rigorous and systematic assessment of cross-reactivity is not merely a regulatory hurdle but a cornerstone of safe and effective drug development.[10][11][12]
This guide provides a comparative overview of state-of-the-art methodologies for assessing the cross-reactivity of pyrazole compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, empowering researchers to build a comprehensive selectivity profile for their drug candidates.
Comparative Guide to Cross-Reactivity Assessment Methodologies
The assessment of cross-reactivity is a tiered process, moving from high-throughput biochemical screens to more physiologically relevant cell-based assays. Each methodology offers unique insights, and a combination of approaches is necessary for a complete picture.
| Methodology | Principle | Throughput | Physiological Relevance | Key Output | Primary Application |
| Biochemical Kinase Profiling | Measures direct inhibition of a purified, isolated kinase's enzymatic activity (e.g., phosphorylation of a substrate).[6][7] | High | Low | IC50, % Inhibition | Early-stage lead discovery and optimization; broad kinome-wide selectivity screening.[7][13] |
| Competitive Binding Assays | Quantifies the displacement of a known, labeled ligand from a target by the test compound.[14][15][16] | Medium to High | Low to Medium | Ki, Kd | Determining binding affinity and mechanism of action; useful when enzymatic assay is not feasible.[14][17] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein in intact cells upon ligand binding.[18][19][20] | Low to High | High | Thermal Shift (ΔTagg), EC50 | Confirming intracellular target engagement and identifying off-targets in a native cellular environment.[18][21][22] |
The Rationale Behind the Tiers
The logic of this tiered approach is to use high-throughput, cost-effective methods to cast a wide net initially. Biochemical kinase profiling , often against hundreds of kinases (a "kinome scan"), is the workhorse for this purpose.[7][23] It quickly identifies a compound's potential on- and off-targets based on its ability to inhibit enzymatic function. However, these assays are performed in a highly artificial, cell-free environment, lacking the complexities of the cellular milieu, such as the high intracellular concentration of ATP which can affect the potency of ATP-competitive inhibitors.[6][7]
Competitive binding assays provide a direct measure of affinity (Kd or Ki) and are an excellent orthogonal method to confirm hits from biochemical screens.[14][15][24] They are particularly valuable for targets where a functional enzymatic assay is difficult to develop.
Finally, Cellular Thermal Shift Assay (CETSA) serves as a critical validation step.[18][21] By confirming that a compound can bind to its intended target (and potential off-targets) within the complex environment of a living cell, CETSA provides a much stronger indication of its likely biological activity.[19][20][22] This is crucial, as factors like cell permeability and intracellular metabolism can dramatically alter a compound's effective concentration at the target site.[18]
Visualizing the Assessment Workflow
A logical progression through these methodologies is key to building a robust cross-reactivity profile.
Caption: Tiered workflow for assessing pyrazole compound cross-reactivity.
In-Depth Experimental Protocols
Here, we provide detailed, self-validating protocols for two key methodologies. The causality behind each step is explained to ensure scientific integrity.
Protocol 1: High-Throughput Biochemical Kinase Profiling
This protocol describes a typical fluorescence-based assay to determine the IC50 values of a pyrazole compound against a panel of kinases.
Principle: The assay measures the amount of ADP produced as a result of kinase-mediated phosphate transfer from ATP to a substrate. ADP is converted to ATP, which is then used by luciferase to generate a light signal. A potent inhibitor will block the initial kinase activity, resulting in low ADP production and a weak light signal.
Methodology:
-
Compound Preparation & Dispensing:
-
Action: Prepare a 10-point, 3-fold serial dilution of the test pyrazole compound in 100% DMSO, starting from a 10 mM stock.
-
Causality: A serial dilution is essential to determine the dose-response relationship and accurately calculate the IC50. DMSO is a common solvent for organic compounds.
-
Action: Using an acoustic liquid handler, dispense nanoliter volumes of the compound dilutions into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Causality: Acoustic dispensing ensures high precision and minimizes solvent effects. Controls are critical for data normalization and quality control.
-
-
Kinase/Substrate Reaction Initiation:
-
Action: Prepare a master mix containing the specific kinase, its corresponding substrate peptide, and the assay buffer (containing MgCl2, a necessary cofactor for kinase activity).
-
Action: Dispense the kinase/substrate mix into the assay plate containing the pre-spotted compounds.
-
Causality: Pre-mixing ensures uniform reaction components across all wells.
-
-
ATP-Initiated Reaction:
-
Action: Prepare an ATP solution at a concentration approximating the Michaelis-Menten constant (Km) for each specific kinase.[6]
-
Causality: Using ATP at its Km allows for a more sensitive and comparable measure of inhibitor potency (IC50 ≈ Ki) across different kinases.[6]
-
Action: Add the ATP solution to all wells to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Causality: The incubation period must be within the linear range of the reaction to ensure the measured inhibition is accurate.
-
-
Detection:
-
Action: Add the detection reagent (containing ADP-Glo™ Reagent and Kinase Detection Substrate) to the plate. This reagent first quenches the remaining ATP and then converts the produced ADP back to ATP.
-
Causality: This two-step process ensures that the light signal generated is directly proportional to the ADP produced by the kinase activity, not the initial ATP concentration.
-
Action: Incubate as per the manufacturer's instructions, then read the luminescence on a plate reader.
-
-
Data Analysis:
-
Action: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Action: Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a Western blot-based CETSA to confirm target engagement of a pyrazole compound in intact cells.
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. When heated, unstabilized proteins unfold and aggregate, while stabilized proteins remain soluble. The amount of soluble protein remaining after a heat challenge is proportional to the extent of ligand binding.[18][19][22]
Caption: Workflow of a Cellular Thermal Shift Assay (CETSA) experiment.
Methodology:
-
Cell Culture and Treatment:
-
Action: Culture the chosen cell line to ~80% confluency. Harvest and resuspend the cells in a suitable culture medium.
-
Action: Treat the cell suspension with the pyrazole compound at the desired concentration or with vehicle (DMSO) as a control. Incubate at 37°C for 1 hour.
-
Causality: The incubation allows for compound uptake and binding to its intracellular targets.[19]
-
-
Heat Challenge:
-
Action: Aliquot the treated and control cell suspensions into PCR tubes.
-
Action: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes.[19][22] Immediately cool to room temperature.
-
Causality: This step induces thermal denaturation. The temperature range must span the melting temperature (Tagg) of the target protein.
-
-
Cell Lysis and Fractionation:
-
Action: Lyse the cells by subjecting them to several freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).
-
Causality: Freeze-thaw cycles efficiently lyse the cells without using detergents that could interfere with protein aggregation.
-
Action: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[19]
-
Causality: This step separates the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Detection and Analysis:
-
Action: Carefully collect the supernatant. Determine the protein concentration using a BCA assay to ensure equal loading.
-
Action: Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against the target protein.[20]
-
Causality: Western blotting allows for the specific quantification of the target protein in the complex mixture of the cell lysate.
-
Action: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature to generate a melting curve. A shift in the curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, engagement.
-
Data Interpretation: A Hypothetical Case Study
Scenario: "Pyracept," a novel pyrazole-based inhibitor, is designed to target Kinase A for the treatment of non-small cell lung carcinoma.
-
Initial Kinome Scan: Pyracept is screened against a panel of 468 kinases at 1 µM. The results show potent inhibition of the intended target, Kinase A. However, significant inhibition (>70%) is also observed for Kinase B and Kinase C, two structurally related kinases.
-
IC50 Determination: Follow-up dose-response assays are performed.
-
Kinase A: IC50 = 15 nM
-
Kinase B: IC50 = 250 nM
-
Kinase C: IC50 = 800 nM
-
-
Cellular Target Engagement (CETSA): CETSA is performed in a relevant lung cancer cell line. A significant thermal shift is observed for Kinase A, confirming target engagement in cells. A smaller, but still measurable, shift is seen for Kinase B, while no significant shift is observed for Kinase C at a therapeutically relevant concentration.
Data Summary Table:
| Target | Kinome Scan (% Inh @ 1µM) | Biochemical IC50 (nM) | CETSA Thermal Shift (ΔTagg) | Interpretation |
| Kinase A (On-Target) | 98% | 15 | +4.5°C | Confirmed. Potent on-target activity and cellular engagement. |
| Kinase B (Off-Target) | 85% | 250 | +1.2°C | Potential Liability. Moderate biochemical potency and confirmed cellular engagement. Further safety assessment is required. |
| Kinase C (Off-Target) | 72% | 800 | No significant shift | Low Risk. Weak biochemical potency and no evidence of engagement in a cellular context. Likely not a physiological off-target. |
References
- Vertex AI Search. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
- Vertex AI Search. Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
- Vertex AI Search. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC.
- Vertex AI Search. (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- Vertex AI Search. Competitive Ligand Binding Assay - Mtoz Biolabs.
- Vertex AI Search. Binding Assays | BMG LABTECH.
- Vertex AI Search. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
- Vertex AI Search. The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences.
- Vertex AI Search. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
- Vertex AI Search. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
- Vertex AI Search. Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review.
- Vertex AI Search. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
- Vertex AI Search. Drug Interactions | Relevant Regulatory Guidance and Policy Documents - FDA.
- Vertex AI Search. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd %.
- Vertex AI Search. SIAT® Competition Binding Assay Service - Creative Biolabs.
- Vertex AI Search. Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
- Vertex AI Search. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC.
- Vertex AI Search. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC.
- Vertex AI Search. M12 Drug Interaction Studies August 2024 - FDA.
- Vertex AI Search. Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate.
- Vertex AI Search. 2020 FDA Drug-Drug Interaction Guidance -Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists. | Semantic Scholar.
- Vertex AI Search. Kinomics: The New Star - Drug Discovery and Development.
- Vertex AI Search. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC.
- Vertex AI Search. Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions - Regulations.gov.
- Vertex AI Search. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge.
- Vertex AI Search. The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research - PMC.
- Vertex AI Search. CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books.
- Vertex AI Search. Protein Kinases Imaging in Drug Development - CD BioSciences.
- Vertex AI Search. Kinase Screening & Profiling Service | Drug Discovery Support.
- Vertex AI Search. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC.
- Vertex AI Search. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
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- 16. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 17. nicoyalife.com [nicoyalife.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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benchmarking new synthetic routes for pyrazoles against established methods
Subtitle: Moving Beyond Knorr – A Comparative Analysis of Regioselective Enaminone Cyclization vs. Classical Condensation
Executive Summary
For decades, the Knorr pyrazole synthesis has been the industrial workhorse for generating the 1,2-diazole core. While robust for symmetrical substrates, it suffers from a critical flaw: poor regiocontrol when applied to unsymmetrical 1,3-dicarbonyls, often necessitating tedious chromatographic separation of isomers.
This guide benchmarks the classical Knorr method against a modern, high-precision alternative: Enaminone-Directed Cyclization . By replacing the ambiguous electrophilic centers of a diketone with the polarized push-pull system of an enaminone, researchers can achieve near-perfect regioselectivity. We present experimental data, mechanistic insights, and validated protocols to help you decide when to modernize your workflow.
The Standard: Classical Knorr Condensation
The Workhorse Method
Mechanism & Utility
The Knorr synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or its equivalent).[1][2] It relies on a double condensation cascade: formation of a hydrazone intermediate followed by intramolecular cyclization.[3]
-
Pros: High atom economy, inexpensive reagents, scalable.
-
Cons: Regiochemical Ambiguity. In unsymmetrical 1,3-diketones, the hydrazine can attack either carbonyl group first, leading to a mixture of 1,3- and 1,5-disubstituted pyrazoles.
Mechanistic Flow (The Ambiguity Problem)
The diagram below illustrates how the lack of electronic differentiation in the diketone leads to isomeric mixtures.
Figure 1: The bifurcation in the Knorr mechanism leads to difficult-to-separate regioisomers.
The Challenger: Enaminone-Directed Cyclization
The Precision Tool
Mechanism & Utility
This method utilizes
-
Pros: >98:2 Regioselectivity . The hydrazine nitrogen attacks the specific electrophilic carbon of the enaminone, enforcing a single reaction pathway.
-
Cons: Requires an extra step to synthesize the enaminone precursor (though often one-pot).
Mechanistic Flow (The Solution)
The polarized nature of the enaminone ensures the hydrazine attacks only the designated carbon, locking the regiochemistry before cyclization occurs.
Figure 2: The polarized enaminone scaffold forces a single mechanistic trajectory.
Head-to-Head Benchmark
The following data aggregates performance metrics from recent comparative studies (2020-2024), specifically focusing on the synthesis of 1-aryl-3,5-disubstituted pyrazoles.
Table 1: Performance Metrics
| Metric | Classical Knorr (Ethanol/Reflux) | Enaminone Route (DMF-DMA/EtOH) |
| Regioselectivity (Ratio) | 60:40 to 85:15 (Substrate dependent) | 98:2 to >99:1 |
| Isolated Yield | 85-95% (Combined isomers) | 88-96% (Single isomer) |
| Purification | Column Chromatography often required | Recrystallization / Filtration |
| Reaction Time | 2 - 6 Hours | 1 - 3 Hours |
| Atom Economy | High (Water byproduct) | Moderate (Amine byproduct) |
| Green Score (E-Factor) | Low (if no chromatography needed) | High (Avoids chromatography waste) |
Key Insight: The "Hidden" Cost of Knorr
While the Knorr reaction appears "greener" due to water being the only byproduct, the E-factor explodes when you factor in the solvent and silica gel required to separate the regioisomers. The Enaminone route, despite releasing a secondary amine, often allows for product isolation via simple filtration, resulting in a superior net sustainability profile.
Experimental Protocols
Protocol A: Classical Knorr (Baseline)
Use for symmetrical diketones (e.g., Acetylacetone) where regioselectivity is irrelevant.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser.
-
Dissolution: Dissolve 10 mmol of 1,3-diketone in 20 mL of Ethanol (EtOH).
-
Addition: Add 11 mmol of Hydrazine hydrate (or substituted hydrazine) dropwise at room temperature. Caution: Exothermic.
-
Reaction: Heat to reflux (78°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. If precipitate forms, filter and wash with cold EtOH. If oil forms, evaporate solvent and recrystallize from EtOH/Water.
Protocol B: Regioselective Enaminone Synthesis
Use for complex, unsymmetrical targets requiring specific isomer purity.
-
Step 1 (Enaminone Formation):
-
Mix 10 mmol of acetophenone derivative with 12 mmol of DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Reflux for 4-6 hours (neat or in Toluene).
-
Evaporate volatiles to obtain the crude enaminone (often a yellow solid). Note: This can often be used directly.
-
-
Step 2 (Cyclization):
-
Dissolve the crude enaminone in 15 mL of Ethanol.
-
Add 11 mmol of the specific Aryl Hydrazine.[4]
-
Reflux for 1-2 hours.
-
-
Isolation:
-
Cool to 0°C. The regiopure pyrazole typically precipitates out.
-
Filter and wash with cold ethanol.
-
Validation: Verify regiochemistry via NOESY NMR (Look for correlation between N-Aryl protons and Pyrazole-C5 proton).
-
Decision Matrix: Which Route?
Use this logic flow to select the optimal pathway for your specific drug candidate or intermediate.
Figure 3: Strategic decision tree for selecting the synthetic route.
References
-
Review of Green Synthetic Strategies: Kumar, N., et al.[5][6][7] (2024).[2][6] "A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivatives." Current Green Chemistry.
-
Regioselective Enaminone Methodology: Lavecchia, A., et al. (2023).[8][9][10] "Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles via eliminative nitrilimine-alkene 1,3-dipolar cycloaddition." PubMed Central (PMC).
-
Enaminones vs Knorr Comparison: BenchChem Technical Guides. (2025).[1][4][7][9] "A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher."
-
Multicomponent Approaches: Beilstein Journals. (2024).[2][6] "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation."
-
Regioselectivity Mechanisms: Organic Chemistry Portal. (2024).[2][6] "Pyrazole Synthesis: Recent Advances and Mechanisms."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. scispace.com [scispace.com]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 10. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrazole Derivatives
For researchers and professionals in drug development, the journey from a promising chemical scaffold to a viable drug candidate is both an art and a science. It is a meticulous process of design, synthesis, and evaluation, where computational tools play an ever-increasingly critical role. Among these, molecular docking stands out as a powerful method for predicting the binding affinity and orientation of a small molecule within the active site of a target protein. This guide provides an in-depth comparison of the docking scores of pyrazole derivatives against various therapeutically relevant protein targets, grounded in the principles of scientific integrity and practical, field-proven insights.
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. This guide will delve into the in silico evaluation of these versatile compounds, offering a comparative analysis of their potential as inhibitors for various protein targets.
The "Why" Before the "How": A Senior Scientist's Approach to Molecular Docking
Molecular docking is more than just generating a number; it's about building a hypothesis. The "lock and key" model, where a ligand fits into the rigid active site of a protein, provides a foundational understanding. However, the "induced-fit" model, which accounts for the flexibility of both the ligand and the protein, offers a more dynamic and realistic representation of the binding event. The choice of docking algorithm and scoring function is, therefore, a critical experimental decision that influences the reliability of the predicted binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction.
Our approach to molecular docking is a self-validating system. It begins with a thorough understanding of the target protein and its active site. The selection of the protein structure, often from the Protein Data Bank (PDB), is the first crucial step. The co-crystallized ligand, if present, serves as a vital reference for validating the docking protocol. Redocking the native ligand and ensuring the resulting pose has a low root-mean-square deviation (RMSD) from the crystal structure provides confidence in the chosen parameters.
Comparative Docking Analysis of Pyrazole Derivatives
The following tables summarize the reported docking scores of various pyrazole derivatives against a range of protein targets. This data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparison of scores between different studies should be done with caution, as the specific software, force fields, and parameters used can influence the results.
Anticancer Targets
Pyrazole derivatives have shown significant promise as anticancer agents by targeting key proteins involved in cell cycle regulation and signaling pathways.
| Pyrazole Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Docking Software | Key Interacting Residues | Reference |
| Compound 1b | VEGFR-2 (2QU5) | -10.09 (kJ/mol) | Not Specified | Not Specified | |
| Compound 2b | CDK2 (2VTO) | -10.35 (kJ/mol) | Not Specified | Ile10, Lys20, Lys89, Asp145 | |
| Compound 23 | EGFR | -10.36 | Not Specified | Not Specified | |
| Compound 31 | CDK2 | -5.372 | Not Specified | Not Specified | |
| Compound 32 | CDK2 | -7.676 | Not Specified | Not Specified | |
| Compound 69 | MDM2 | -36.75 (kJ/m) | Not Specified | Not Specified | |
| Compound 7 | KDM5A (5IVE) | -7.42 (S-score) | MOE | Not Specified | |
| Pyrazole Derivative | CYP1A1 (4I8V) | Good Binding Score | SWISS DOCK | Not Specified |
Anti-Inflammatory Targets (COX Inhibitors)
The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for anti-inflammatory drugs. Pyrazole-containing compounds, such as celecoxib, are well-known selective COX-2 inhibitors.
| Pyrazole Derivative | Target Protein | Docking Score | Docking Software | Key Interacting Residues | Reference |
| Compound 5u | COX-2 | -12.907 | Not Specified | Arg120 | |
| Compound 5s | COX-2 | -12.24 | Not Specified | Not Specified | |
| Celecoxib (Reference) | COX-2 | -9.924 | Not Specified | Not Specified | |
| Compound 5f | COX-2 | High Affinity | Not Specified | Not Specified | |
| Compound 6f | COX-2 | High Affinity | Not Specified | Phe504 | |
| Compound 5k | COX-2 | -10.57 (kcal/mol) | Not Specified | Not Specified |
Neurodegenerative Disease Targets (Anti-Alzheimer's)
In the context of Alzheimer's disease, pyrazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters. They have also been studied as inhibitors of monoamine oxidase-B (MAO-B).
| Pyrazole Derivative | Target Protein | Docking Score (ΔG kcal/mol) | Docking Software | Key Interacting Residues | Reference |
| Compound 3g | BChE | High Affinity | Not Specified | Not Specified | |
| Compound 3f | AChE | High Affinity | Not Specified | Not Specified | |
| Compound 8 | MAO-B | -7.9 | Not Specified | Not Specified | |
| Compound 2B | AChE | High Affinity | Not Specified | Trp286, Tyr341 |
Antibacterial Targets
The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents. Pyrazole derivatives have been explored as inhibitors of bacterial enzymes like DNA gyrase.
| Pyrazole Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Docking Software | Key Interacting Residues | Reference |
| Compound 3e | E. coli DNA gyrase B (1KZN) | -8.32 | Not Specified | Not Specified | |
| Compound 5c | S. aureus DNA gyrase B | High Affinity | Not Specified | Not Specified | |
| Compound 5b | E. coli MurB | High Affinity | Not Specified | Not Specified | |
| Compound M20 | E. coli (1FJ4) | -10.3 | AUTODOCK Vina | Thr302, Thr300, Val270, His298 |
Experimental Protocol: A Step-by-Step Workflow for Molecular Docking
This protocol outlines a representative workflow for docking a pyrazole derivative into a target protein using widely accepted methodologies.
1. Receptor Preparation:
-
Objective: To prepare the protein structure for docking by removing extraneous molecules and adding necessary hydrogens.
-
Procedure:
-
Download the 3D structure of the target protein from the Protein Data Bank (e.g., PDB ID: 2QU5 for VEGFR-2).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file. The rationale is to provide an unobstructed active site for the new ligand to bind.
-
Add polar hydrogens to the protein structure. This is crucial for correctly calculating hydrogen bond interactions.
-
Assign partial charges (e.g., Gasteiger charges). Charges are fundamental to electrostatic interaction calculations within the scoring function.
-
Save the prepared receptor in a suitable format (e.g., PDBQT for AutoDock).
-
2. Ligand Preparation:
-
Objective: To generate a 3D conformation of the pyrazole derivative and prepare it for docking.
-
Procedure:
-
Draw the 2D structure of the pyrazole derivative using a chemical drawing tool (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures a low-energy, stable conformation of the ligand.
-
Define the rotatable bonds of the ligand. Allowing for ligand flexibility is a key aspect of induced-fit docking.
-
Assign partial charges to the ligand atoms.
-
Save the prepared ligand in the appropriate format (e.g., PDBQT).
-
3. Grid Generation:
-
Objective: To define the search space within the receptor's active site where the docking algorithm will explore possible ligand conformations.
-
Procedure:
-
Identify the active site of the protein. This can be determined from the position of the co-crystallized ligand or through literature analysis.
-
Define a 3D grid box that encompasses the entire active site. The size of the grid box is a critical parameter; it must be large enough to accommodate the ligand in various orientations but not so large as to unnecessarily increase computation time.
-
Generate the grid parameter file.
-
4. Docking Simulation:
-
Objective: To run the docking algorithm to predict the binding poses and affinities of the ligand.
-
Procedure:
-
Choose a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set the docking parameters, such as the number of genetic algorithm runs and the maximum number of energy evaluations. A higher number of runs increases the likelihood of finding the optimal binding pose but also increases the computational cost.
-
Execute the docking simulation.
-
5. Analysis of Results:
-
Objective: To analyze the docking results to identify the best binding pose and understand the molecular interactions.
-
Procedure:
-
Examine the docking scores (binding energies) of the different poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the predicted binding pose of the ligand within the active site of the protein using a molecular visualization tool (e.g., PyMOL, VMD).
-
Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. This provides insights into the structural basis of the binding affinity.
-
Visualizing the Docking Workflow and Interactions
To better illustrate the process, the following diagrams created using Graphviz depict the general molecular docking workflow and a hypothetical interaction of a pyrazole derivative in a protein's active site.
Caption: A generalized workflow for molecular docking studies.
Caption: Hypothetical interactions of a pyrazole derivative.
Conclusion and Future Directions
The comparative analysis of docking scores reveals the significant potential of pyrazole derivatives as inhibitors for a diverse range of protein targets. The data presented herein serves as a valuable resource for researchers in the field of drug discovery, providing a foundation for the rational design of novel and potent therapeutic agents. While in silico studies are a powerful predictive tool, it is imperative that these findings are validated through in vitro and in vivo experimental assays to confirm the biological activity and elucidate the precise mechanism of action. The continued synergy between computational and experimental approaches will undoubtedly accelerate the development of the next generation of pyrazole-based therapeutics.
References
- Synthesis, molecular docking, and biological evaluation of novel 2-pyrazoline derivatives as multifunctional agents for the treatment of Alzheimer's disease. RSC Publishing.
- Basics, types and applications of molecular docking: A review. [No Source Found].
- Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Semantic Scholar.
- Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega.
- Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Ommega Online Publishers.
- Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies. RSC Publishing.
- SYNTHESIS, MOLECULAR DOCKING STUDY AND ANTIBACTERIAL ACTIVITY OF NEW PYRAZOLINE DERIV
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC.
- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Deriv
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- Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes.
- (PDF) Methods for Docking and Drug Designing.
- Antibacterial evaluation and molecular docking studies of pyrazole-thiosemicarbazones and their pyrazole-thiazolidinone conjug
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC.
- Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity.
- Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Deriv
- ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry.
- Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Deriv
- Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry.
- Recent Advances in the Development of Pyrazole Deriv
- Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evalu
A Comparative Guide to the Validation of Analytical Methods for Pyrazole Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of pyrazole-containing active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. The pyrazole moiety is a key pharmacophore in numerous therapeutic agents, and rigorous analytical control is non-negotiable. This guide provides an in-depth comparison of validated analytical methods for assessing pyrazole purity, grounded in scientific principles and regulatory expectations. We will explore the nuances of method selection, validation according to International Council for Harmonisation (ICH) guidelines, and the practical application of these methods in a drug development setting.
The Criticality of Pyrazole Purity and the Role of Method Validation
Pyrazoles are a class of heterocyclic compounds integral to many pharmaceuticals. Impurities can arise from various stages, including synthesis, degradation, and storage.[1] These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, robust and validated analytical methods are imperative to identify and quantify these impurities.
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[2] The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, ensuring data is reliable and reproducible.[3] This guide will focus on the practical application of these principles to pyrazole purity assessment.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for pyrazole purity assessment depends on several factors, including the physicochemical properties of the pyrazole derivative, the nature of potential impurities, and the intended application of the method (e.g., routine quality control vs. stability testing). The three most common and powerful techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds based on partitioning in a gaseous mobile phase, with mass-based detection. | Quantitation based on the direct proportionality between the NMR signal integral and the number of nuclei.[4] |
| Applicability to Pyrazoles | Broadly applicable to a wide range of pyrazole derivatives, including non-volatile and thermally labile compounds.[3][5] | Suitable for volatile pyrazoles and for identifying volatile organic impurities and residual solvents.[6] | Applicable to soluble pyrazole compounds; provides structural and quantitative information simultaneously.[7][8] |
| Selectivity/Specificity | High, can be optimized by adjusting column chemistry, mobile phase, and detector. | Very high, especially with mass spectrometry detection, allowing for identification of co-eluting peaks. | Excellent, provides structural information that can differentiate isomers and impurities. |
| Sensitivity | Good to excellent (ng/mL to pg/mL range), depending on the detector. | Excellent (pg to fg range), particularly with selected ion monitoring (SIM). | Generally lower than chromatographic methods, but sufficient for purity assessment of the main component. |
| Quantitation | Relative quantitation against a reference standard. | Relative quantitation against a reference standard. | Absolute or relative quantitation; can be performed without a specific reference standard for the analyte.[9] |
| Throughput | Moderate, with typical run times of 10-30 minutes per sample. | Moderate, with typical run times of 15-45 minutes per sample. | Lower, can be more time-consuming for sample preparation and data processing. |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive, sample can be recovered.[9] |
Deep Dive into Method Validation for Pyrazole Purity
The validation of an analytical method is a systematic process that establishes its performance characteristics. According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Workflow for Analytical Method Validation
Caption: A generalized workflow for the validation of an analytical method, from development to documentation.
Experimental Protocols for Method Validation
Here, we provide detailed, step-by-step methodologies for validating an HPLC method for pyrazole purity assessment, as this is the most common technique. The principles can be adapted for GC-MS and qNMR.
Protocol 1: Validation of a Stability-Indicating HPLC Method for a Pyrazole Derivative
This protocol is designed to develop and validate a method that can separate the pyrazole API from its degradation products, making it "stability-indicating."[10][11]
1. Method Development & Optimization:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating polar and non-polar impurities.[3][5]
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal wavelength for detection.
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are performed.[12][13][14][15][16] The pyrazole sample is subjected to:
-
Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.[13]
-
Thermal Degradation: e.g., heating the solid drug at 105°C.
-
Photodegradation: Exposing the drug to UV and visible light. The goal is to achieve 5-20% degradation of the active ingredient.[15][16] The chromatograms of the stressed samples are then used to confirm that the degradation products are well-separated from the main pyrazole peak.
-
2. Validation Parameters:
-
Specificity:
-
Inject a blank (mobile phase), a placebo (formulation matrix without the API), the pyrazole API, and a spiked sample containing the API and its known impurities.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the pyrazole API and its impurities. The peak purity of the API should be confirmed using the PDA detector in the stressed samples.
-
-
Linearity:
-
Range:
-
The range is established from the linearity data and should cover the expected concentrations of the API and its impurities in the samples.
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo with known amounts of the pyrazole API and its impurities at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[2]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the pyrazole API at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[3][5]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be sufficiently low to quantify impurities at the reporting threshold.
-
-
Robustness:
-
Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by these minor changes.[5]
-
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of the most appropriate analytical method for pyrazole purity assessment.
Conclusion
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Sivakumar, B., Sekar, R., & Perumal, P. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 183-189. Retrieved from [Link]
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Ashtekar, A. D., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. Retrieved from [Link]
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Al-Majid, A. M., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Results in Chemistry. Retrieved from [Link]
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Sivakumar, B., Sekar, R., & Perumal, P. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Retrieved from [Link]
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Singh, S., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 624-631. Retrieved from [Link]
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Pai, N. R., & Dubhashi, D. S. (2012). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Der Pharma Chemica, 4(4), 1548-1556. Retrieved from [Link]
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Pawar, A. S., & Gholve, S. B. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 849-866. Retrieved from [Link]
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Suneetha, A., & Rao, A. S. (2013). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 4(1), 33-38. Retrieved from [Link]
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Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 26-41. Retrieved from [Link]
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Svrkota, B., et al. (2023). Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. Archives of Pharmacy, 73(2), 221-234. Retrieved from [Link]
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ResearchGate. (2016). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Retrieved from [Link]
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Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Retrieved from [Link]
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A Head-to-Head Comparison of Catalysts for Pyrazole Coupling Reactions: A Guide for Researchers
The pyrazole motif is a cornerstone in medicinal chemistry and materials science, making the efficient and selective formation of C-N and C-C bonds on the pyrazole ring a critical endeavor for researchers. The choice of catalyst is paramount in achieving desired outcomes in pyrazole coupling reactions. This guide provides a comprehensive head-to-head comparison of the most prevalent catalytic systems, offering insights into their performance, mechanistic nuances, and practical applications. We will delve into the intricacies of palladium, copper, and nickel-based catalysts, providing experimental data and protocols to empower researchers in making informed decisions for their synthetic strategies.
The Landscape of Pyrazole Coupling: An Overview
The functionalization of pyrazoles can be broadly categorized into N-arylation, C-arylation, and other C-C coupling reactions. The selection of a suitable catalyst is dictated by the desired bond formation, the nature of the coupling partners (aryl halides, boronic acids, amines, etc.), and the substitution pattern of the pyrazole core. Three transition metals have emerged as the workhorses in this field: palladium, copper, and to a growing extent, nickel. Each metal offers a unique reactivity profile, influenced by the choice of ligands and reaction conditions.
Palladium Catalysis: The Versatile Powerhouse
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are arguably the most powerful tools for pyrazole functionalization.[1][2] The versatility of palladium lies in the extensive library of phosphine ligands that can be used to fine-tune the catalyst's reactivity, stability, and selectivity.
Buchwald-Hartwig Amination for N-Arylation and C-Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between pyrazoles and aryl halides.[2] The choice of ligand is critical for achieving high yields and accommodating a broad substrate scope.
Key Considerations for Ligand Selection:
-
Steric Bulk: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., tBuDavePhos, tBuBrettPhos, AdBrettPhos), are often essential.[3][4][5] This steric hindrance is thought to promote the reductive elimination step of the catalytic cycle, which is often rate-limiting.
-
Bidentate vs. Monodentate Ligands: While monodentate ligands are common, bidentate ligands like Xantphos can be crucial in preventing side reactions, especially when using alcoholic solvents.[2][6]
-
Pyrazole-Based Ligands: Novel pyrazole-based P,N-ligands have also been developed, demonstrating good efficacy in both Suzuki coupling and amination reactions.[1][7]
Comparative Performance of Palladium/Ligand Systems:
| Catalyst System | Substrate Scope | Typical Conditions | Yields | Key Advantages |
| Pd₂(dba)₃ / tBuDavePhos | Broad for aryl bromides and some chlorides with secondary amines.[3] | Toluene or xylene, strong base (e.g., NaOtBu), 80-160°C.[3] | Good to excellent. | High reactivity for a range of substrates. |
| Pd(OAc)₂ / tBuBrettPhos | Effective for aryl triflates and challenging heterocyclic bromides.[4][5] | Toluene, Cs₂CO₃, 100-110°C.[4] | High. | Excellent for electron-deficient and sterically hindered substrates. |
| Pd₂ (dba)₃ / Xantphos | Useful for coupling with heteroaryl bromides in protic solvents like ethanol.[6] | Ethanol, K₂CO₃, 80°C. | Good. | Prevents C-O coupling side reactions in alcoholic solvents.[6] |
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating C-C bonds between halopyrazoles and boronic acids or esters.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodopyrazole with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 4-iodopyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as Cs₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add the palladium source, for instance, Pd(PPh₃)₄ (5 mol%).[8]
-
Solvent: Add anhydrous solvent, such as toluene (5 mL).
-
Reaction: Heat the mixture at a specified temperature (e.g., 90°C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Copper Catalysis: The Classical and Resurging Choice
Copper-catalyzed reactions, particularly the Ullmann coupling, represent a classical and often more economical approach to pyrazole N-arylation.[9][10][11] Recent advancements have led to milder reaction conditions and a broader substrate scope.
Ullmann-Type N-Arylation
The traditional Ullmann condensation often requires harsh conditions (high temperatures). However, the use of ligands, such as diamines and L-proline, has enabled these reactions to proceed under significantly milder conditions.[9][11]
Comparative Performance of Copper/Ligand Systems:
| Catalyst System | Substrate Scope | Typical Conditions | Yields | Key Advantages |
| CuI / L-proline | Aryl iodides with various N-heterocycles.[11] | DMSO, K₂CO₃, 80-90°C. | Good to excellent. | Mild conditions and readily available ligand. |
| CuI / Diamine Ligand | Aryl iodides and bromides with a wide range of heterocycles.[9][12] | Dioxane or toluene, K₃PO₄, 110°C. | Good. | Tolerates a variety of functional groups.[12] |
Regioselectivity in N-Arylation of Unsymmetric Pyrazoles
A significant challenge in the N-arylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity. Traditional cross-coupling methods often favor the less sterically hindered nitrogen atom.[4] However, recent studies have shown that copper catalysis with arynes can achieve switchable arylation by tuning metallotautomers through ligand choice, allowing for selective N-arylation at either nitrogen site.[13]
Nickel Catalysis: An Emerging and Cost-Effective Alternative
Nickel catalysis is gaining traction as a cost-effective and powerful alternative to palladium for cross-coupling reactions.[14][15] Nickel catalysts have shown promise in C-N and C-C bond formations involving pyrazoles, often under mild conditions.
Nickel-Catalyzed C-N Cross-Coupling
Nickel catalysts, particularly with DalPhos ligands, have been effective in the N-arylation of pyrazoles with (hetero)aryl chlorides.[14] Furthermore, visible-light-mediated nickel-catalyzed C-N cross-coupling reactions in water have been reported, offering a green and regioselective approach.[16]
Experimental Workflow: Visible-Light-Mediated Nickel-Catalyzed N-Arylation
Caption: Workflow for a green nickel-catalyzed N-arylation of pyrazoles.
Head-to-Head Catalyst Performance Summary
| Feature | Palladium Catalysts | Copper Catalysts | Nickel Catalysts |
| Cost | High | Low | Low |
| Versatility | Excellent (C-N, C-C, C-H) | Good (Primarily C-N) | Good (C-N, C-C) |
| Ligand Sensitivity | Highly dependent on ligand choice. | Moderately dependent. | Often requires specific ligands (e.g., DalPhos). |
| Reaction Conditions | Generally mild to moderate. | Historically harsh, now milder with ligands. | Often mild, including room temperature and photoredox conditions.[16][17] |
| Functional Group Tolerance | Excellent with proper ligand selection. | Good, has improved significantly. | Good and improving. |
| Key Advantage | Broadest scope and highest reliability. | Low cost and good for N-arylation. | Low cost and potential for novel reactivity. |
Mechanistic Considerations: The "Why" Behind the "How"
Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Generalized Catalytic Cycle for Cross-Coupling
Caption: A simplified catalytic cycle for cross-coupling reactions (M = Pd, Ni, or Cu).
The key steps involve:
-
Oxidative Addition: The active metal(0) catalyst inserts into the aryl halide (or triflate) bond.
-
Ligand Exchange/Deprotonation: The pyrazole (or other nucleophile) coordinates to the metal center, often followed by deprotonation by a base.
-
Reductive Elimination: The desired C-N or C-C bond is formed, and the product is released, regenerating the active metal(0) catalyst.
The choice of metal, ligand, and base significantly influences the rates and efficiencies of these elementary steps. For instance, bulky ligands on palladium facilitate the reductive elimination step, which is often crucial for high turnover numbers.[5]
Conclusion and Future Outlook
The field of pyrazole coupling reactions has witnessed remarkable progress, with palladium, copper, and nickel catalysts each offering distinct advantages. Palladium catalysis, with its vast and tunable ligand sphere, remains the most versatile and reliable option for a wide range of transformations. Copper catalysis provides a cost-effective and increasingly mild alternative, particularly for N-arylation. Nickel catalysis is a rapidly evolving area, promising new reactivity and more sustainable synthetic routes.
The future of this field lies in the development of more active, selective, and robust catalysts that can operate under even milder and more environmentally benign conditions. The exploration of photoredox catalysis and the design of novel ligands will undoubtedly continue to push the boundaries of what is possible in the synthesis of functionalized pyrazoles, empowering researchers to build the molecules of tomorrow.
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-
ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
-
PMC. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
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- 5. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
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- 17. chemrxiv.org [chemrxiv.org]
Enantiomeric Assessment of Chiral Pyrazoles: A Comparative Technical Guide
Executive Summary & Scientific Context
Chiral pyrazole derivatives represent a privileged scaffold in modern drug discovery, exhibiting potent antagonism in targets ranging from cannabinoid receptors (CB1) to various kinase pathways (e.g., anticancer agents). However, the enantiomeric purity of these compounds is non-negotiable; the eutomer often carries the therapeutic effect, while the distomer may possess off-target toxicity.
Assessing the enantiomeric excess (ee) of pyrazoles presents unique challenges:
-
Basicity & Tautomerism: The
-unsubstituted pyrazole ring ( ) can act as a hydrogen bond donor/acceptor, leading to peak tailing on traditional silica-based phases. -
Solubility: Many bioactive pyrazoles exhibit poor solubility in non-polar solvents (hexane/heptane), complicating Normal Phase (NP) HPLC.
This guide objectively compares three dominant methodologies—Chiral HPLC , Chiral SFC , and NMR with Chiral Solvating Agents (CSAs) —providing a decision framework based on resolution (
Methodology 1: High-Performance Liquid Chromatography (HPLC)
The Gold Standard for Resolution and Robustness
Mechanism of Action
Chiral HPLC relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). For pyrazoles, Polysaccharide-based CSPs (Amylose and Cellulose carbamates) are the industry standard due to their ability to accommodate the planar aromatic ring of the pyrazole within their helical grooves.
Critical Optimization: The "Polar Organic Mode"
While Normal Phase (Hexane/IPA) is traditional, it often fails for polar pyrazoles due to solubility issues. The Polar Organic Mode (POM) —using 100% Acetonitrile or MeOH/Acetonitrile mixtures—is a game-changer for this class.
-
Why it works: Acetonitrile competes less for hydrogen bonding sites on the CSP than alcohols, often enhancing the dipole-dipole interactions crucial for pyrazole discrimination [1].
-
Column Selection:
-
Lux Cellulose-2 / Chiralcel OD-H: Excellent for polar organic mode.
-
Lux Amylose-2 / Chiralpak AD-H: Superior in standard normal phase.
-
Experimental Protocol: HPLC Screening Workflow
Objective: Determine optimal separation conditions for a novel pyrazole derivative.
-
Column Selection: Mount a Cellulose tris(3-chloro-4-methylphenylcarbamate) column (e.g., Lux Cellulose-2).
-
Mobile Phase Preparation:
-
Screen A (Normal Phase): n-Hexane : Ethanol (90:10, v/v). Add 0.1% Diethylamine (DEA) if peak tailing is observed.
-
Screen B (Polar Organic): 100% Acetonitrile (HPLC Grade).
-
-
Equilibration: Flush column at 1.0 mL/min for 20 column volumes.
-
Sample Injection: Dissolve 1 mg of racemate in 1 mL of mobile phase. Inject 5 µL.
-
Detection: UV at 254 nm (pyrazole
transition). -
Analysis: Calculate Resolution (
). If , switch to Amylose tris(3,5-dimethylphenylcarbamate) column.
Methodology 2: Supercritical Fluid Chromatography (SFC)
The High-Throughput, Green Alternative
Mechanism of Action
SFC utilizes supercritical
Advantages for Pyrazoles[1]
-
Speed: Separations often complete in <3 minutes.
-
Solubility: The addition of polar modifiers (MeOH/EtOH) to supercritical
creates a solvent system that dissolves pyrazoles better than straight hexane. -
Cost: Reduces solvent consumption by >80%.
Technical Constraint
SFC is sensitive to the "modifier effect." For basic pyrazoles, standard
Methodology 3: NMR with Chiral Solvating Agents (CSAs)
The Rapid, Column-Free Screen
Mechanism of Action
Instead of physical separation, this method uses a Chiral Solvating Agent (CSA) to form diastereomeric solvation complexes in solution.[1][2] The distinct chemical environments cause the enantiomeric protons to resonate at different frequencies (Chemical Shift Non-equivalence,
Recommended Agents for Pyrazoles[1]
-
Pirkle Alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol): Excellent for pyrazoles with carbonyl/sulfone groups.
-
Binaphthol: Effective for amine-functionalized pyrazoles.
-
Quinine/Quinidine: Useful for acidic pyrazoles (e.g., carboxylic acid derivatives).
Experimental Protocol: NMR Determination
-
Sample Prep: Dissolve 5-10 mg of the pyrazole in 0.6 mL
. -
CSA Addition: Add 1.0 - 2.0 equivalents of the CSA (e.g., (S)-Pirkle Alcohol).
-
Acquisition: Acquire
NMR (min. 400 MHz). -
Analysis: Focus on the pyrazole
or methyl group signals. -
Calculation: Integration of split peaks determines the enantiomeric ratio (
).
Comparative Analysis & Decision Matrix
The following table summarizes the performance metrics for assessing chiral pyrazoles.
| Feature | Chiral HPLC (POM) | Chiral SFC | NMR w/ CSA |
| Primary Utility | QC / Final Release Testing | High-Throughput Screening | Early-Stage Synthesis Check |
| Analysis Time | 15 - 30 mins | 3 - 8 mins | 10 - 20 mins (Prep + Scan) |
| Resolution ( | High ( | Moderate to High | N/A (Spectral Split |
| Sample Recovery | Easy (Evaporation) | Very Easy (CO2 gasifies) | Difficult (Requires separation from CSA) |
| Solvent Cost | High (Acetonitrile/MeOH) | Low (CO2) | Low (Deuterated solvents) |
| LOD Sensitivity | High (UV/Fluorescence) | Moderate | Low (Requires mg quantities) |
Visual Decision Matrix
Use the following logic flow to select the appropriate method for your stage of development.
Figure 1: Decision matrix for selecting the optimal enantiomeric assessment technique based on purity requirements and physicochemical properties.
Method Development Workflow (HPLC/SFC)
When developing a new separation method for a chiral pyrazole, a systematic screening approach minimizes trial-and-error.
Figure 2: Step-by-step workflow for optimizing chiral chromatography conditions.
References
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 2021.
-
Comparison of HPLC and SFC Chiral Method Development Screening Approaches. Journal of Chromatography A, 2012.
-
Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Journal of Organic Chemistry, 2016.
-
Chiral Separation of Phenylpyrazole Pesticides by HPLC. Chirality, 2018.
Sources
The Foundational Importance of Isomeric Stability in Pyrazoles
An In-Depth Technical Guide to the Comparative Stability of Pyrazole Isomers for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes fundamental principles with validated experimental and computational methodologies to provide a comprehensive understanding of pyrazole isomer stability. The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, making a nuanced grasp of its isomeric stability essential for rational design and development.[1][2][3] This document moves beyond simple protocols to explain the causal relationships between molecular structure and stability, empowering researchers to make informed decisions in their work.
Isomerism in pyrazole derivatives primarily manifests in two forms: positional isomerism (regioisomerism), where substituents occupy different positions on the ring, and tautomerism , a dynamic equilibrium involving the migration of a proton.[2] Understanding the relative stability of these isomers is not an academic exercise; it has profound practical implications. The specific isomer present dictates the molecule's three-dimensional shape, electronic properties, and potential for intermolecular interactions. Consequently, this influences critical parameters such as receptor binding affinity, metabolic stability, solubility, and, in the case of energetic materials, performance and safety.[3][4][5][6]
The stability of a given isomer is not absolute but is governed by a delicate interplay of intrinsic and extrinsic factors. The primary determinants of an isomer's thermodynamic stability include:
-
Aromaticity and Electron Delocalization: The pyrazole ring is an aromatic system. Isomers that maintain this delocalized π-electron system are overwhelmingly favored.[7] Tautomers that introduce an sp³-hybridized carbon (a methylene group) disrupt this aromaticity and are consequently significantly higher in energy.[7]
-
Substituent Effects: The electronic nature of substituents plays a critical role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can preferentially stabilize one tautomer or regioisomer over another by altering the electron density within the ring.[8][9]
-
Intramolecular Interactions: Steric hindrance and the potential for intramolecular hydrogen bonding can profoundly influence isomeric preference.[8][10]
-
Environmental Factors: The surrounding medium, particularly the solvent, can shift equilibria. Polar solvents may stabilize a more polar isomer or tautomer through dipole-dipole interactions or hydrogen bonding.[8][10][11]
Theoretical & Computational Assessment of Isomer Stability
Before committing to synthetic routes and empirical testing, computational chemistry provides an invaluable tool for predicting the relative stabilities of pyrazole isomers. These in silico methods allow for the rapid evaluation of numerous structures, guiding the focus toward the most promising candidates.
The Principle: Thermodynamic vs. Kinetic Stability
It is crucial to distinguish between two types of stability.[12]
-
Thermodynamic Stability refers to the inherent energy of a molecule at equilibrium. The most stable isomer is the one with the lowest Gibbs free energy (ΔG).
-
Kinetic Stability relates to the energy barrier (activation energy) that must be overcome for an isomer to react or convert to another isomer. A kinetically stable isomer may not be the most thermodynamically stable, but it persists because its conversion is slow.
In many synthetic preparations of pyrazoles, the reaction conditions can favor either the kinetic or the thermodynamic product.[13][14] Therefore, understanding both aspects is essential for controlling the isomeric outcome.
Experimental Protocol: Quantum Chemical Calculations
Density Functional Theory (DFT) is the workhorse for accurately predicting the energies of organic molecules. The following protocol outlines a self-validating system for comparing isomer stabilities.
Objective: To determine the relative thermodynamic stability of a set of pyrazole isomers by calculating their Gibbs free energies.
Methodology:
-
Structure Generation: Build 3D structures of all relevant isomers (regioisomers and tautomers) using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Geometry Optimization: Perform a full geometry optimization for each isomer. This step finds the lowest energy conformation for each structure.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure using the same level of theory.
-
Causality: This step is critical for two reasons. First, it confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). Second, it provides the necessary thermal corrections to calculate the Gibbs free energy.
-
-
Energy Extraction: Extract the Gibbs free energy (G) for each confirmed energy minimum.
-
Relative Energy Calculation: Designate the isomer with the lowest Gibbs free energy as the reference (0.0 kJ/mol) and calculate the relative energy (ΔG) of all other isomers with respect to this reference. The isomer with the lower Gibbs free energy is predicted to be the more stable and predominant form.[11]
Visualization: Computational Workflow
Caption: Computational workflow for determining pyrazole isomer stability.
Empirical Validation: Experimental Techniques
While computational predictions are powerful, they must be validated by empirical data. A multi-technique approach provides the most robust and trustworthy characterization of isomer stability.
Experimental Protocol: Thermal Stability Analysis via DSC/TGA
Objective: To compare the thermal stability of solid-state pyrazole isomers by measuring their decomposition temperatures.
Causality: Isomers often have different crystal packing and intermolecular forces, leading to distinct melting points and thermal decomposition profiles. This is particularly relevant for energetic materials, where higher thermal stability is a key safety metric.[4][5][15]
Methodology:
-
Sample Preparation: Place 1-3 mg of each purified, dry isomer into separate aluminum DSC pans.
-
Instrument Setup (TGA):
-
Place a pan in the Thermogravimetric Analyzer (TGA).
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond complete decomposition (e.g., 400 °C).
-
-
Instrument Setup (DSC):
-
Place a sealed pan in the Differential Scanning Calorimeter (DSC).
-
Use an empty, sealed pan as a reference.
-
Heat the sample under a nitrogen atmosphere at the same rate (10 °C/min) over the same temperature range.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (Tdec), where significant mass loss begins.
-
From the DSC curve, identify the peak temperature of the exothermic decomposition event.
-
Compare the Tdec values. A higher Tdec indicates greater thermal stability.
-
Experimental Protocol: Tautomer Ratio Determination by ¹H NMR
Objective: To identify and quantify the ratio of tautomers present in a solution at equilibrium.
Causality: Prototropic tautomerism is often a rapid process in solution, resulting in an equilibrium mixture.[11] NMR spectroscopy is a non-destructive technique that can distinguish between tautomers because the different chemical environments of the protons and carbons lead to distinct signals.[16]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the pyrazole compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.[10]
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.
-
Signal Assignment: Identify distinct signals corresponding to each tautomer. For example, the chemical shift of the N-H proton and the C-H protons on the ring will differ between tautomers. 2D NMR techniques like NOESY can be used to confirm assignments, especially for regioisomers.[1]
-
Quantification: Integrate the area of well-resolved, non-overlapping signals unique to each tautomer. The ratio of the integrals corresponds directly to the molar ratio of the tautomers in solution.
Visualization: Experimental Workflow
Caption: Experimental workflow for comparing pyrazole isomer stability.
Comparative Data and Analysis
The principles outlined above are best understood through specific examples from authoritative literature.
Tautomeric Stability: The Primacy of Aromaticity
Computational studies consistently show that pyrazole tautomers which preserve the aromatic ring are vastly more stable than those that do not.[7] Tautomers with an sp³-hybridized methylene group in the ring are high-energy species and are not typically observed experimentally under normal conditions.
| Tautomer Structure | Description | Relative Energy (kJ/mol) | Stability Rank |
| PyA (1H-Pyrazole) | Aromatic, NH group | 0.0 (Reference) | 1 (Most Stable) |
| PyC (4H-Pyrazole) | Non-Aromatic, CH₂ group | Significantly Higher | 2 |
| PyB (3H-Pyrazole) | Non-Aromatic, CH₂ group | Highest Energy | 3 (Least Stable) |
| Table 1: Theoretical relative stability of fundamental pyrazole tautomers. Data synthesized from computational studies which show non-aromatic tautomers are significantly less stable.[7] |
Regioisomeric Stability: The Impact of Substituents in Energetic Materials
In the field of energetic materials, the placement of nitro groups has a dramatic effect on stability and performance. A study on highly nitrated pyrazole isomers revealed significant differences in their physicochemical properties despite having the same chemical composition.[4][5]
| Isomer Name | Key Structural Feature | Decomposition Temp. (Tdec) | Key Finding |
| Isomer 2 | 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | Lower | Chemically unstable reference |
| Isomer 4 | 4-methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazole | Higher | Superior thermal stability to Isomer 2 |
| Isomer 6 | 5-methyl-3,4-dinitro-1-(trinitromethyl)-1H-pyrazole | Higher | Superior thermal stability to Isomer 2 |
| Table 2: Comparison of thermal stability for highly nitrated pyrazole regioisomers. This data highlights how repositioning substituent groups dramatically alters a key property like thermal stability.[4][5] |
This work demonstrates that positional isomerism can be strategically employed to enhance the thermal stability of energetic materials, a critical factor for safety and handling.[6]
Conclusion
The comparative stability of pyrazole isomers is a multifaceted issue governed by the fundamental principles of aromaticity, electronic effects, and intermolecular forces. A robust assessment requires a synergistic approach, leveraging the predictive power of computational chemistry with the definitive validation of empirical techniques like thermal analysis and NMR spectroscopy. For researchers in drug discovery, a deep understanding of these principles is crucial for designing molecules with optimal binding, pharmacokinetic, and metabolic profiles. For materials scientists, this knowledge enables the rational design of next-generation materials where stability and performance are precisely tuned through strategic isomeric control.
References
-
Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Purkh. Available at: [Link]
-
Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. RSC Publishing. Available at: [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters (ACS Publications). Available at: [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Available at: [Link]
-
Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journament. Available at: [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available at: [Link]
-
Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. MDPI. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]
-
Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Available at: [Link]
-
Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Conformational Isomerism: Stability and Energy Bars. Solubility of Things. Available at: [Link]
-
Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. Available at: [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. Available at: [Link]
-
Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway. Available at: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Available at: [Link]
-
Methods of Determination of Configuration of Geometrical Isomers. Pharmaguideline. Available at: [Link]
-
Principles of isomer stability in small clusters. PMC - NIH. Available at: [Link]
-
Determining Inversion Barriers in Atrop- isomers – A Tutorial for Organic Chemists. Semantic Scholar. Available at: [Link]
-
Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology. Available at: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. Jack Westin. Available at: [Link]
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- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
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evaluating the cost-effectiveness of different pyrazole synthesis strategies
Executive Summary: The "Regioselectivity Tax"
In drug development, the cost of a pyrazole scaffold is rarely defined by the price of hydrazine. It is defined by the "Regioselectivity Tax" —the operational expenditure (OpEx) required to separate the desired N1-isomer from its regioisomer.
While classical condensation methods (Knorr) offer the lowest raw material costs, they often incur a 40–60% yield loss during downstream purification. Conversely, modern flow-chemistry approaches utilizing 1,3-dipolar cycloadditions require higher upfront capital expenditure (CapEx) but deliver near-perfect regiocontrol, eliminating the need for difficult chromatographic separations.
This guide objectively evaluates these strategies, providing a decision framework based on Total Process Cost (TPC) rather than simple reagent pricing.
Part 1: The Economic Landscape of Pyrazole Scaffolds
To evaluate cost-effectiveness, we must isolate the three primary cost drivers in pyrazole synthesis:
-
Raw Material Cost (RMC): The price of 1,3-dicarbonyls vs. alkynes/diazo precursors.
-
Purification Burden (PB): The cost of silica, solvent, and time required to separate isomers (1,3- vs. 1,5-substituted).
-
Safety & Compliance (S&C): The cost of containment for hazardous intermediates (hydrazines, diazo compounds).
The Decision Matrix: Yield vs. Purity
The following diagram illustrates the logical flow for selecting a synthesis route based on substrate symmetry and scale.
Figure 1: Strategic decision tree for selecting pyrazole synthesis routes based on symmetry and scale. Note how asymmetry drives the need for advanced flow methods to avoid purification costs.
Part 2: Comparative Analysis of Synthesis Routes
Route A: Classical Knorr Condensation (Batch)
-
Mechanism: Acid-catalyzed condensation of hydrazine derivatives with 1,3-dicarbonyls.[1]
-
Economics:
-
Pros: Reagents are ubiquitous and inexpensive (cents/gram).
-
Cons: For asymmetric diketones, this route produces a mixture of 1,3- and 1,5-isomers. Separation often requires distinct crystallization or extensive chromatography.
-
-
Best For: Symmetric substrates (e.g., 3,5-dimethylpyrazole) or early-stage discovery where yield is secondary to speed.
Route B: 1,3-Dipolar Cycloaddition (Continuous Flow)
-
Mechanism: Reaction of alkynes with in situ generated nitrile imines or diazo compounds.
-
Economics:
-
Pros: High regioselectivity (>95:5). Eliminates isomer separation steps.
-
Cons: Diazo precursors (e.g., tosylhydrazones) are more expensive. Handling diazo compounds in batch is a major safety hazard.
-
-
The Flow Advantage: By generating the hazardous diazo species in situ within a microreactor, we bypass the "Safety & Compliance" cost spike associated with batch processing of explosives.
Route C: Multicomponent Reactions (MCR)[2][3]
-
Mechanism: One-pot assembly (e.g., aldehyde + hydrazine + active methylene).
-
Economics:
-
Pros: Highest Atom Economy (Green Chemistry). Reduced solvent waste (E-factor).
-
Cons: Limited substrate scope; often restricted to specific substitution patterns.
-
Part 3: Experimental Protocols & Validation
Protocol 1: Regiocontrolled Knorr Synthesis (Buffered Batch)
Objective: To maximize the yield of the 1,3-isomer by controlling the pH-dependent cyclization kinetics.
Reagents:
-
1,3-Dicarbonyl substrate (1.0 equiv)
-
Aryl hydrazine hydrochloride (1.1 equiv)
-
Ethanol (0.5 M concentration)
-
Buffer: Acetic Acid / Sodium Acetate (pH 4.5)
Workflow:
-
Dissolution: Dissolve the 1,3-dicarbonyl in Ethanol at room temperature.
-
Buffering (Critical Step): Add the buffer solution. Scientific Rationale: Controlling pH is vital. At lower pH, the hydrazine attacks the most electrophilic carbonyl first, directing regioselectivity. Unbuffered reactions lead to statistical mixtures.
-
Addition: Add Aryl hydrazine portion-wise to control exotherm.
-
Reflux: Heat to 80°C for 4 hours. Monitor by TLC/LCMS.
-
Validation: 1H NMR analysis of the crude mixture is required to determine the Isomeric Ratio (regioisomer integration) before any purification.
Protocol 2: Continuous Flow 1,3-Dipolar Cycloaddition
Objective: Safe, scalable synthesis of 1,3,5-trisubstituted pyrazoles without isolation of hazardous intermediates.
System Setup:
-
Feed A: N-Tosylhydrazone (Diazo precursor) + Base (DBU) in Dioxane.
-
Feed B: Terminal Alkyne in Dioxane.
-
Reactor: Heated Coil Reactor (PFA tubing, 10 mL volume).
-
Back Pressure Regulator (BPR): 100 psi (to keep solvent liquid at superheated temps).
Workflow:
-
In-Situ Generation: Feed A is pumped through a pre-heated coil (90°C) to induce Bamford-Stevens decomposition, generating the diazo species.
-
Mixing: The diazo stream merges with Feed B (Alkyne) at a T-mixer.
-
Cycloaddition: The combined stream enters the main reactor coil (110°C, residence time: 10 min).
-
Quench: The output flows through a cooling loop and exits the BPR.
-
Validation: High regioselectivity is confirmed by the absence of the 1,5-isomer peak in LCMS.
Figure 2: Schematic of the continuous flow setup. Note the "Pre-Heater" stage which safely generates the reactive diazo intermediate immediately before consumption.
Part 4: Data-Driven Cost-Benefit Matrix
The following table summarizes the cost-effectiveness of each strategy based on a hypothetical production of 1 kg of API intermediate.
| Metric | Classical Knorr (Batch) | Flow Cycloaddition | Multicomponent (MCR) |
| Raw Material Cost | Low ($) | High ( | Low ($) |
| Regioselectivity | Poor (Mixtures) | Excellent (>95:5) | Good |
| Purification Cost | High (Chromatography) | Low (Crystallization) | Low (Filtration) |
| Safety Risk | Low | Medium (Managed via Flow) | Lowest |
| Scalability | Linear | High (Numbering up) | Medium |
| E-Factor (Waste) | High (>20) | Low (<10) | Lowest (<5) |
| Total Process Cost | High for Asymmetric | Optimal for Asymmetric | Best for Libraries |
Analysis:
-
Knorr is the winner only if the product crystallizes directly from the reaction mixture or if the target is symmetric.
-
Flow Chemistry has a higher entry barrier (equipment cost) but the lowest Cost of Goods Sold (COGS) for complex, asymmetric pyrazoles due to the elimination of chromatography.
References
-
BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Retrieved from 2
-
National Institutes of Health (NIH). (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling. Retrieved from 3
-
MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles. Retrieved from 4
-
Thieme Chemistry. (2020).[5] Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from 5
-
Bentham Science. (2024).[6] A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Retrieved from 6
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Pyrazole-Based Drug Candidates
For researchers in the dynamic field of drug discovery, the pyrazole scaffold represents a cornerstone of medicinal chemistry. Its versatile structure has given rise to a multitude of approved drugs and clinical candidates targeting a wide array of diseases, from inflammatory conditions to cancer.[1][2][3] However, the journey from a promising hit in a petri dish to a life-saving therapeutic is fraught with challenges, a primary one being the often-observed disparity between in vitro and in vivo efficacy. This guide provides a comprehensive comparison of these two crucial stages of preclinical evaluation for pyrazole-based drug candidates, offering insights into experimental design, data interpretation, and the underlying biological principles that govern the transition from the lab bench to a living system.
The Pyrazole Privileged Scaffold: A Foundation of Modern Therapeutics
The five-membered heterocyclic ring of pyrazole is a "privileged scaffold," meaning it can serve as a versatile framework for designing ligands that bind to a wide range of biological targets.[1][2] This has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Ruxolitinib.[2][3] The unique physicochemical properties of the pyrazole core can enhance pharmacokinetic profiles and pharmacological effects compared to other heterocyclic rings.[1][2] Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[4][5][6]
Part 1: The In Vitro Arena - A Controlled Environment for Initial Assessment
In vitro studies are the foundational step in evaluating a drug candidate's potential. They offer a controlled and simplified environment to probe specific biological activities, such as enzyme inhibition or cytotoxicity against cancer cell lines.[7][8]
Key In Vitro Assays for Pyrazole-Based Candidates
1. Target-Based Assays: Gauging Potency at the Molecular Level
For pyrazole-based drugs with a known molecular target, such as a specific enzyme, direct inhibition assays are paramount. A prime example is the evaluation of pyrazole-based COX-2 inhibitors like Celecoxib.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole-based compound against the COX-2 enzyme.
Methodology:
-
Reagent Preparation:
-
Plate Setup:
-
Incubation:
-
Reaction Initiation:
-
Detection:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation / 587 nm emission).[12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[9]
-
2. Cell-Based Assays: Assessing Cellular Response
Cell-based assays provide a more biologically relevant context by evaluating a compound's effect on whole cells. For anticancer pyrazole candidates, anti-proliferative assays are a standard initial screen.
Experimental Protocol: MTT Anti-Proliferative Assay
Objective: To determine the concentration of a pyrazole-based compound that inhibits the growth of a cancer cell line by 50% (GI50 or IC50).
Methodology:
-
Cell Seeding:
-
Plate cancer cells (e.g., human colon cancer cell line HT-29 or breast cancer cell line MCF-7) in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.[14]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the pyrazole test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plates for a specified duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.[13]
-
-
MTT Addition:
-
Solubilization:
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Interpreting In Vitro Data: A Word of Caution
While in vitro assays are invaluable for initial screening and ranking of compounds, their results must be interpreted with caution. A potent IC50 value in a cell-free enzyme assay does not always translate to potent anti-proliferative activity in a cell-based assay, and potent activity in a 2D cell culture does not guarantee success in a living organism.
Part 2: The In Vivo Challenge - Navigating Biological Complexity
In vivo studies, typically conducted in animal models, are a critical step to evaluate a drug candidate's efficacy and safety in a whole, living system.[7][8] These studies introduce a host of complex variables not present in vitro, including drug absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment.[5][7][15]
The Gold Standard: Xenograft Mouse Models
For anticancer pyrazole candidates, the human tumor xenograft model is a widely used in vivo platform.
Experimental Protocol: Human Tumor Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of a pyrazole-based drug candidate.
Methodology:
-
Cell Implantation:
-
Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Mice are randomized into treatment and control groups.
-
The pyrazole-based drug is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).[16]
-
The control group receives a vehicle solution.
-
-
Monitoring:
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
-
Endpoint:
-
The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.
-
-
Analysis:
-
Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, biomarker analysis).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
Bridging the Gap: Why In Vitro and In Vivo Results Diverge
The transition from in vitro to in vivo is where many promising drug candidates falter. Understanding the reasons for these discrepancies is crucial for rational drug design and development.
1. Pharmacokinetics and Metabolism:
-
In Vitro: The concentration of the drug is controlled and constant.
-
In Vivo: The drug undergoes absorption, distribution, metabolism, and excretion (ADME). The concentration of the active drug at the tumor site can be significantly lower than in the in vitro setting.[5][17] Pyrazole-based compounds can be metabolized by cytochrome P450 enzymes (CYPs) in the liver, which can alter their activity and clearance rate.[18][19]
2. The Tumor Microenvironment (TME):
-
In Vitro: Cancer cells are grown in a homogenous 2D monolayer.
-
In Vivo: Tumors are complex ecosystems consisting of cancer cells, stromal cells (like fibroblasts and immune cells), blood vessels, and the extracellular matrix.[20][21] The TME can create physical barriers to drug penetration, and interactions between cancer cells and stromal cells can promote drug resistance.[20][22][23] For example, some pyrazole-based drugs that show little effect on cancer cells in vitro demonstrate significant anti-tumor activity in vivo by targeting the tumor microenvironment, such as inhibiting angiogenesis.[16]
3. Host Factors:
-
In Vitro: No host immune system is present.
-
In Vivo: The host's immune system can interact with both the tumor and the drug, influencing the overall therapeutic outcome.
Case Studies: Pyrazole-Based Drugs on the In Vitro to In Vivo Journey
Celecoxib: A Tale of Two Environments
The COX-2 inhibitor Celecoxib provides a classic example of the in vitro-in vivo discrepancy.
| Parameter | In Vitro Findings | In Vivo Findings |
| COX-2 Inhibition (IC50) | Potent and selective inhibition of the COX-2 enzyme (IC50 ~0.04 µM). | Reduced prostaglandin E2 (PGE2) levels in tumor tissues, confirming COX-2 inhibition.[2] |
| Anti-proliferative Activity (IC50) | Moderate anti-proliferative effects against various cancer cell lines, often in the micromolar range (e.g., 11.7-97.7 µM).[4][24][25] | Significant tumor growth inhibition in xenograft models at plasma concentrations that are non-toxic in vitro.[2][3][16][26][27] |
The greater in vivo efficacy of Celecoxib is attributed in part to its anti-angiogenic effects within the tumor microenvironment, a phenomenon not captured in standard 2D cell culture.[27]
Bortezomib: A Proteasome Inhibitor's Path
While not a pyrazole itself, the proteasome inhibitor Bortezomib's development journey offers valuable parallels.
| Parameter | In Vitro Findings | In Vivo Findings |
| Proteasome Inhibition | Potent inhibition of proteasome activity in cancer cell lines. | Dose-dependent inhibition of 20S proteasome activity in patients.[28] |
| Anti-proliferative Activity (IC50) | Potent cytotoxicity against a broad range of cancer cell lines, with IC50 values often in the nanomolar range (e.g., 3-30 nM for multiple myeloma and leukemia cells).[28][29][30] | Significant anti-tumor activity in various animal xenograft models.[28] |
Visualizing the Complexity
To better understand the intricate processes at play, we can visualize a key signaling pathway targeted by many pyrazole-based drugs and a typical experimental workflow.
Caption: A diagram of the JAK/STAT signaling pathway, a common target for pyrazole-based inhibitors in cancer and inflammatory diseases.
Caption: A typical workflow for evaluating drug candidates, from initial in vitro screening to in vivo efficacy studies.
Conclusion: A Holistic Approach to Drug Discovery
The development of pyrazole-based drug candidates necessitates a carefully integrated approach that leverages the strengths of both in vitro and in vivo models. While in vitro assays provide essential initial data on potency and mechanism of action in a controlled setting, in vivo studies are indispensable for understanding how a compound behaves in a complex biological system. Discrepancies between these two stages are not failures, but rather opportunities to gain deeper insights into a drug's pharmacokinetic properties and its interactions with the intricate tumor microenvironment. By embracing a holistic view and understanding the causality behind the in vitro-in vivo gap, researchers can more effectively design and advance the next generation of pyrazole-based therapeutics.
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Zhang, D., & KREAMER, T. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(12), e1151. [Link]
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Li, Z., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 933-937. [Link]
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Al-Otaibi, W. A., et al. (2021). Molecular and Metabolomic Investigation of Celecoxib Antiproliferative Activity in Mono-and Combination Therapy Against Breast Cancer Cell Models. Frontiers in Pharmacology, 12, 707647. [Link]
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Wang, T., et al. (2011). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2958-2961. [Link]
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Li, Z., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 933–937. [Link]
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Al-Karmalawy, A. A., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 12, 1421008. [Link]
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Voortman, J., et al. (2005). Bortezomib interactions with chemotherapy agents in acute leukemia in vitro. Cancer Chemotherapy and Pharmacology, 56(5), 533-541. [Link]
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Mitsiades, C. S., et al. (2003). Antitumor Effects of the Proteasome Inhibitor Bortezomib in Medullary and Anaplastic Thyroid Carcinoma Cells in Vitro. The Journal of Clinical Endocrinology & Metabolism, 88(7), 3124-3134. [Link]
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Asati, V., et al. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Pharmaceuticals, 15(12), 1471. [Link]
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Precision Structural Assignment of Pyrazoles: A Combined Spectroscopic and Theoretical Approach
Introduction: The "Tautomer Trap" in Drug Discovery
In medicinal chemistry, pyrazoles are ubiquitous scaffolds, found in blockbuster drugs like Celecoxib and Sildenafil. However, they present a unique analytical challenge: annular tautomerism . A 3-substituted pyrazole in solution exists in a rapid equilibrium with its 5-substituted tautomer.
Standard spectroscopic data often yields averaged signals, leading to ambiguous structural assignments. As a Senior Application Scientist, I have observed that relying solely on experimental data or gas-phase calculations leads to docking errors in Structure-Activity Relationship (SAR) studies.
This guide outlines a rigorous, self-validating protocol to reconcile experimental spectroscopic data (NMR, IR, UV-Vis) with Density Functional Theory (DFT) predictions, specifically tailored for the dynamic nature of pyrazoles.
Strategic Workflow
The following diagram illustrates the iterative process required to assign pyrazole structures with high confidence.
Caption: Integrated workflow for reconciling experimental spectroscopy with computational modeling for tautomeric pyrazoles.
Computational Framework & Methodology
To achieve results comparable to experiment, one cannot use default settings. Pyrazoles require specific functionals that account for dispersion forces and solitary pair interactions.
The "Gold Standard" Protocol
-
Software: Gaussian 16, ORCA, or equivalent.
-
Functional: B3LYP is the historical standard, but
B97X-D or M06-2X are superior for pyrazoles due to better handling of non-covalent interactions (H-bonding). -
Basis Set: 6-311++G(d,p) is the minimum for NMR. The "++" (diffuse functions) are critical for the nitrogen lone pairs.
-
Solvation: SMD (Solvation Model based on Density) is preferred over IEFPCM for calculating
of solvation, which drives the tautomeric ratio.
Handling Tautomerism (The Critical Step)
You must model both tautomers (
-
Calculate Gibbs Free Energy (
) for both tautomers in the experimental solvent. -
Calculate the Boltzmann population (
) for each: -
Generate the "Theoretical Average" for comparison:
NMR Spectroscopy: The GIAO Method
Experimental vs. Theoretical Protocol
Experimental: Acquire spectra in DMSO-
Crucial Step: Do not use raw isotropic shielding values (
Case Study: 3(5)-Methylpyrazole
In DMSO, 3-methylpyrazole exists as a mixture. A pure static calculation of just the 3-methyl form will fail to match experimental data.
Table 1: Comparison of
| Carbon Position | Exp | Calc | Calc | Weighted Avg* | |
| C3/C5 (CH) | 138.5 | 146.2 | 129.8 | 138.8 | -0.3 |
| C4 (CH) | 104.2 | 105.1 | 103.8 | 104.5 | -0.3 |
| C5/C3 (C-Me) | 144.8 | 139.5 | 149.2 | 143.9 | +0.9 |
| Me (CH | 11.2 | 10.8 | 13.5 | 12.0 | -0.8 |
*Weighted assuming a 55:45 equilibrium ratio derived from
Analysis: The "Weighted Avg" column matches the experimental data significantly better than either individual tautomer, validating the dynamic equilibrium model.
Vibrational Spectroscopy (IR/Raman)[1]
The Scaling Factor
DFT calculates harmonic frequencies, which are systematically higher than experimental anharmonic frequencies.
-
Correction: Multiply calculated frequencies by a scaling factor (typically 0.961 - 0.967 for B3LYP/6-31G*).
The Phase Problem
-
Observation: Experimental IR (KBr pellet) shows a broad N-H stretch at 3100-2800 cm
. -
Calculation (Gas Phase): Predicts a sharp N-H band at ~3500 cm
. -
Resolution: This is not an error. It indicates the pyrazole forms hydrogen-bonded oligomers (dimers/trimers) in the solid state. To reproduce the experimental IR, you must optimize a dimer structure in DFT.
UV-Vis Spectroscopy: TD-DFT
Protocol:
-
Perform TD-DFT (Time-Dependent DFT) on the ground-state geometry.
-
Request NStates=10 to capture higher energy transitions.
-
Solvent: Use Non-Equilibrium PCM if the excitation is fast (vertical), but Equilibrium PCM is usually sufficient for standard absorption spectra comparisons.
Data Interpretation:
-
Compare the Oscillator Strength (
) (intensity) andngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> .[1] -
Note: DFT often overestimates excitation energies. A shift of 10-20 nm is common. Focus on the pattern of peaks rather than the absolute nanometer value.
References
-
Claramunt, R. M., et al. (2002). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations." New Journal of Chemistry. Link
-
Alkorta, I., & Elguero, J. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Journal of Heterocyclic Chemistry. Link
-
Krishnakumar, V., et al. (2011).[2] "Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations." Spectrochimica Acta Part A. Link[2]
-
Gaussian, Inc. "Thermochemistry in Gaussian." Gaussian White Papers. Link
-
BenchChem. (2025).[1] "Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide." Link
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A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrazoles: A Comparative Review
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a critical pharmacophore in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[4][5] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for constructing complex molecular architectures.[3] Consequently, the development of efficient, selective, and robust synthetic methodologies for accessing functionalized pyrazoles is of paramount importance to researchers in drug discovery and development.
This guide provides a peer-reviewed comparison of three principal synthetic strategies for constructing functionalized pyrazoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, comparative advantages, and practical limitations of each method. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize the ideal synthetic route for their specific target molecules.
Pillar 1: The Classic Workhorse - Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains one of the most direct and widely used methods for pyrazole synthesis.[1][6][7] Its enduring popularity is a testament to the ready availability of starting materials and the operational simplicity of the procedure.[6]
Causality of Experimental Choices & Mechanism
The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups.[5][7][8] This is followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the remaining carbonyl, and a subsequent dehydration to yield the stable, aromatic pyrazole ring.[8]
A critical challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity.[9] The initial condensation can occur at either carbonyl group, potentially leading to a mixture of regioisomers which can be difficult to separate.[4] Several factors influence this selectivity:
-
Steric and Electronic Effects: Bulky substituents or strong electron-withdrawing/donating groups on the dicarbonyl or hydrazine can direct the initial nucleophilic attack.[9]
-
Reaction pH: Under acidic conditions, the reaction landscape can be altered, influencing which carbonyl is more susceptible to attack.[9]
-
Solvent Choice: The use of specialized solvents, such as fluorinated alcohols (e.g., TFE, HFIP), has been shown to dramatically improve regioselectivity compared to standard solvents like ethanol.[4] These solvents can modulate the reactivity of the carbonyl groups, favoring the formation of a single desired isomer.[4]
Workflow & Logic: Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr Pyrazole Synthesis.
Self-Validating Experimental Protocol: Synthesis of 1-Phenyl-3-(trifluoromethyl)-5-(2-furyl)pyrazole
This protocol is adapted from a procedure demonstrating enhanced regioselectivity using a fluorinated solvent.
-
Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol, 206 mg) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL).
-
Reactant Addition: To the stirred solution, add phenylhydrazine (1.1 mmol, 119 mg, 113 µL) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane/ethyl acetate as the mobile phase. The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the desired product as a solid. The use of HFIP as a solvent leads to almost exclusive formation of the 3-trifluoromethyl regioisomer.
Pillar 2: The Modern & Versatile Approach - [3+2] Dipolar Cycloaddition
A more contemporary and highly versatile route to pyrazoles involves the [3+2] dipolar cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[10][11] This method offers access to a wide array of substitution patterns, often with excellent control over regioselectivity.[12]
Causality of Experimental Choices & Mechanism
This reaction is a concerted pericyclic reaction that can often be initiated simply by heating, sometimes under solvent-free conditions, which aligns with green chemistry principles.[10][13] The regioselectivity is governed by the electronic properties of the substituents on both the diazo compound and the alkyne, as dictated by frontier molecular orbital (FMO) theory.
-
Diazo Compounds: The use of electron-poor diazocarbonyl compounds can require more forcing conditions, such as heating or the use of Lewis acid catalysis, to overcome the larger HOMO-LUMO energy gap with the alkyne.[13][14]
-
Alkynes: Terminal alkynes generally react with high regioselectivity. The reaction of monosubstituted diazomethanes with alkynes initially forms unstable 3H-pyrazoles, which rapidly tautomerize via a 1,5-sigmatropic shift to the stable aromatic pyrazole.[11]
-
Microwave Irradiation: This technique has emerged as a powerful tool for accelerating these cycloadditions, significantly reducing reaction times from hours to minutes and often improving yields.[11][15]
A primary consideration for this methodology is the handling of diazo compounds, which can be explosive and require careful handling. Using safer alternatives like trimethylsilyldiazomethane or generating the diazo compound in situ are common strategies to mitigate this risk.[14]
Workflow & Logic: [3+2] Cycloaddition
Caption: Workflow for Pyrazole Synthesis via [3+2] Cycloaddition.
Self-Validating Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 3-Butyl-1H-pyrazole-5-carboxylate
This protocol is adapted from a microwave-assisted procedure highlighting efficiency and high regioselectivity.[11]
-
Reaction Setup: In a 5 mL microwave process vial equipped with a magnetic stir bar, combine ethyl diazoacetate (1.0 mmol, 114 mg) and 1-hexyne (10.0 mmol, 822 mg, 1.15 mL). Note: The alkyne is used in large excess and acts as the solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture with magnetic stirring for 15 minutes at 120°C.
-
Workup: After cooling the vial to room temperature, recover the excess 1-hexyne by distillation under reduced pressure (e.g., 10 mmHg at 25°C).
-
Purification: The resulting residue is often of high purity. If necessary, dissolve the residue in dichloromethane (CH₂Cl₂), concentrate it in vacuo, and purify by column chromatography on silica gel. This method provides the target pyrazole with high regioselectivity and in excellent yield.[11]
Pillar 3: The Cutting-Edge - Transition-Metal-Catalyzed Synthesis
Transition-metal catalysis represents a modern frontier in pyrazole synthesis, offering unparalleled efficiency and the ability to forge complex structures under mild conditions.[2][16] These methods often rely on C-H activation or cross-coupling strategies, providing access to functionalized pyrazoles that are difficult to obtain through classical methods.[16][17]
Causality of Experimental Choices & Mechanism
These reactions provide novel bond disconnections for the pyrazole core. For instance, copper- or iron-catalyzed reactions can construct the pyrazole ring from hydrazones and vicinal diols, or through dehydrogenative cross-coupling of alkenyl hydrazones.[12][18]
-
Catalyst System: The choice of metal (e.g., Cu, Pd, Fe, Ru) and ligand is critical for catalytic activity and selectivity.[2][12] The catalyst's role is often to facilitate a key bond-forming step, such as C-N or N-N bond formation, within a catalytic cycle.
-
Directing Groups: In C-H functionalization approaches, a directing group on the pyrazole precursor can be used to achieve high regioselectivity, guiding the metal catalyst to a specific C-H bond.[17]
-
Oxidants: Many of these reactions are oxidative, requiring an external oxidant (often O₂ from the air) to regenerate the active catalytic species, making them attractive from a sustainability perspective.[2][19]
The primary advantage of these methods is their exceptional functional group tolerance, allowing for the late-stage functionalization of complex molecules—a highly desirable feature in drug discovery programs.[16]
Workflow & Logic: Metal-Catalyzed Synthesis
Caption: Generalized Workflow for a Transition-Metal-Catalyzed Pyrazole Synthesis.
Self-Validating Experimental Protocol: Copper-Catalyzed Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is adapted from an efficient copper-catalyzed condensation reaction.[12]
-
Reagent Preparation: To an oven-dried Schlenk tube, add the 1,3-dicarbonyl compound (0.5 mmol), the substituted hydrazine hydrochloride (0.6 mmol), copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (10 mol%, 0.05 mmol, 12.5 mg), and sodium acetate (NaOAc) (1.0 mmol, 82 mg).
-
Solvent Addition: Evacuate and backfill the tube with nitrogen (or argon). Add 2 mL of ethanol via syringe.
-
Reaction: Stir the resulting suspension at room temperature. The reaction progress can be monitored by TLC. These reactions are often complete within a short time frame (e.g., 30-60 minutes).
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (NH₄Cl) and extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired trisubstituted pyrazole.
Comparative Performance Analysis
The choice of synthetic methodology is ultimately dictated by the specific requirements of the target molecule, including the desired substitution pattern, scale, and tolerance to various reaction conditions.
| Parameter | Knorr Synthesis | [3+2] Dipolar Cycloaddition | Transition-Metal Catalysis |
| Regioselectivity | Variable; can be poor with unsymmetrical substrates but improvable with specific solvents/conditions.[9] | Generally high, especially with terminal alkynes; predictable by FMO theory.[11][12] | High; often controlled by directing groups or the inherent mechanism of the catalytic cycle.[17] |
| Substrate Scope | Broad; requires 1,3-dicarbonyls and hydrazines.[6] | Broad; requires alkynes/alkenes and stable (or in-situ generated) diazo compounds.[2] | Very broad; accommodates a wide range of functional groups. Enables late-stage functionalization.[16] |
| Typical Yields | Good to excellent.[6] | Good to excellent.[10][11] | Good to excellent, but can require extensive optimization.[2] |
| Reaction Conditions | Often requires heating, can use acidic or basic conditions.[6][9] | Can range from simple heating to microwave irradiation. Often neutral conditions.[10][11] | Generally mild, but can be sensitive to air/moisture. Requires inert atmosphere.[2] |
| Key Advantages | Operationally simple, readily available starting materials, scalable. | High regioselectivity, atom economy, access to diverse structures. | Exceptional functional group tolerance, novel bond disconnections, high efficiency. |
| Key Limitations | Regioselectivity can be a major issue.[4] | Handling of potentially hazardous diazo compounds. | Catalyst cost and sensitivity, ligand screening may be required. |
Conclusion and Future Outlook
The synthesis of functionalized pyrazoles is a mature yet continually evolving field. The classical Knorr synthesis remains a reliable and straightforward choice for many applications, especially when regioselectivity is not a concern or can be controlled. The [3+2] dipolar cycloaddition offers a more modern and often more selective alternative, with green chemistry variants like microwave-assisted and solvent-free conditions gaining traction.[10][20] Looking forward, transition-metal-catalyzed methods are poised to dominate the synthesis of highly complex and intricately functionalized pyrazole derivatives.[16] The development of more sustainable and economical catalysts, along with the application of enabling technologies like photoredox catalysis and flow chemistry, will undoubtedly open new avenues for pyrazole synthesis, empowering the next generation of discoveries in medicine and materials science.[2]
References
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: The Journal of Organic Chemistry URL: [Link]
-
Title: A Concise Review on the Synthesis of Pyrazole Heterocycles Source: Hilaris Publisher URL: [Link]
-
Title: Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES Source: HETEROCYCLES URL: [Link]
-
Title: Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis Source: ChemistryEurope URL: [Link]
-
Title: Knorr Pyrazole Synthesis Source: Chem Help Asap URL: [Link]
-
Title: Transition-metal-catalyzed C–H functionalization of pyrazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Knorr pyrazole synthesis Source: Name-Reaction.com URL: [Link]
-
Title: Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates Source: Journal of Advanced Pharmaceutical Technology & Research URL: [Link]
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- 19. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Safety Operating Guide
Operational Disposal Guide: 4-Bromo-1-[4-(chloromethyl)phenyl]pyrazole
[1]
Executive Summary & Immediate Action
4-bromo-1-[4-(chloromethyl)phenyl]pyrazole is a dual-hazard intermediate containing a halogenated heterocycle and a highly reactive benzyl chloride moiety .[1] Unlike standard organic waste, the chloromethyl group acts as a potent alkylating agent , posing severe risks of chemical burns, lachrymatory effects, and potential genotoxicity.[1]
Immediate Disposal Classification:
-
Primary Stream: Halogenated Organic Waste (RCRA Characteristic / Unlisted).
-
Critical Hazard: Corrosive (Skin/Eye) & Alkylating Agent.
-
Prohibition: Do NOT dispose of in general trash or aqueous waste streams. Do NOT mix with strong oxidizers or alkali metals.[2]
Hazard Identification & Assessment (The "Why")
Effective disposal requires understanding the causality of the hazard. This molecule is not just "toxic"; it is chemically reactive.[1]
| Moiety | Chemical Behavior | Safety Implication |
| Chloromethyl Group (-CH2Cl) | Electrophilic Alkylator. The benzylic carbon is highly susceptible to nucleophilic attack (DNA, proteins, water).[1] | High Risk. Causes severe burns and is a likely lachrymator. Potential carcinogen.[1][3] Reacts violently with amines/bases. |
| Bromo-Pyrazole | Halogenated Heterocycle. Stable aromatic core under normal conditions.[1] | Environmental Persistence. Requires high-temperature incineration (>1100°C) to prevent dioxin/furan formation.[1] |
| Hydrolysis Products | Generates HCl (hydrochloric acid) upon contact with moisture. | Corrosivity. Waste containers may pressurize if moisture is introduced. |
Pre-Disposal Stabilization (Quenching Protocol)
Expertise & Experience: Direct disposal of highly reactive alkylating agents into bulk waste drums can create "hot spots" or unexpected exotherms.[1] For quantities >5g or pure residues, chemical deactivation (quenching) is recommended before transfer to the waste stream.
Protocol: Nucleophilic Deactivation
Objective: Convert the reactive chloromethyl group into a stable benzyl amine or ether derivative.
Reagents:
-
Ethanolamine (preferred) or Aqueous Ammonia (25%).
-
Solvent: Methanol or Ethanol.
Step-by-Step Procedure:
-
Dissolution: Dissolve the residue in a minimal amount of Methanol.
-
Addition: Slowly add a 2-fold molar excess of Ethanolamine .
-
Reaction: Stir at room temperature for 30 minutes.
-
Verification: Check pH. If acidic (due to HCl generation), neutralize with saturated Sodium Bicarbonate (
). -
Disposal: The resulting mixture is now a non-reactive halogenated organic solution. Transfer to the Halogenated Waste container.
Warning: Do not use strong bases (NaOH/KOH) in high concentration as this may degrade the pyrazole ring unpredictably or cause rapid polymerization.
Waste Segregation & Packaging (The "How")
Solid Waste (Contaminated PPE/Wipes)
-
Container: Double-bag in heavy-duty polyethylene bags (yellow/orange biohazard-style bags are often used for chemo-waste, which this mimics in hazard profile).[1]
-
Labeling: "Solid Hazardous Waste - Toxic/Corrosive - Contaminated with Alkylating Agents."[1]
Liquid Waste (Mother Liquors/Quenched Solutions)
-
Container: HDPE or Glass carboy. Avoid metal containers due to potential HCl generation.[1]
-
Segregation: Halogenated Organic Waste .
-
Critical: Keep separate from "Non-Halogenated" solvents to avoid incurring premium incineration costs for the entire non-halo stream.[1]
-
-
Venting: Use a vented cap if the waste was recently quenched to prevent pressure buildup from residual off-gassing.[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for safe disposal, ensuring no reactive material enters the wrong stream.
Figure 1: Decision matrix for handling 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole waste streams.[1]
Emergency Spill Procedures
Scenario: A 10g bottle drops and shatters in the fume hood.
-
Evacuate & Ventilate: The chloromethyl group is a lachrymator. Clear the immediate area.[1][2][3][4][6][7][8][9] Ensure fume hood sash is lowered.[1]
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If outside a hood, a respirator (OV/AG cartridge) is required.
-
Containment: Do NOT use water (generates HCl). Surround the spill with vermiculite, dry sand, or a commercial solvent absorbent pad.[1]
-
Decontamination:
-
Scoop absorbed material into a wide-mouth HDPE jar.[1]
-
Wipe the surface with a mild ammonia solution (5% in water) or a soap/water mix to destroy trace alkylating agents.
-
Dispose of all cleanup materials as Solid Hazardous Waste .
-
Regulatory Compliance (RCRA & DOT)
While this specific compound may not be individually listed on the RCRA P or U lists, it is regulated based on its characteristics .
| Regulatory Body | Classification | Code/Label |
| RCRA (USA) | Characteristic Hazardous Waste | D003 (Reactivity - potential) or Unlisted Hazardous Waste .[1] Must be profiled as Halogenated.[1] |
| DOT (Transport) | Corrosive Solid, Acidic, Organic, N.O.S.[1] | UN 3261 (Likely assignment for transport). Class 8. |
| EPA Waste Code | Halogenated Solvents/Organics | F002 (if mixed with listed solvents) or General Halogenated. |
References
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A Senior Application Scientist's Guide to Handling 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole
Deconstructing the Hazard: A Two-Fold Analysis
To understand the risks associated with 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole, we must analyze its structure. The hazards are not monolithic but arise from two key features.
-
The Brominated Pyrazole Ring: Compounds in this family are well-documented as irritants.[1] Exposure to the solid powder or its solutions can cause irritation to the skin, eyes, and respiratory system.[1]
-
The 4-(chloromethyl)phenyl Group (A Benzylic Chloride): This functional group is the primary driver of the compound's hazardous properties. Benzylic chlorides are a class of reactive alkylating agents known to be potent irritants and lachrymators (tear-producing agents).[2][3] Contact can cause severe burns to the skin and eyes, potentially leading to permanent damage.[4][5] Inhalation is toxic and can severely damage the mucous membranes and upper respiratory tract.[6] Furthermore, benzyl chloride itself is classified as a probable human carcinogen, demanding that all exposures be minimized with extreme caution.[4]
Given these combined risks, 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole must be treated as a corrosive, highly irritating solid with lachrymatory properties and potential carcinogenicity. All handling procedures must reflect this high-hazard classification.
Engineering Controls: The First Line of Defense
Administrative controls and personal protective equipment are secondary to robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[7] This is non-negotiable. The fume hood provides critical protection against the inhalation of fine powders and corrosive vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Proximity to Safety Equipment: Workstations must be in close proximity to a fully functional safety shower and eyewash station.[4]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be based on the compound's highest potential hazards—its corrosivity and potential as an alkylating agent. Standard cotton lab coats and thin disposable gloves are insufficient.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical safety goggles and a full-face shield. | Two pairs of nitrile gloves (double-gloving) or heavier-duty chemical-resistant gloves (e.g., Viton).[8] | A chemical-resistant apron over a fully buttoned lab coat. | An N95 dust mask is a minimum precaution inside a fume hood to prevent inhalation of fine particles. For significant quantities or if dustiness is unavoidable, a respirator with an appropriate cartridge may be required based on site-specific risk assessment. |
| Solution Preparation & Transfer | Chemical safety goggles and a full-face shield. | Two pairs of nitrile gloves or chemical-resistant gloves. | A chemical-resistant apron over a fully buttoned lab coat. | Not typically required if performed correctly within a fume hood. |
| Reaction Work-up & Purification | Chemical safety goggles. | Two pairs of nitrile gloves or chemical-resistant gloves. | Fully buttoned lab coat. | Not typically required if performed correctly within a fume hood. |
| Spill Cleanup | Chemical safety goggles and a full-face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or suit. | Air-purifying respirator with appropriate cartridges for organic vapors and acid gases. |
Causality: Double-gloving is recommended because benzylic chlorides can permeate standard nitrile gloves. The outer glove takes the primary exposure, and the inner glove provides a clean layer of protection during de-gloving. A face shield protects the entire face from splashes, which is critical given the compound's severe corrosivity.
Operational Handling: A Step-by-Step Protocol
The following workflow is designed to mitigate risks at each stage of handling.
Caption: Workflow for Safe Handling of 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole.
Detailed Steps:
-
Preparation: Before retrieving the chemical, don all required PPE as outlined in the table above. Prepare the fume hood work surface by ensuring it is clean and uncluttered.
-
Weighing: To minimize static and dust, use an anti-static weigh boat. Open the main container deep within the fume hood. Do not dispense directly over the balance; instead, dispense a small amount into a secondary container (like the weigh boat) and close the primary container immediately.
-
Dissolution: Place the weigh boat containing the solid into the reaction flask. Add the desired solvent to the solid within the flask, rather than adding the solid to the solvent. This prevents dust from puffing up. Cap the flask immediately.
-
Cleaning: All contaminated glassware should be rinsed with a small amount of an appropriate solvent (e.g., acetone, ethyl acetate) directly into a designated halogenated waste container. Never wash un-rinsed glassware in a laboratory sink.
Emergency Procedures: Plan for the Unexpected
Spill Response:
-
Small Spill (contained in fume hood): If a small amount of solid is spilled, gently cover it with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels directly on the dry powder. Carefully scoop the mixture into a labeled container for halogenated solid waste. Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the same waste container.[9]
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and your laboratory supervisor. If there is an inhalation risk, evacuate the entire lab and call emergency services. Only personnel trained in hazardous spill response with appropriate respiratory protection should attempt to clean up a large spill.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[4] Remove contact lenses if it is safe to do so. Seek immediate and urgent medical attention.[2][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][9]
Disposal Plan: Responsible Waste Management
All materials contaminated with 4-bromo-1-[4-(chloromethyl)phenyl]pyrazole are considered hazardous waste.
-
Segregation: This compound is a halogenated organic. All waste streams containing it must be segregated into a dedicated "Halogenated Organic Waste" container.[10][11] Do not mix with non-halogenated waste.[8][11]
-
Waste Streams:
-
Solid Waste: Contaminated gloves, weigh boats, absorbent pads, and any unreacted solid should be collected in a clearly labeled, sealed plastic bag or container designated for "Halogenated Solid Waste."
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses should be collected in a sealed, properly vented, and clearly labeled container for "Halogenated Liquid Waste."
-
-
Labeling: All waste containers must be labeled in accordance with OSHA standards and institutional guidelines.[10][12] The label must clearly state "Halogenated Waste" and list the full chemical name: "4-bromo-1-[4-(chloromethyl)phenyl]pyrazole" and any solvents present.
-
Storage: Waste containers should be kept closed, stored in a secondary containment bin within the satellite accumulation area, and away from incompatible materials.[8][10]
By adhering to these rigorous engineering controls, personal protective measures, and operational protocols, researchers can effectively manage the risks associated with this potent and multifunctional chemical compound.
References
-
NIOSH Pocket Guide to Chemical Hazards - Benzyl chloride. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Benzyl Chloride Chemical Overview. (n.d.). SafeRack. Retrieved from [Link]
-
BENZYL CHLORIDE | Occupational Safety and Health Administration. (2024, April 2). Retrieved from [Link]
-
Benzyl chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
ICSC 0016 - BENZYL CHLORIDE. (n.d.). International Labour Organization. Retrieved from [Link]
-
4-(Chloromethyl)phenyl isocyanate SDS. (2021, October 26). Retrieved from [Link]
-
Benzyl chloride - IDLH. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]
-
Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]
-
OSHA Laboratory Standard. (2021, April 8). The University of Tennessee, Knoxville. Retrieved from [Link]
-
4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Survey of guidelines and current practices for safe handling of antineoplastic and other hazardous drugs used in 24 countries. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved from [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
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- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
